molecular formula C6H16ClNS B162494 2-Diethylaminoethanethiol hydrochloride CAS No. 1942-52-5

2-Diethylaminoethanethiol hydrochloride

Cat. No.: B162494
CAS No.: 1942-52-5
M. Wt: 169.72 g/mol
InChI Key: QAXLTZBBDSDRPW-UHFFFAOYSA-N
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Description

2-Diethylaminoethanethiol hydrochloride is a useful research compound. Its molecular formula is C6H16ClNS and its molecular weight is 169.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(diethylamino)ethanethiol;hydrochloride
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InChI

InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H
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InChI Key

QAXLTZBBDSDRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16ClNS
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DSSTOX Substance ID

DTXSID8062078
Record name Diethyl-2-mercaptoethylammonium chloride
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Molecular Weight

169.72 g/mol
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Physical Description

White crystalline solid with an unpleasant odor; [Aldrich MSDS]
Record name 2-Diethylaminoethanethiol hydrochloride
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CAS No.

1942-52-5
Record name (Diethylamino)ethanethiol hydrochloride
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Record name Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1)
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Record name Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1)
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Record name Diethyl-2-mercaptoethylammonium chloride
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Record name Diethyl-2-mercaptoethylammonium chloride
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Record name 2-Diethylaminoethanethiol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethanethiol hydrochloride is a versatile organic compound with significant potential in various research and development sectors, particularly in the pharmaceutical industry. As a thiol-containing amine, its unique chemical structure imparts a range of biological activities, including antiviral, anticancer, and potential neuromodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and putative mechanisms of action.

Chemical and Physical Properties

This compound is a white crystalline solid, typically characterized by a strong, unpleasant odor characteristic of thiol compounds.[1] It is the hydrochloride salt of the parent compound, 2-(Diethylamino)ethanethiol, which enhances its stability and solubility in aqueous solutions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₆ClNS[3]
Molecular Weight 169.72 g/mol [4]
CAS Number 1942-52-5[5]
Appearance White to light yellow crystalline powder[6]
Melting Point 170-175 °C[4]
Purity Typically >95%[2]
Solubility Soluble in water[2]

Spectral Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the diethylamino and ethanethiol (B150549) moieties. The ethyl groups will exhibit a triplet and a quartet pattern, while the methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms will appear as multiplets. The presence of the hydrochloride salt may cause shifts in the signals of the protons near the amine group.[7]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for the four unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments, with the carbons attached to the nitrogen and sulfur atoms appearing at characteristic downfield positions.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands for the functional groups present. Key expected peaks include:

  • S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹.

  • N-H stretch (from the hydrochloride salt): A broad band in the region of 2400-2700 cm⁻¹.

  • C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

  • C-N stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.[8][9]

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl group.[4][10]

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from established procedures for related compounds.[11][12][13]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Thiolation 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol Thionyl_chloride Thionyl_chloride 2-(Diethylamino)ethanol->Thionyl_chloride SOCl₂ Anhydrous Solvent Crude_Product Crude_Product Thionyl_chloride->Crude_Product Reflux 2-(Diethylamino)ethyl_chloride_HCl 2-(Diethylamino)ethyl_chloride_HCl Crude_Product->2-(Diethylamino)ethyl_chloride_HCl Recrystallization (Ethanol) Thiourea Thiourea 2-(Diethylamino)ethyl_chloride_HCl->Thiourea Thiourea Aqueous solution Isothiouronium_salt Isothiouronium_salt Thiourea->Isothiouronium_salt Heat 2-Diethylaminoethanethiol_HCl 2-Diethylaminoethanethiol_HCl Isothiouronium_salt->2-Diethylaminoethanethiol_HCl Alkaline Hydrolysis (NaOH) Acidification (HCl) G Thiol_Drug 2-Diethylaminoethanethiol Viral_Glycoprotein Viral Surface Glycoprotein (with Disulfide Bonds) Thiol_Drug->Viral_Glycoprotein Disulfide Bond Cleavage Host_Cell_Receptor Host Cell Receptor Viral_Glycoprotein->Host_Cell_Receptor Binding Inhibited Viral_Entry Viral Entry Host_Cell_Receptor->Viral_Entry Blocked Infection Infection Viral_Entry->Infection Prevented G Thiol_Compound 2-Diethylaminoethanethiol ROS Increased ROS Thiol_Compound->ROS NFkB_STAT3_Inhibition Inhibition of NF-κB & STAT3 ROS->NFkB_STAT3_Inhibition Anti_Apoptotic_Proteins Decreased Anti-Apoptotic Proteins (e.g., Bcl-2) NFkB_STAT3_Inhibition->Anti_Apoptotic_Proteins Pro_Apoptotic_Proteins Increased Pro-Apoptotic Proteins (e.g., Bax) NFkB_STAT3_Inhibition->Pro_Apoptotic_Proteins Caspase_Activation Caspase Activation Anti_Apoptotic_Proteins->Caspase_Activation Pro_Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Radioligand Radiolabeled Opioid Ligand Opioid_Receptor Opioid Receptor Radioligand->Opioid_Receptor Binds Binding_Complex Radioligand-Receptor Complex Opioid_Receptor->Binding_Complex Test_Compound 2-Diethylaminoethanethiol HCl Test_Compound->Opioid_Receptor Competes for Binding Measurement Measure Radioactivity Binding_Complex->Measurement Analysis Calculate IC₅₀ and Ki Measurement->Analysis

References

An In-Depth Technical Guide to 2-Diethylaminoethanethiol Hydrochloride (CAS: 1942-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Diethylaminoethanethiol hydrochloride (CAS: 1942-52-5), a versatile aminothiol (B82208) compound with significant applications in research and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a particular focus on its role as a radioprotective agent. Detailed experimental protocols for its synthesis and a mechanistic overview of its biological activity are provided to support its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline solid known for its unpleasant odor.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous solutions, which is advantageous for its handling and application in biological systems.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1942-52-5[1]
Molecular Formula C₆H₁₆ClNS[1]
Molecular Weight 169.72 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 170-175 °C[3]
Solubility Soluble in water[2]
IUPAC Name 2-(diethylamino)ethanethiol;hydrochloride[1]
Synonyms 2-Diethylaminoethyl mercaptan hydrochloride, Diethyl-2-mercaptoethylammonium chloride[1]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: 1H NMR Spectroscopic Data (Representative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet6H-CH₂CH₃
~2.8Quartet4H-CH₂ CH₃
~2.9Triplet2H-N-CH₂ -CH₂-SH
~3.2Triplet2H-N-CH₂-CH₂ -SH
~1.9Singlet (broad)1H-SH
~11.0Singlet (broad)1H-NH

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Table 3: 13C NMR Spectroscopic Data (Representative)

Chemical Shift (ppm)Assignment
~12-CH₂CH₃
~22-N-CH₂-CH₂ -SH
~47-CH₂ CH₃
~51-N-CH₂ -CH₂-SH

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~2550WeakS-H stretch
~1460MediumC-H bend (aliphatic)
~2400-2700BroadN-H⁺ stretch

Note: The presence of the broad N-H⁺ stretch is characteristic of the hydrochloride salt.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-diethylaminoethanol.

Experimental Workflow

G start 2-Diethylaminoethanol intermediate 2-(Diethylamino)ethyl chloride hydrochloride start->intermediate Chlorination final This compound intermediate->final Thiolation & Hydrolysis reagent1 Thionyl chloride (SOCl₂) reagent1->intermediate reagent2 Thiourea (B124793) (CS(NH₂)₂) reagent2->final reagent3 Strong Base (e.g., NaOH) reagent3->final

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride

This procedure is adapted from established methods for the synthesis of dialkylaminoalkyl chlorides.

  • Materials: 2-diethylaminoethanol, thionyl chloride (SOCl₂), anhydrous dichloromethane, absolute ethanol.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-diethylaminoethanol in anhydrous dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent.

    • The crude 2-(diethylamino)ethyl chloride hydrochloride can be purified by recrystallization from absolute ethanol.

Step 2: Synthesis of this compound from 2-(Diethylamino)ethyl chloride hydrochloride

This protocol is based on a patented method.

  • Materials: 2-(diethylamino)ethyl chloride hydrochloride, thiourea, sodium hydroxide.

  • Procedure:

    • React 2-(diethylamino)ethyl chloride hydrochloride with thiourea in an aqueous solution. The mixture is heated to 60-80°C for 2-4 hours to form the S-substituted isothiourea salt intermediate.

    • The resulting solution is then treated with a strong base, such as sodium hydroxide, and heated to induce alkaline hydrolysis of the isothiourea salt to yield 2-diethylaminoethanethiol.

    • Acidification of the reaction mixture with hydrochloric acid will then precipitate the desired this compound.

    • The product can be isolated by filtration, washed, and dried.

Applications in Drug Development and Research

Radioprotective Agent

This compound belongs to the class of aminothiols, which are well-documented for their radioprotective properties. These compounds are investigated for their potential to protect healthy tissues in patients undergoing radiotherapy and to mitigate the effects of radiation exposure.

Mechanism of Radioprotection:

The primary mechanism of radioprotection by aminothiols is believed to be through the scavenging of free radicals generated by the radiolysis of water upon exposure to ionizing radiation. These highly reactive species, such as hydroxyl radicals (•OH), can cause significant damage to cellular components, particularly DNA.

G cluster_0 Radiation Exposure cluster_1 Cellular Damage cluster_2 Radioprotection by Aminothiol IonizingRadiation Ionizing Radiation H2O H₂O IonizingRadiation->H2O interacts with FreeRadicals Free Radicals (e.g., •OH) H2O->FreeRadicals generates DNA_damage DNA Damage (Strand Breaks) FreeRadicals->DNA_damage attacks NeutralizedRadical Neutralized Radical FreeRadicals->NeutralizedRadical CellDeath Cell Death DNA_damage->CellDeath Aminothiol 2-Diethylaminoethanethiol (R-SH) Aminothiol->FreeRadicals scavenges Aminothiol->DNA_damage protects against DNA_repair Enhanced DNA Repair Aminothiol->DNA_repair promotes

Caption: Mechanism of radioprotection by this compound.

The thiol group (-SH) in this compound can donate a hydrogen atom to neutralize free radicals, thus preventing them from damaging critical cellular structures like DNA.[1][4] Additionally, it is proposed that aminothiols can facilitate the chemical repair of damaged DNA and may also induce hypoxia in tissues, which can further reduce the formation of oxygen-dependent free radicals.[4]

Intermediate in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and a tertiary amine, allows for its incorporation into a variety of molecular scaffolds. It is used in the manufacturing of various active pharmaceutical ingredients (APIs) and advanced intermediates.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a chemical compound with significant utility in both fundamental research and pharmaceutical development. Its well-characterized physicochemical and spectroscopic properties, coupled with established synthetic routes, make it an accessible and valuable tool for chemists and pharmacologists. Its primary role as a radioprotective agent, underpinned by its free-radical scavenging capabilities, continues to be an active area of research with potential clinical applications. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the synthesis of novel molecules with therapeutic potential. This guide provides the necessary technical information for the safe and effective use of this compound in a research and development setting.

References

Technical Guide: 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Diethylaminoethanethiol hydrochloride, a versatile reagent with significant applications in pharmaceutical synthesis and materials science. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its application in the synthesis of a key active pharmaceutical ingredient (API), and illustrates its role in this chemical transformation.

Core Compound Properties

This compound is a thiol-containing organic compound frequently utilized as a demethylating agent in organic synthesis. Its molecular structure, featuring both a reactive thiol group and a tertiary amine, makes it a valuable intermediate in the development of various pharmaceutical compounds.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Weight 169.72 g/mol [1]
Chemical Formula C₆H₁₆ClNS[1]
CAS Number 1942-52-5[1]
Melting Point 170-175 °C[1]
Appearance White crystalline solid with an unpleasant odor[2]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[1]
Synonyms 2-Diethylaminoethyl mercaptan hydrochloride, Diethyl-2-mercaptoethylammonium chloride

Application in Pharmaceutical Synthesis

A significant application of this compound is its use as a reagent in the O-demethylation of aryl methyl ethers, a crucial step in the synthesis of various APIs. A notable example is the synthesis of Desvenlafaxine (B1082), the major active metabolite of the antidepressant Venlafaxine.[3][4]

Experimental Protocol: Synthesis of Desvenlafaxine

The following protocol details the O-demethylation of Venlafaxine to Desvenlafaxine using 2-Diethylaminoethanethiol. This process is adapted from patent literature describing the synthesis of Desvenlafaxine.[3]

Materials:

  • Venlafaxine free base

  • 2-(diethylamino)ethanethiol

  • Polyethylene (B3416737) glycol 400 (PEG400)

  • 30% w/w solution of sodium methanolate in methanol

  • 1 M hydrochloric acid

Procedure:

  • In a 100 mL flask, charge 8 g (0.027 mol) of Venlafaxine free base, 13 mL of polyethylene glycol 400 (PEG400), and 6.9 g (0.041 mol) of 2-(diethylamino)ethanethiol.

  • Slowly add 13.2 g (13.6 mL, 0.073 mol) of a 30% w/w solution of sodium methanolate in methanol to the flask.

  • Heat the resulting suspension to approximately 195°C, allowing the methanol to distill off during the heating process.

  • Maintain the reaction mixture at this temperature with stirring for four hours.

  • After the reaction is complete, cool the mixture to 20-25°C.

  • Adjust the pH of the mixture to approximately 9.5 by adding 30 mL of 1 M hydrochloric acid.

  • Filter the resulting suspension to isolate the crude Desvenlafaxine.

Note: This protocol is for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting.

Synthesis Workflow

The role of this compound as a demethylating agent in the synthesis of Desvenlafaxine from Venlafaxine is illustrated in the following diagram.

G cluster_reactants Reactants cluster_process Process cluster_products Products Venlafaxine Venlafaxine (Aryl Methyl Ether) Reaction O-Demethylation Venlafaxine->Reaction Reagent 2-Diethylaminoethanethiol (Demethylating Agent) Reagent->Reaction Desvenlafaxine Desvenlafaxine (Phenol) Reaction->Desvenlafaxine Primary Product Byproduct 2-(diethylamino)ethyl methyl sulfide Reaction->Byproduct Byproduct

References

An In-depth Technical Guide to the Synthesis of 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Diethylaminoethanethiol hydrochloride, a crucial chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This guide details a reliable two-step synthesis, starting from the readily available 2-(diethylamino)ethanol (B1670525).

The synthesis proceeds via an initial chlorination of the starting alcohol to produce the key intermediate, 2-(diethylamino)ethyl chloride hydrochloride. This intermediate is subsequently converted to the target thiol compound.

Step 1: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

The most common and well-established method for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride is the reaction of 2-diethylaminoethanol with thionyl chloride (SOCl₂).[1][2] This reaction effectively replaces the hydroxyl group with a chlorine atom. The in-situ generation of hydrogen chloride (HCl) during the reaction protonates the tertiary amine, leading to the formation of the stable hydrochloride salt.[2]

A detailed methodology for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride is as follows, adapted from established laboratory procedures:[2][3][4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

  • Cool the flask in an ice bath to a temperature between -10°C and 0°C.[3]

  • Slowly add a solution of thionyl chloride in anhydrous dichloromethane to the cooled solution of the amino alcohol via the dropping funnel with vigorous stirring. The temperature should be maintained below 20°C throughout the addition, as the reaction is highly exothermic.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for approximately 2.5 hours to ensure the reaction goes to completion.[3]

  • Following the reaction, the solvent and any excess thionyl chloride are removed by concentration under reduced pressure.

  • The resulting crude product is then dissolved in anhydrous methanol or absolute ethanol and heated to dissolve the solid.[3][4]

  • The solution is then cooled in an ice-salt bath to induce crystallization. For instance, cooling to -8°C for 7 hours can be effective.[3]

  • The crystalline product is collected by suction filtration, washed with a small amount of cold recrystallization solvent, and dried under vacuum to yield 2-(diethylamino)ethyl chloride hydrochloride.

The following table summarizes typical quantitative data for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride.

ParameterValueReference
Molar Ratio (Thionyl Chloride: 2-(Diethylamino)ethanol)1.1 : 1[3]
Purity of Product99.74%[3]
Molar Yield98.08%[3]
Step 2: Synthesis of this compound

The second step involves the conversion of 2-(diethylamino)ethyl chloride hydrochloride to this compound. A documented method for this transformation involves the use of thiourea (B124793) followed by hydrolysis.[5] This process first forms an S-substituted isothiourea salt, which is then hydrolyzed with a strong base to yield the final thiol product.[5]

The reaction proceeds by nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride ion and forming the isothiourea salt. Subsequent alkaline hydrolysis cleaves the C-S bond of the intermediate, liberating the desired thiol.

The general procedure, as described in the patent literature, is as follows:[5]

Materials:

  • 2-(Diethylamino)ethyl chloride hydrochloride

  • Thiourea

  • A strong base (e.g., sodium hydroxide)

  • Appropriate solvents

Procedure:

  • 2-(diethylamino)ethyl chloride hydrochloride is reacted with thiourea in a suitable solvent to form the S-substituted isothiourea salt.

  • After the formation of the intermediate, the reaction mixture is treated with a strong base to induce hydrolysis.

  • The hydrolysis reaction yields 2-diethylaminoethanethiol.

  • The final product is then likely converted back to its hydrochloride salt for stability and ease of handling, although the patent focuses on the preparation of the free base.[5]

The following table presents the reported yield for this conversion.

ParameterValueReference
Product Yield>80%[5]

Visualizations

Synthesis Pathway of this compound

G A 2-(Diethylamino)ethanol C 2-(Diethylamino)ethyl Chloride Hydrochloride A->C Chlorination B Thionyl Chloride (SOCl2) Dichloromethane B->C E This compound C->E Thiolation D 1. Thiourea 2. Strong Base (Hydrolysis) D->E

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Step 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 2-(Diethylamino)ethanol in anhydrous DCM B Cool to -10°C to 0°C A->B C Slowly add SOCl2 in DCM B->C D Warm to Room Temperature C->D E Heat to 35°C for 2.5h D->E F Concentrate under reduced pressure E->F G Recrystallize from anhydrous methanol/ethanol F->G H Filter and Dry G->H I 2-(Diethylamino)ethyl Chloride Hydrochloride H->I

Caption: Experimental workflow for the synthesis of the chloride intermediate.

References

2-Diethylaminoethanethiol Hydrochloride: An In-depth Technical Guide on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethanethiol hydrochloride (DEAET·HCl) is a thiol-containing compound with a multifaceted pharmacological profile. This technical guide synthesizes the current understanding of its potential mechanisms of action, drawing parallels from related aminothiol (B82208) compounds. While specific quantitative data and detailed experimental validation for DEAET·HCl are limited in publicly available literature, this document outlines the theoretical frameworks for its action as a cholinesterase reactivator, a radioprotective agent, and its potential anticancer and antiviral activities. Detailed experimental protocols are provided to guide future research and characterization of this compound.

Cholinesterase Reactivation

Organophosphate (OP) compounds, including certain pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. The primary therapeutic intervention involves the administration of an AChE reactivator.

Mechanism of Action

DEAET·HCl, as a nucleophilic thiol, is postulated to function as a cholinesterase reactivator. The mechanism involves the nucleophilic attack of the sulfur atom on the phosphorus atom of the organophosphate-AChE conjugate. This displaces the organophosphate from the serine residue in the active site of AChE, thereby regenerating the active enzyme.

A simplified workflow for this proposed mechanism is as follows:

Cholinesterase_Reactivation AChE_OP Organophosphate- Inhibited AChE Intermediate Transient Intermediate Complex AChE_OP->Intermediate Nucleophilic Attack DEAET 2-Diethylaminoethanethiol (DEAET) DEAET->Intermediate AChE_Active Active AChE Intermediate->AChE_Active Enzyme Reactivation DEAET_OP DEAET-Organophosphate Adduct Intermediate->DEAET_OP Adduct Formation

Caption: Proposed mechanism of AChE reactivation by DEAET.

Quantitative Analysis

To date, specific kinetic constants for the reactivation of OP-inhibited AChE by DEAET·HCl have not been reported. Key parameters to determine would include:

ParameterDescription
kr The second-order reactivation rate constant, indicating the efficiency of the reactivator.
KD The dissociation constant of the reactivator from the inhibited enzyme, reflecting binding affinity.
k2 The first-order rate constant for the phosphorylation of the reactivator by the organophosphate.
Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol describes a method to determine the reactivation potency of DEAET·HCl on organophosphate-inhibited acetylcholinesterase.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Organophosphate inhibitor (e.g., paraoxon, sarin (B92409) surrogate)

  • This compound (DEAET·HCl)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Inhibition of AChE: Incubate a solution of AChE with a known concentration of the organophosphate inhibitor to achieve >95% inhibition.

  • Removal of Excess Inhibitor: Remove excess, unbound organophosphate by dialysis or gel filtration.

  • Reactivation: Add varying concentrations of DEAET·HCl to the inhibited AChE solution. Incubate for specific time intervals (e.g., 5, 15, 30, 60 minutes).

  • Measurement of AChE Activity: a. To each well of a 96-well plate, add the reactivated enzyme solution. b. Add DTNB solution. c. Initiate the reaction by adding the substrate, ATCI. d. Measure the rate of formation of the yellow product (5-thio-2-nitrobenzoate) by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme. Determine the reactivation rate constants (kr) by plotting the observed reactivation rate against the concentration of DEAET·HCl.

Radioprotection

Aminothiol compounds are a well-established class of radioprotective agents. They are believed to mitigate the damaging effects of ionizing radiation through several mechanisms.

Mechanism of Action

The radioprotective effects of DEAET·HCl are likely attributable to its thiol group and can be summarized by the following mechanisms:

  • Free Radical Scavenging: Ionizing radiation generates reactive oxygen species (ROS) that damage cellular components, including DNA. The thiol group of DEAET·HCl can donate a hydrogen atom to neutralize these free radicals.

  • Induction of Hypoxia: Some aminothiols can induce a temporary state of hypoxia (low oxygen) in tissues. Since oxygen is required for the fixation of radiation-induced damage, this hypoxia can be protective.

  • Mixed Disulfide Formation: DEAET·HCl can form mixed disulfides with proteins and other endogenous thiols, which may protect these molecules from radiation damage.

The following diagram illustrates the central role of free radical scavenging:

Radioprotection IonizingRadiation Ionizing Radiation Water H2O IonizingRadiation->Water Radiolysis ROS Reactive Oxygen Species (ROS) (e.g., •OH) Water->ROS CellularDamage Cellular Damage (DNA, proteins, lipids) ROS->CellularDamage Oxidative Stress Neutralized Neutralized Species (H2O) ROS->Neutralized H-atom donation DEAET 2-Diethylaminoethanethiol (DEAET-SH) DEAET->Neutralized DEAET_radical DEAET Radical (DEAET-S•) DEAET->DEAET_radical

Caption: Free radical scavenging mechanism of DEAET.

Quantitative Analysis

The efficacy of a radioprotective agent is often quantified by the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose required to produce a given biological effect (e.g., lethality) in the presence of the protective agent to the dose required to produce the same effect in its absence.

ParameterDescription
DRF Dose Reduction Factor. A higher DRF indicates greater radioprotective efficacy.
Experimental Protocol: In Vivo Radioprotection Assay (Mouse Survival Study)

This protocol outlines a method to determine the DRF of DEAET·HCl in a murine model.

Materials:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • This compound (DEAET·HCl)

  • Source of whole-body gamma or X-irradiation

  • Sterile saline solution

Procedure:

  • Toxicity Determination: Determine the maximum tolerated dose (MTD) of DEAET·HCl by administering escalating doses to non-irradiated mice and observing for adverse effects.

  • Grouping: Divide mice into several groups:

    • Control (vehicle + irradiation)

    • DEAET·HCl (at a fraction of the MTD) + irradiation

    • Sham-irradiated controls (vehicle and DEAET·HCl without irradiation)

  • Drug Administration: Administer DEAET·HCl or vehicle (saline) via intraperitoneal (i.p.) injection at a specified time before irradiation (e.g., 15-30 minutes).

  • Irradiation: Expose the mice to a range of doses of whole-body irradiation.

  • Observation: Monitor the mice for 30 days for survival, body weight changes, and signs of radiation sickness.

  • Data Analysis: a. Calculate the LD50/30 (the dose of radiation that is lethal to 50% of the animals within 30 days) for both the control and the DEAET·HCl-treated groups. b. Calculate the DRF using the formula: DRF = LD50/30 (with DEAET·HCl) / LD50/30 (control).

Anticancer Activity

The potential anticancer activity of DEAET·HCl may be linked to its ability to induce oxidative stress in cancer cells, which are often more susceptible to such stress than normal cells.

Mechanism of Action

The thiol group of DEAET·HCl could participate in redox cycling, leading to the generation of ROS within cancer cells. This increase in intracellular ROS can trigger apoptotic cell death pathways.

A potential signaling pathway that could be investigated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Anticancer_Signaling DEAET 2-Diethylaminoethanethiol (DEAET) ROS Increased Intracellular ROS DEAET->ROS ASK1 ASK1 ROS->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: Hypothetical DEAET-induced apoptotic pathway via ROS and MAPK.

Quantitative Analysis

The cytotoxic effect of DEAET·HCl against cancer cells is typically quantified by the half-maximal inhibitory concentration (IC50).

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the IC50 of DEAET·HCl on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Normal cell line (for selectivity assessment, e.g., HEK293)

  • This compound (DEAET·HCl)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of DEAET·HCl for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the concentration of DEAET·HCl. Calculate the IC50 value from the dose-response curve.

Antiviral Activity

Thiol-containing compounds have been reported to exhibit antiviral activity against a range of viruses, particularly enveloped viruses like Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).

Mechanism of Action

The proposed antiviral mechanisms for thiol compounds like DEAET·HCl include:

  • Inhibition of Viral Entry: The compound may interact with viral envelope glycoproteins or host cell receptors, preventing the virus from binding to and entering the host cell.

  • Disruption of Viral Proteins: The thiol group could reduce disulfide bonds in viral proteins that are essential for their structure and function.

  • Inhibition of Viral Replication: The compound might interfere with viral enzymes, such as DNA polymerase, that are necessary for viral replication.

Quantitative Analysis

The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50).

ParameterDescription
EC50 The concentration of a drug that is required to inhibit viral replication by 50%.
Selectivity Index (SI) The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound. SI = CC50 / EC50.
Experimental Protocol: Plaque Reduction Assay for HSV

This protocol is used to determine the antiviral activity of DEAET·HCl against HSV.

Materials:

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Susceptible host cells (e.g., Vero cells)

  • This compound (DEAET·HCl)

  • Cell culture medium

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Grow a confluent monolayer of Vero cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of HSV (to produce a countable number of plaques).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of DEAET·HCl.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of DEAET·HCl compared to the virus control. Determine the EC50 from the dose-response curve.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential across multiple domains, including as a cholinesterase reactivator, a radioprotective agent, and potentially as an anticancer and antiviral drug. The mechanisms of action are likely centered around the reactivity of its thiol group. However, a notable gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for DEAET·HCl itself. The experimental protocols provided in this guide offer a roadmap for future research to rigorously characterize its pharmacological profile. Elucidating the specific signaling pathways modulated by DEAET·HCl will be crucial for its development as a therapeutic agent.

An In-depth Technical Guide to 2-Diethylaminoethanethiol Hydrochloride: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethanethiol hydrochloride is a versatile organosulfur compound with a range of applications in biomedical research and materials science. This technical guide provides a comprehensive overview of its primary uses, focusing on its roles as a capping agent in nanoparticle synthesis, a potential radioprotective agent, and its investigational use in anticancer and antiviral research. This document synthesizes available data, presents experimental methodologies, and visualizes key concepts to serve as a valuable resource for professionals in the field.

Chemical and Physical Properties

This compound, also known as N,N-Diethyl-2-mercaptoethylamine hydrochloride, is a thiol-containing compound with the chemical formula C₆H₁₆ClNS. It is typically a white crystalline solid with a characteristic unpleasant odor.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.

PropertyValue
Molecular Formula C₆H₁₆ClNS
Molecular Weight 169.72 g/mol
CAS Number 1942-52-5
Appearance White crystalline solid
Melting Point 170-175 °C
Solubility Soluble in water

Applications

Capping Agent in Nanoparticle Synthesis

This compound serves as an effective capping and stabilizing agent in the synthesis of metallic nanoparticles, particularly gold (Au) and silver (Ag) nanoparticles.[2] The thiol (-SH) group exhibits a strong affinity for the surface of these metals, forming a protective monolayer that prevents aggregation and controls the size and stability of the nanoparticles. The diethylamino group contributes to the overall charge and solubility of the functionalized nanoparticles.

Quantitative Data on Nanoparticle Characteristics:

Hydrophilic gold and silver nanoparticles stabilized with this compound (DEA) have been successfully prepared and characterized. The resulting nanoparticles typically exhibit a mean diameter of less than 10 nm.[2]

Nanoparticle TypeStabilizing AgentMean DiameterCharacterization Techniques
Gold Nanoparticles (AuNPs)This compound< 10 nmDynamic Light Scattering (DLS), Field-Emission Scanning Electron Microscopy (FE-SEM), X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), X-ray Absorption Spectroscopy (XAS), Nuclear Magnetic Resonance (NMR)
Silver Nanoparticles (AgNPs)This compound< 10 nmDLS, FE-SEM, XPS, NEXAFS, XAS, NMR

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles (Adapted from General Thiol-Capping Methods)

This protocol is a representative procedure adapted from established methods for the synthesis of thiol-derivatized gold nanoparticles.[3][4][5]

Materials:

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • In a separate flask, dissolve this compound in toluene.

  • Mix the aqueous HAuCl₄ solution with the toluene solution of the thiol under vigorous stirring.

  • A freshly prepared aqueous solution of NaBH₄ is slowly added to the biphasic mixture.

  • Continue stirring for several hours to allow for the formation and stabilization of the gold nanoparticles.

  • Separate the organic phase containing the capped gold nanoparticles.

  • Purify the nanoparticles by precipitation with ethanol followed by centrifugation and washing to remove excess thiol and other reagents.

  • The purified nanoparticles can be redispersed in a suitable solvent for characterization and further use.

Logical Workflow for Gold Nanoparticle Synthesis:

G cluster_prep Reactant Preparation cluster_reaction Nanoparticle Formation cluster_purification Purification A Prepare aqueous HAuCl4 solution C Mix aqueous and organic phases (Vigorous Stirring) A->C B Prepare toluene solution of 2-Diethylaminoethanethiol HCl B->C D Slowly add aqueous NaBH4 solution (Reducing Agent) C->D E Continue stirring for several hours D->E F Separate organic phase E->F G Precipitate with Ethanol F->G H Centrifuge and wash G->H I Redisperse in solvent H->I

Workflow for the synthesis of this compound-capped gold nanoparticles.
Radioprotective Agent

Aminothiols, as a class of compounds, have been extensively studied for their radioprotective properties.[6] The proposed mechanism of action involves the scavenging of free radicals generated by ionizing radiation, which are known to cause significant damage to biological molecules, including DNA.[6][7] The thiol group can donate a hydrogen atom to neutralize free radicals, thereby mitigating their harmful effects.[7] Additionally, it is hypothesized that aminothiols can interact with and stabilize DNA, reducing its susceptibility to radiation-induced damage.[8]

Experimental Protocol: In Vivo Evaluation of Radioprotective Efficacy (General Protocol)

This protocol is a generalized procedure for assessing the radioprotective effects of a compound in a murine model.

Materials:

  • Test compound (e.g., this compound)

  • Laboratory mice

  • Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

  • Appropriate vehicle for drug administration (e.g., saline)

Procedure:

  • Determine the LD50/30 (the lethal dose of radiation that causes death in 50% of the animals within 30 days) for the specific strain of mice.

  • Administer the test compound to a group of mice at a predetermined dose and time before irradiation. A control group receives the vehicle only.

  • Expose both groups of mice to a lethal dose of whole-body irradiation.

  • Monitor the survival of the mice for 30 days.

  • Calculate the dose reduction factor (DRF) by comparing the LD50/30 of the treated group to the control group.

Signaling Pathway: General Mechanism of Aminothiol (B82208) Radioprotection

G cluster_radiation Radiation Exposure cluster_damage Cellular Damage Pathway cluster_protection Radioprotective Intervention IonizingRadiation Ionizing Radiation FreeRadicals Generation of Free Radicals (e.g., •OH) IonizingRadiation->FreeRadicals DNADamage DNA Damage FreeRadicals->DNADamage CellDeath Cell Death DNADamage->CellDeath Aminothiol 2-Diethylaminoethanethiol HCl (Aminothiol) Aminothiol->FreeRadicals Radical Scavenging Aminothiol->DNADamage DNA Stabilization

Proposed mechanism of radioprotection by aminothiols.
Investigational Anticancer and Antiviral Applications

The potential of this compound in anticancer and antiviral research is an emerging area of interest. While specific studies focusing solely on this compound are limited, related compounds and the broader class of thiols have shown promise.

Anticancer Potential: Some studies have explored novel compounds incorporating the 2-diethylaminoethanethiol moiety for their anticancer properties. The rationale often involves leveraging the reactivity of the thiol group or the physicochemical properties imparted by the diethylamino group to target cancer cells. Mechanisms could potentially involve the induction of apoptosis, inhibition of key enzymes, or interaction with cellular macromolecules. However, quantitative data such as IC50 values for this compound against specific cancer cell lines are not yet established in the public domain.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Protocol)

This is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest

  • Normal (non-cancerous) cell line for selectivity assessment

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer and normal cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound. Include untreated and vehicle-treated controls.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Potential: Thiol-containing compounds have been investigated for their antiviral activity, particularly in the context of viruses where disulfide bonds in viral proteins are crucial for infectivity.[8] The reducing potential of the thiol group can disrupt these disulfide bonds, potentially inactivating the virus or preventing its entry into host cells. While this provides a theoretical basis for the antiviral potential of this compound, specific experimental evidence and data are needed.

Experimental Protocol: Plaque Reduction Assay (General Protocol)

This is a standard method to evaluate the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Test compound (this compound)

  • Cell culture medium and agar (B569324) overlay

  • Crystal violet solution

Procedure:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the virus and the test compound.

  • Infect the cell monolayers with the virus in the presence of different concentrations of the test compound.

  • After an adsorption period, remove the inoculum and add an agar overlay containing the respective concentrations of the compound.

  • Incubate the plates until viral plaques (zones of cell death) are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value (the effective concentration of the compound that reduces the number of plaques by 50%).

Conclusion

This compound is a chemical entity with established utility and significant potential in various scientific domains. Its role as a capping agent for the synthesis of stable metallic nanoparticles is well-documented. As an aminothiol, it belongs to a class of compounds with known radioprotective properties, primarily attributed to their free radical scavenging ability. The exploration of its anticancer and antiviral activities is still in its nascent stages but holds promise based on the known reactivity of thiol-containing molecules. Further in-depth research, including detailed mechanistic studies and quantitative efficacy evaluations, is warranted to fully elucidate and harness the therapeutic and technological potential of this compound. This guide serves as a foundational resource to encourage and facilitate such future investigations.

References

In-depth Technical Guide: Solubility of 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Diethylaminoethanethiol hydrochloride in various solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, actionable data and methodologies.

Physicochemical Properties at a Glance

PropertyValue
Molecular Formula C₆H₁₆ClNS
Molecular Weight 169.72 g/mol
Appearance White to light beige crystalline powder
Melting Point 170-175 °C[1]

Solubility Profile of this compound

Table 1: Qualitative Solubility Data

SolventQualitative Solubility
WaterSoluble[2]
EthanolSoluble[2]
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
Heated MethanolSlightly Soluble[4]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol based on the widely used shake-flask method for determining the equilibrium solubility of a solid compound. This methodology can be adapted to quantify the solubility of this compound in the solvents listed above.

Objective:

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • High-purity solvents (Water, Ethanol, etc.)

  • Analytical balance

  • Thermostatically controlled orbital shaker or incubator

  • Screw-capped vials

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification, such as an HPLC-UV or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Solvent Addition: Accurately dispense a known volume of the selected solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typical, and the optimal time should be determined empirically.

  • Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately pass the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualized Workflows and Pathways

To further aid in the practical application of this information, the following diagrams illustrate a general workflow for solubility determination and a plausible synthesis pathway for this compound.

G cluster_setup 1. System Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: General experimental workflow for solubility determination.

G reactant1 2-(Diethylamino)ethanol intermediate 2-(Diethylamino)ethyl chloride hydrochloride reactant1->intermediate + SOCl₂ reactant2 Thionyl Chloride product 2-Diethylaminoethanethiol intermediate->product + NaSH (Nucleophilic Substitution) reactant3 Sodium Hydrosulfide final_product This compound product->final_product + HCl (in situ or added)

Caption: Plausible synthesis pathway for this compound.

References

2-Diethylaminoethanethiol Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Diethylaminoethanethiol hydrochloride. Understanding these parameters is critical for maintaining the compound's integrity and ensuring the accuracy and reproducibility of research and development activities. This guide synthesizes available data on its stability profile, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Core Stability Profile

This compound is a hygroscopic solid that is sensitive to air and moisture. It is generally stable when stored under recommended conditions. However, its thiol group is susceptible to oxidation, and the compound can degrade under various stress conditions.

Table 1: Summary of Qualitative Stability Data

ParameterObservationCitation
Hygroscopicity Hygroscopic; absorbs moisture from the air.
Air Sensitivity Sensitive to air.
Moisture Sensitivity Sensitive to moisture.
Thermal Stability Stable at room temperature under recommended storage conditions.
Incompatibilities Strong oxidizing agents.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines should be strictly adhered to.

Table 2: Recommended Storage Conditions

ConditionRecommendationCitation
Temperature Store in a cool, dry place. Refrigeration is recommended.
Atmosphere Handle and store under an inert gas (e.g., argon, nitrogen).
Container Keep container tightly closed.
Moisture Protect from moisture.

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure, particularly the presence of a thiol group.

One of the primary degradation pathways for thiols is oxidation. The thiol group (-SH) can be oxidized to form a disulfide (-S-S-), and further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

DegradationPathway A 2-Diethylaminoethanethiol B Disulfide Dimer A->B Oxidation C Sulfenic Acid B->C Further Oxidation D Sulfinic Acid C->D Further Oxidation E Sulfonic Acid D->E Further Oxidation

Caption: Potential Oxidative Degradation Pathway of 2-Diethylaminoethanethiol.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on this compound to evaluate its intrinsic stability and identify potential degradation products. These protocols are based on ICH guidelines for stability testing of new drug substances.

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and establish degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). The concentration will depend on the analytical method used for detection.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Analysis Analyze Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis HPLC Stability-Indicating HPLC Evaluation Evaluate Degradation & Identify Products HPLC->Evaluation LCMS LC-MS for Identification LCMS->Evaluation Sample 2-Diethylaminoethanethiol HCl Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Analysis->HPLC Analysis->LCMS

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific quantitative stability data for this compound is limited in publicly accessible sources, a clear understanding of its qualitative stability profile and adherence to recommended storage and handling procedures are paramount for its effective use in research and development. The compound's hygroscopic and air/moisture-sensitive nature necessitates storage in a cool, dry, and inert environment. The provided experimental protocols offer a framework for conducting forced degradation studies to elucidate its stability characteristics and develop robust, stability-indicating analytical methods. For critical applications, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific use case.

Navigating the Safe Handling of 2-Diethylaminoethanethiol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Diethylaminoethanethiol hydrochloride (CAS No. 1942-52-5). A thorough understanding and strict adherence to these guidelines are paramount to ensure a safe laboratory environment and minimize the risk of exposure. This document synthesizes critical information from safety data sheets and chemical databases to support the work of professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is recognized by its unpleasant odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C6H16ClNS[1][2][3][4]
Molecular Weight 169.72 g/mol [1][3][4][5]
Appearance White crystalline solid / crystals with lumps[1][6]
Melting Point 170-175 °C (lit.)[3][5]
Odor Unpleasant / Stench[1][6]
Stability Stable under recommended storage conditions. Hygroscopic and sensitive to air and moisture.[6][7]

Hazard Identification and Toxicological Data

This compound is classified as an irritant.[1] It is harmful if it comes into contact with skin, eyes, or is inhaled, causing skin, eye, and respiratory tract irritation.[1][6]

GHS Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

While comprehensive toxicological data is not fully available, an intraperitoneal LD50 in mice has been reported as 280 mg/kg.[6] Other acute toxicity data, such as oral and dermal LD50s, are largely unavailable.[6] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risks.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure. The following workflow outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe1 Eye Protection: Safety glasses with side-shields or goggles ppe2 Hand Protection: Chemically resistant gloves ppe1->ppe2 ppe3 Body Protection: Impervious clothing, lab coat ppe2->ppe3 ppe4 Respiratory Protection: Use a NIOSH-approved respirator when dust is generated ppe3->ppe4 end End Handling ppe4->end start Start Handling start->ppe1

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are designed to isolate personnel from the hazard.

  • Ventilation: Work should be conducted in a well-ventilated area.[6] A properly operating chemical fume hood is recommended, especially when dust or aerosols may be generated.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[7]

Handling Procedures
  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[7]

  • Use only in a well-ventilated area.[7]

Storage Conditions

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Keep the container tightly closed in a dry and well-ventilated place.[6]

  • The substance is hygroscopic and sensitive to air and moisture; therefore, it should be handled and stored under an inert gas.[6][8]

  • Store in a cool place.[2] Some suppliers recommend refrigeration.[7]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures.

First_Aid_Procedures cluster_exposure Exposure Type cluster_action First-Aid Action inhalation Inhalation action_inhale Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->action_inhale skin_contact Skin Contact action_skin Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention. skin_contact->action_skin eye_contact Eye Contact action_eye Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. eye_contact->action_eye ingestion Ingestion action_ingest Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. ingestion->action_ingest

Caption: First-Aid Measures for Exposure.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment, including respiratory protection.[6] Avoid dust formation and breathing vapors, mist, or gas.[6] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent the product from entering drains.[6]

  • Containment and Cleanup: Sweep up and shovel the material.[7] Place in suitable, closed containers for disposal.[6] Avoid creating dust.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[2][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Disposal Considerations

Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7]

Conclusion

This compound presents manageable hazards when handled with the appropriate safety precautions and engineering controls. This guide provides a framework for its safe use in a research and development setting. All personnel should be thoroughly trained on these procedures before working with this compound. Always consult the most recent Safety Data Sheet from your supplier for the latest information.

References

Unraveling the Degradation Profile of 2-Diethylaminoethanethiol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific studies on the degradation products of 2-Diethylaminoethanethiol hydrochloride. The following guide is based on the compound's functional group chemistry, general principles of forced degradation studies, and degradation pathways of analogous compounds like cysteamine. The degradation products and pathways described herein are predicted and require experimental verification.

Introduction

This compound is a thiol-containing compound with a tertiary amine, making it susceptible to specific degradation pathways that can impact its purity, stability, and safety. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations. This technical guide provides a predictive overview of the potential degradation products of this compound under various stress conditions, outlines hypothetical experimental protocols for forced degradation studies, and presents logical workflows for this analysis.

Predicted Degradation Pathways

Based on the chemical structure of 2-Diethylaminoethanethiol, the primary sites for degradation are the thiol (-SH) and the tertiary amine (-N(CH₂CH₃)₂) groups. The most anticipated degradation pathways are oxidation and, to a lesser extent, reactions related to the tertiary amine.

Oxidative Degradation

The thiol group is highly susceptible to oxidation. In the presence of oxygen, metal ions, or other oxidizing agents, 2-Diethylaminoethanethiol is predicted to undergo oxidation to form a disulfide dimer. Further oxidation could lead to the formation of sulfinic and sulfonic acids.

Predicted oxidative degradation pathway of 2-Diethylaminoethanethiol.
Other Potential Degradation Reactions

While oxidation is the most probable degradation pathway, the tertiary amine group could potentially undergo N-dealkylation or N-oxidation under specific and more aggressive conditions, though these are generally less common for simple trialkylamines under typical pharmaceutical stress testing conditions.

Summary of Predicted Degradation Products

The following table summarizes the predicted degradation products of this compound under standard forced degradation conditions.

Stress ConditionPredicted Degradation ProductsPredicted Mechanism
Oxidative (e.g., H₂O₂)Bis(2-(diethylamino)ethyl) disulfide, 2-(Diethylamino)ethanesulfinic acid, 2-(Diethylamino)ethanesulfonic acidOxidation of the thiol group
Acidic Hydrolysis (e.g., HCl)Likely stable, potential for minor, unidentified degradants under harsh conditionsThe C-S and C-N bonds are generally stable to hydrolysis.
Basic Hydrolysis (e.g., NaOH)Likely stable, potential for minor, unidentified degradants under harsh conditionsThe C-S and C-N bonds are generally stable to hydrolysis.
Thermal (Dry Heat)Potential for various fragmentation productsThermal decomposition
Photolytic (UV/Vis light)Potential for radical-mediated degradation productsPhotodegradation

Hypothetical Experimental Protocols for Forced Degradation Studies

The following protocols are suggested for initiating forced degradation studies on this compound. These are general guidelines and should be optimized based on preliminary results.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N and 1 N HCl separately.

    • Store the solutions at 60°C for up to 48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N and 1 N NaOH separately.

    • Store the solutions at 60°C for up to 48 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for up to 48 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid drug substance in a petri dish.

    • Expose to dry heat at 105°C for 48 hours.

    • Dissolve the samples in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid drug substance to UV (254 nm) and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples after a defined exposure period.

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from its potential degradation products.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies and identifying degradation products.

General workflow for forced degradation studies.

Conclusion

While specific degradation data for this compound is not currently available, a predictive analysis based on its chemical structure strongly suggests that the primary degradation pathway is the oxidation of the thiol group to form a disulfide and subsequently more oxidized sulfur species. The tertiary amine is expected to be relatively stable under typical forced degradation conditions. The provided hypothetical protocols and workflows offer a robust starting point for researchers and drug development professionals to experimentally determine the degradation profile of this compound, which is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

Spectroscopic and Synthetic Insights into 2-Diethylaminoethanethiol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (NMR and IR) of 2-Diethylaminoethanethiol hydrochloride, a compound of interest in pharmaceutical research and development. This document details its characteristic spectral data, outlines the experimental protocols for obtaining such data, and presents a logical workflow for its synthesis.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information is crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~3.3-3.5Multiplet-CH₂- (adjacent to N)
~2.8-3.0Multiplet-CH₂- (adjacent to S)
~2.7-2.9Quartet-N(CH₂CH₃)₂
~1.2-1.4Triplet-N(CH₂CH₃)₂

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (ppm)Assignment
~50-55-CH₂- (adjacent to N)
~45-50-N(CH₂CH₃)₂
~20-25-CH₂- (adjacent to S)
~10-15-N(CH₂CH₃)₂

Note: The specific chemical shifts are estimations based on spectral databases and may vary.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2900-3000StrongC-H stretching (alkyl)
2550-2600WeakS-H stretching (thiol)
1450-1480MediumC-H bending (methylene and methyl)
1000-1200Medium-StrongC-N stretching

Note: The S-H stretching band is typically weak and may be broad.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as Tetramethylsilane (TMS) or a solvent-appropriate internal standard, may be added if quantitative analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal of carbon atoms.

  • The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation

  • Approximately 1-2 mg of this compound is finely ground into a powder using an agate mortar and pestle.

  • About 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder is added to the mortar.

  • The sample and KBr are thoroughly mixed by gentle grinding until a homogenous mixture is obtained.

  • The mixture is then transferred to a pellet-forming die.

  • The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition

  • The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of a pure KBr pellet is recorded.

  • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from 2-diethylaminoethanol. The first step involves the conversion of the alcohol to the corresponding chloride, followed by the introduction of the thiol group.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thiolation start 2-Diethylaminoethanol intermediate 2-(Diethylamino)ethyl chloride hydrochloride start->intermediate Reaction at 0-5°C, then reflux reagent1 Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) reagent1->intermediate product This compound intermediate->product Reaction followed by acidification with HCl reagent2 1. Thiourea 2. NaOH (hydrolysis) reagent2->product

Purity Analysis of 2-Diethylaminoethanethiol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Diethylaminoethanethiol hydrochloride (DEAE-SH·HCl). Given its application in pharmaceutical development and research, ensuring the purity and quality of this aminothiol (B82208) is of paramount importance. This document details common analytical techniques, potential impurities, and experimental protocols to support robust quality control.

Introduction to this compound

This compound is a specialty chemical often utilized in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring both a reactive thiol group and a tertiary amine, makes it a versatile building block. However, these same functional groups can also contribute to its instability and the formation of impurities. Accurate and precise analytical methods are therefore essential for its characterization and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1942-52-5[1]
Molecular Formula C6H16ClNS[2]
Molecular Weight 169.72 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 170-175 °C[1]
Purity (Typical) ≥95%[1]

Potential Impurities in this compound

Impurity profiling is a critical aspect of quality control.[3][4][5] Potential impurities in this compound can originate from the synthesis process, degradation, or improper storage. A common synthetic route to a related compound, 2-(diethylamino)ethyl chloride, involves the reaction of 2-(diethylamino)ethanol (B1670525) with thionyl chloride.[6][7][8] This suggests that analogous syntheses of the target thiol may introduce similar impurities.

Table 2: Potential Impurities and their Origin

Impurity NamePotential Origin
2-(Diethylamino)ethanolUnreacted starting material
Thionyl chlorideExcess reagent from synthesis
Diethyl(2-mercaptoethyl)sulfideDimerization/oxidation byproduct
Bis(2-(diethylamino)ethyl) disulfideOxidation of the thiol group
Residual Solvents (e.g., Dichloromethane, Methanol)From synthesis and purification steps[6]

Analytical Methodologies for Purity Assessment

A multi-faceted approach is often necessary for the comprehensive purity analysis of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the active pharmaceutical ingredient (API) and its impurities. Due to the weak UV absorbance of aminothiols, a common strategy is pre-column derivatization to introduce a chromophore or fluorophore.[9][10]

This protocol is a representative example and would require optimization and validation for this compound.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 0.1 M HCl) to a concentration of approximately 1 mg/mL.

    • To 100 µL of the sample solution, add 100 µL of a derivatizing agent solution (e.g., 10 mM Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid), in a suitable buffer).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes) to ensure complete derivatization.

    • Quench the reaction if necessary and dilute to a final concentration suitable for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution may be required to separate all impurities. For example:

      • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The wavelength will depend on the chosen derivatizing agent.

    • Injection Volume: 10 µL.

Table 3: Example HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile impurities and can also be used for the assay of the main component after derivatization to increase its volatility.

The hydrochloride salt is not volatile and requires conversion to the free base before GC analysis.

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of this compound and dissolve it in water.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) to form the free base, 2-(diethylamino)ethanethiol.

    • Extract the free base into an organic solvent (e.g., dichloromethane).

    • For derivatization, a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to react with the thiol group, increasing volatility.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Scan a mass range of m/z 40-400.

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the identification and structural confirmation of this compound and its impurities.

  • ¹H NMR Spectroscopy: Provides information on the chemical environment of the protons in the molecule, allowing for structural elucidation and the detection of impurities with different proton signals.

  • FTIR Spectroscopy: Can be used to identify the presence of key functional groups (S-H, N-H, C-H, etc.) and to confirm the identity of the compound by comparing its spectrum to a reference standard.[11]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample 2-DEAE-SH·HCl Sample Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation Spectroscopy Spectroscopic ID (NMR, FTIR) Sample->Spectroscopy HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Purity Purity Assessment (Assay, Impurity Profile) HPLC->Purity GCMS->Purity Identity Identity Confirmation Spectroscopy->Identity Purity->Identity

Overall workflow for the purity analysis of this compound.

HPLC_Workflow start Sample Solution derivatization Pre-column Derivatization (e.g., with Ellman's Reagent) start->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Detailed workflow for HPLC-based purity analysis.

Conclusion

References

Commercial suppliers of 2-Diethylaminoethanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers of 2-Diethylaminoethanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of this compound (CAS No. 1942-52-5), a crucial reagent in pharmaceutical research and development. This document offers a comparative analysis of supplier specifications, details on quality control methodologies, and generalized experimental protocols for its application.

Introduction to this compound

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds. Its thiol group provides a reactive site for nucleophilic substitution and addition reactions, making it a valuable building block in drug discovery. A key application is in the "thiol-ene" click chemistry, a highly efficient and specific reaction for bioconjugation and material synthesis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The following tables summarize the publicly available quantitative data for easy comparison. It is important to note that detailed impurity profiles are often not disclosed on websites and may require direct contact with the supplier for a certificate of analysis (CoA).

Table 1: General Supplier Information

SupplierDistributor(s)Website
Sigma-Aldrich (Merck)Thermo Fisher Scientific, Alkali Scientific--INVALID-LINK--
Spectrum ChemicalThe Lab Depot--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Tokyo Chemical Industry (TCI)--INVALID-LINK--
United States Biological--INVALID-LINK--
Chongqing ChemdadECHEMI--INVALID-LINK--
Chemsavers--INVALID-LINK--

Table 2: Product Specifications from Major Suppliers

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-AldrichD8660495%[1]1942-52-5[1](C₂H₅)₂NCH₂CH₂SH·HCl[1]169.72[1]170-175[1]
Santa Cruz Biotechnologysc-23963396%[2]1942-52-5[2](C₂H₅)₂NCH₂CH₂SH·HCl[2]169.72[2]-
TCI AmericaD1754>96.0% (T)1942-52-5C₆H₁₅NS·HCl169.71169.0 - 175.0
United States Biological274431Highly Purified[3]1942-52-5[3](C₂H₅)₂NCH₂CH₂SH·HCl[3]--
Spectrum ChemicalD2007-1942-52-5[4]C₆H₁₅NS·HCl[4]169.71[4]-

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for reproducible research and drug development. While specific analytical methods are proprietary to each supplier, common techniques for quality control of similar amine and thiol compounds include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of volatile compounds and identifying potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile impurities and for confirmation of molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for identity confirmation and quantification of impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups present in the molecule, confirming its identity.

Researchers can request a Certificate of Analysis (CoA) from the supplier, which will provide lot-specific data on the analytical methods used and the results of the quality control tests.

Experimental Protocols

The following are generalized experimental protocols for common applications of this compound. These should be adapted based on the specific requirements of the reaction and the substrates involved.

General Protocol for Thiol-Ene "Click" Reaction (Photoinitiated)

This protocol describes a radical-mediated thiol-ene reaction, a type of "click" chemistry known for its high efficiency and specificity.

Materials:

  • Alkene-containing substrate

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol, THF)

  • Inert gas (Nitrogen or Argon)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve the alkene-containing substrate (1.0 equivalent) and the photoinitiator (0.01-0.1 equivalents) in the chosen solvent.

  • Addition of Thiol: Add this compound (1.1-1.5 equivalents). A slight excess of the thiol is often used to ensure complete reaction of the alkene. The hydrochloride salt may need to be neutralized with a non-nucleophilic base (e.g., triethylamine) to generate the free thiol in situ, depending on the reaction conditions.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation: While stirring, irradiate the reaction mixture with a UV lamp.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of a Thiol-Containing Derivative via Amide Coupling

This protocol outlines the synthesis of a thiol-containing compound by coupling this compound with a carboxylic acid.

Materials:

  • Carboxylic acid-containing substrate

  • This compound

  • Coupling agent (e.g., EDC, DCC)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid (1.0 equivalent) in the chosen solvent under an inert atmosphere. Add the coupling agent (1.1-1.2 equivalents) and stir for 10-15 minutes at room temperature.

  • Addition of Thiol: In a separate flask, dissolve this compound (1.1 equivalents) and the base (2.2 equivalents, to neutralize the hydrochloride and the acid formed during coupling) in the solvent.

  • Coupling Reaction: Add the solution of the thiol and base to the activated carboxylic acid solution. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key logical and experimental workflows.

SupplierSelection cluster_0 Requirement Definition cluster_1 Supplier Evaluation cluster_2 Procurement & QC Define Purity Define Purity Identify Suppliers Identify Suppliers Define Purity->Identify Suppliers Define Quantity Define Quantity Define Quantity->Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Compare Specs Compare Specs Request CoA->Compare Specs Select Supplier Select Supplier Compare Specs->Select Supplier Purchase Purchase Select Supplier->Purchase Incoming QC Incoming QC Purchase->Incoming QC

Caption: Supplier Selection and Quality Control Workflow.

ThiolEneReaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation Mix Alkene & Initiator Mix Alkene & Initiator Add Thiol Add Thiol Mix Alkene & Initiator->Add Thiol Inert Atmosphere Inert Atmosphere Add Thiol->Inert Atmosphere UV Initiation UV Initiation Inert Atmosphere->UV Initiation Monitor Progress Monitor Progress UV Initiation->Monitor Progress Monitor Progress->UV Initiation Incomplete Work-up Work-up Monitor Progress->Work-up Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: Experimental Workflow for a Thiol-Ene Reaction.

References

2-Diethylaminoethanethiol hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Diethylaminoethanethiol Hydrochloride as a Pharmaceutical Intermediate

Introduction

This compound (DEAET.HCl) is a sulfur-containing organic compound widely utilized as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). With a reactive thiol group and a tertiary amine, it serves as a critical building block for introducing the diethylaminoethylthio moiety into larger molecules. This guide provides a comprehensive overview of its chemical properties, applications in pharmaceutical synthesis, experimental considerations, and safety protocols, tailored for researchers and professionals in drug development. While primarily recognized for its role in the synthesis of various APIs, its utility extends to the creation of diverse thioether compounds.[1]

Physicochemical and Spectroscopic Data

DEAET.HCl is a white crystalline solid characterized by an unpleasant odor.[2] Its physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1942-52-5 [2][3][4]
Molecular Formula C₆H₁₆ClNS [2][4]
Molecular Weight 169.72 g/mol [2][3][4]
Appearance White crystalline solid / crystals [2][3]
Melting Point 170-175 °C [3][4]
IUPAC Name 2-(diethylamino)ethanethiol;hydrochloride [2]
Synonyms Diethyl-2-mercaptoethylammonium chloride, 2-Diethylaminoethyl mercaptan hydrochloride [2][3]

| Purity | Typically ≥95% |[3][5] |

Spectroscopic data is essential for the structural confirmation of DEAET.HCl and for monitoring reactions where it is used as a starting material.

Table 2: Spectroscopic Data References for this compound

Spectroscopic Technique Availability / Reference
¹H NMR Spectrum available[6]
¹³C NMR Spectrum available
Mass Spectrometry (MS) Spectrum available

| Infrared (IR) | Spectrum available[7] |

Applications in Pharmaceutical Synthesis

The primary utility of DEAET.HCl in drug development stems from its bifunctional nature. The thiol (-SH) group is a potent nucleophile, especially when deprotonated to a thiolate, making it ideal for S-alkylation reactions to form thioethers. This reactivity is central to its role as an API intermediate.[1][8]

Role as a Nucleophilic Building Block

DEAET.HCl is a precursor to the 2-(diethylamino)ethanethiolate anion, a strong nucleophile used to connect with electrophilic centers in other molecules. This reaction is a cornerstone of its application, enabling the formation of a stable carbon-sulfur bond. The logical flow of its use as an intermediate is depicted below.

G cluster_input Starting Materials cluster_process Synthetic Process cluster_output Product A 2-Diethylaminoethanethiol HCl (DEAET.HCl) C Nucleophilic Substitution (S-Alkylation) A->C B Electrophilic Substrate (e.g., Alkyl Halide) B->C D Thioether-Containing API or Advanced Intermediate C->D

Logical relationship of DEAET.HCl as a pharmaceutical intermediate.
Use in API Synthesis

DEAET.HCl is cited as a key intermediate in the manufacturing chemistry of various APIs and advanced intermediates.[1][8] For example, it has been identified as an intermediate in the synthesis of Desvenlafaxine.[1][8]

Experimental Protocols

While specific, proprietary synthesis protocols for APIs like Desvenlafaxine are not publicly detailed, a representative experimental protocol for a general S-alkylation reaction using DEAET.HCl is provided below. This methodology illustrates the fundamental chemical transformation central to its utility.

General Protocol for S-Alkylation

Objective: To synthesize a thioether derivative via the nucleophilic substitution reaction between this compound and an alkyl halide.

Reagents:

  • This compound (DEAET.HCl)

  • Alkyl Halide (e.g., Benzyl bromide)

  • Base (e.g., Sodium hydroxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)

  • Deionized Water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Deprotonation: Dissolve DEAET.HCl (1.0 eq) in the chosen solvent in a reaction flask equipped with a magnetic stirrer. Add a solution of the base (approx. 2.2 eq to neutralize the hydrochloride and deprotonate the thiol) dropwise at 0-5°C. Stir the mixture for 30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding water. If the product is organic-soluble, extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final thioether product.

The workflow for this generalized experimental procedure is visualized in the following diagram.

G start Start step1 Step 1: Dissolve DEAET.HCl in Solvent start->step1 step2 Step 2: Add Base to form Thiolate step1->step2 step3 Step 3: Add Electrophile (Alkyl Halide) step2->step3 step4 Step 4: Reaction Monitoring (e.g., TLC) step3->step4 step4->step4 Incomplete step5 Step 5: Aqueous Work-up & Extraction step4->step5 Reaction Complete step6 Step 6: Dry & Concentrate Organic Phase step5->step6 step7 Step 7: Purify Product (Chromatography/Recrystallization) step6->step7 end End: Isolated Thioether Product step7->end

General experimental workflow for S-alkylation using DEAET.HCl.

Safety and Handling

Proper handling of DEAET.HCl is essential in a laboratory or manufacturing setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information for this compound

Hazard Class Hazard Statement GHS Pictogram
Skin Corrosion/Irritation H315: Causes skin irritation Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

Data aggregated from multiple sources.[2]

Handling and Storage Recommendations:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Respiratory protection is required when dusts are generated.

  • Storage Conditions: Store in a tightly closed container in a dry place.[10] The material is hygroscopic and sensitive to air and moisture; handling and storing under an inert gas is recommended.

  • Fire Safety: The material is combustible.[10] Use water spray, carbon dioxide, dry chemical, or foam for extinguishing.[11]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate, prized for its reactive thiol group that enables the straightforward synthesis of thioether-containing molecules. Its well-defined physicochemical properties and established reactivity profile make it a reliable building block in the development of complex APIs. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in research and manufacturing environments.

References

Methodological & Application

Synthesis of Gold Nanoparticles using 2-Diethylaminoethanethiol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of gold nanoparticles (AuNPs) functionalized with 2-Diethylaminoethanethiol hydrochloride (DEA). This cationic thiol ligand imparts a positive surface charge to the nanoparticles, making them suitable for a variety of biomedical applications, including gene delivery and biosensing.

Overview

The synthesis of gold nanoparticles using this compound involves the reduction of a gold salt precursor in the presence of the thiol ligand. The thiol group (-SH) of DEA has a strong affinity for the gold surface, leading to the formation of a self-assembled monolayer that stabilizes the nanoparticles and prevents aggregation. The diethylamino group provides a positive charge at physiological pH, which is crucial for interactions with negatively charged biological molecules such as DNA and proteins.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis and characterization of DEA-functionalized gold nanoparticles.

Materials
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (C₆H₁₅NS·HCl)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

  • Tetraoctylammonium bromide (TOAB) - for two-phase synthesis

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

Synthesis Protocol: Single-Phase Aqueous Method

This protocol is adapted from methods for synthesizing cationic gold nanoparticles in an aqueous solution.[1]

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Freshly prepare a 100 mM stock solution of NaBH₄ in ice-cold deionized water.

  • Reaction Setup:

    • In a clean glass flask, add a specific volume of the HAuCl₄ stock solution and dilute with deionized water to the desired final concentration (e.g., 0.25 mM).

    • While stirring vigorously, add the this compound stock solution. A typical molar ratio of Au:DEA is 1:2, but this can be varied to control particle size.

    • Allow the solution to stir for 15-30 minutes to allow for the complexation of gold ions with the thiol ligand.

  • Reduction:

    • Rapidly inject the freshly prepared ice-cold NaBH₄ solution into the gold-thiol mixture under vigorous stirring. The molar ratio of NaBH₄ to HAuCl₄ should be approximately 4:1.

    • A color change from yellow to ruby red or deep red should be observed, indicating the formation of gold nanoparticles.

  • Purification:

    • Continue stirring the solution for at least 2 hours to ensure the reaction is complete.

    • Purify the nanoparticles by centrifugation at high speed (e.g., 12,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents.

Characterization Protocols

2.3.1. UV-Vis Spectroscopy

  • Dilute a small aliquot of the purified nanoparticle suspension in deionized water.

  • Record the absorbance spectrum from 400 nm to 800 nm using a UV-Vis spectrophotometer.

  • The presence of a single Surface Plasmon Resonance (SPR) peak, typically between 510 nm and 530 nm for spherical nanoparticles, confirms the formation of AuNPs.[2]

2.3.2. Dynamic Light Scattering (DLS)

  • Dilute the purified nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • The PDI value provides an indication of the size distribution of the nanoparticles.

2.3.3. Zeta Potential Measurement

  • Dilute the purified nanoparticle suspension in deionized water.

  • Measure the zeta potential to determine the surface charge and stability of the nanoparticles.

  • A positive zeta potential is expected due to the diethylamino groups of the DEA ligand.

2.3.4. Transmission Electron Microscopy (TEM)

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.

  • Image the nanoparticles using a TEM to determine their core size, shape, and morphology.

Data Presentation

The following tables summarize typical quantitative data obtained for gold nanoparticles functionalized with this compound. The data is based on findings for hydrophilic gold nanoparticles stabilized with DEA.[2]

ParameterTypical ValueCharacterization Method
Optical Properties
UV-Vis λmax (SPR Peak)~520 nmUV-Vis Spectroscopy
Physical Properties
Mean Diameter (Core Size)< 10 nmTEM
Hydrodynamic DiameterVariableDLS
Polydispersity Index (PDI)< 0.3 (indicative)DLS
Surface Properties
Zeta PotentialPositiveZeta Potential Analyzer

Table 1: Physicochemical Properties of DEA-Functionalized Gold Nanoparticles

Molar Ratio (Au:DEA)Resulting Particle Size (nm)Reference
1:1.534 ± 6 (for 2-aminoethanethiol)Adapted from Kawano et al. (2005)
VariedSize-dependent on ratioGeneral trend for thiol-capped AuNPs

Table 2: Influence of Reactant Ratio on Particle Size

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound functionalized gold nanoparticles.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_solutions Prepare Stock Solutions (HAuCl₄, DEA, NaBH₄) mixing Mix HAuCl₄ and DEA Solutions prep_solutions->mixing reduction Add NaBH₄ for Reduction (Formation of AuNPs) mixing->reduction centrifugation Centrifugation reduction->centrifugation resuspension Resuspension in DI Water centrifugation->resuspension repeat_purification Repeat 3x resuspension->repeat_purification repeat_purification->centrifugation uv_vis UV-Vis Spectroscopy (SPR Peak) repeat_purification->uv_vis dls Dynamic Light Scattering (Size & PDI) repeat_purification->dls zeta Zeta Potential (Surface Charge) repeat_purification->zeta tem Transmission Electron Microscopy (Morphology & Core Size) repeat_purification->tem final_product DEA-Functionalized AuNPs uv_vis->final_product dls->final_product zeta->final_product tem->final_product

Caption: Workflow for DEA-AuNP Synthesis and Characterization.

Logical Relationship: Ligand Functionality

The diagram below illustrates the key functional components of the this compound ligand and their roles in the formation and properties of the gold nanoparticles.

ligand_functionality cluster_groups Functional Groups cluster_functions Functions ligand 2-Diethylaminoethanethiol Hydrochloride (DEA) thiol_group Thiol Group (-SH) ligand->thiol_group diethylamino_group Diethylamino Group (-N(C₂H₅)₂) ligand->diethylamino_group stabilization Stabilization & Capping (Au-S Bond) thiol_group->stabilization surface_charge Positive Surface Charge (Protonation at neutral pH) diethylamino_group->surface_charge prevents_aggregation Prevents Aggregation stabilization->prevents_aggregation biomolecular_interaction Biomolecular Interaction (e.g., with DNA) surface_charge->biomolecular_interaction

Caption: Functional Roles of the DEA Ligand in AuNP Synthesis.

References

Application Notes and Protocols: Capping of Nanoparticles with 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific capping agents is a critical step in tailoring their physicochemical properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1] 2-Diethylaminoethanethiol hydrochloride (DEAET) is a thiol-containing ligand that imparts a positive surface charge to nanoparticles, which can enhance their interaction with negatively charged cell membranes and facilitate cellular uptake.[2][3] The terminal diethylamino group provides a pH-responsive character, offering potential for controlled drug release in specific microenvironments. This document provides detailed protocols for the synthesis and capping of gold nanoparticles with DEAET, methods for their characterization, and an overview of their potential applications and cellular interactions.

Data Presentation

Table 1: Physicochemical Properties of DEAET-Capped Gold Nanoparticles
ParameterUncapped Gold Nanoparticles (AuNPs)DEAET-Capped Gold Nanoparticles (DEAET-AuNPs)Reference
Hydrodynamic Diameter (DLS) Variable (typically <10 nm)< 10 nm (mean diameter)[2]
Polydispersity Index (PDI) < 0.3< 0.3 (inferred)Inferred from similar systems
Zeta Potential Negative (citrate-stabilized)Positive[2]
Surface Plasmon Resonance (SPR) λmax ~520 nmSlight red-shift post-cappingInferred from similar systems

Experimental Protocols

Protocol 1: Synthesis of DEAET-Capped Gold Nanoparticles (AuNPs) via the Brust-Schiffrin Method

This protocol describes a two-phase synthesis method for generating DEAET-capped gold nanoparticles.

Materials:

Procedure:

  • Preparation of Gold Precursor Solution: Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.

  • Phase Transfer of Gold Ions:

    • In a flask, combine the aqueous gold precursor solution with a 50 mM solution of TOAB in toluene.

    • Stir the biphasic mixture vigorously until the aqueous phase becomes colorless and the organic (toluene) phase turns a deep orange color. This indicates the successful transfer of the gold ions into the organic phase.

  • Addition of Capping Agent:

    • Separate the organic phase containing the gold-TOAB complex.

    • Add a solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol or a biphasic mixture) to the organic phase. A typical molar ratio of DEAET to gold is in the range of 1:1 to 4:1, which can be optimized to control nanoparticle size.

  • Reduction and Nanoparticle Formation:

    • While stirring the mixture vigorously, add a freshly prepared, ice-cold aqueous solution of NaBH₄ (0.4 M) dropwise.

    • A rapid color change of the organic phase from orange to a dark brown or deep red indicates the formation of gold nanoparticles.

    • Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification of DEAET-AuNPs:

    • Separate the organic phase.

    • Wash the organic phase multiple times with deionized water to remove unreacted reagents.

    • Precipitate the DEAET-AuNPs by adding a significant volume of ethanol.

    • Collect the nanoparticle precipitate by centrifugation.

    • Redisperse the nanoparticles in toluene and repeat the precipitation and centrifugation steps at least twice to ensure the removal of excess capping agent.

  • Final Product:

    • Dry the purified DEAET-AuNPs under vacuum.

    • The resulting nanoparticles can be stored as a powder or redispersed in an appropriate solvent for further use.

Protocol 2: Characterization of DEAET-Capped Gold Nanoparticles

1. UV-Visible Spectroscopy:

  • Disperse the DEAET-AuNPs in a suitable solvent (e.g., water or ethanol).

  • Record the absorbance spectrum from 400 to 800 nm.

  • The presence of a surface plasmon resonance (SPR) peak, typically around 520-530 nm for spherical gold nanoparticles, confirms their formation. A slight red-shift in the SPR peak compared to the initial uncapped nanoparticles can indicate successful surface functionalization.

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Disperse the DEAET-AuNPs in deionized water or a buffer of known pH and ionic strength.

  • Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse sample.[4]

  • Utilize the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the nanoparticles. A positive zeta potential is expected for DEAET-capped nanoparticles, indicating successful capping and good colloidal stability.[5][6]

3. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted DEAET-AuNP dispersion onto a TEM grid and allow it to dry.

  • Image the nanoparticles using a TEM to determine their core size, size distribution, and morphology.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start phase_transfer Phase Transfer of HAuCl₄ start->phase_transfer HAuCl₄, TOAB, Toluene, H₂O add_deaet Addition of DEAET phase_transfer->add_deaet Au-TOAB in Toluene reduction Reduction with NaBH₄ add_deaet->reduction DEAET formation DEAET-AuNP Formation reduction->formation NaBH₄ washing Washing formation->washing precipitation Precipitation washing->precipitation Ethanol centrifugation Centrifugation precipitation->centrifugation end_product Purified DEAET-AuNPs centrifugation->end_product uv_vis UV-Vis Spectroscopy dls_zeta DLS & Zeta Potential tem TEM end_product->uv_vis end_product->dls_zeta end_product->tem

Caption: Experimental workflow for the synthesis and characterization of DEAET-capped gold nanoparticles.

Cellular Uptake and Potential Signaling Pathways

The positive surface charge imparted by the protonated amine groups of DEAET at physiological pH is expected to promote electrostatic interactions with the negatively charged cell membrane, thereby enhancing cellular uptake.[3] While specific signaling pathways for DEAET-capped nanoparticles are not extensively documented, the cellular entry of positively charged and amine-terminated nanoparticles often occurs via endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np DEAET-AuNP membrane_interaction Electrostatic Interaction np->membrane_interaction endocytosis Clathrin-Mediated Endocytosis membrane_interaction->endocytosis endosome Early Endosome endocytosis->endosome Internalization lysosome Late Endosome / Lysosome endosome->lysosome Maturation release Drug Release (pH-mediated) lysosome->release Endosomal Escape or Degradation

Caption: Proposed cellular uptake pathway for DEAET-capped nanoparticles.

The primary mechanism for the internalization of nanoparticles of this size and charge is often clathrin-mediated endocytosis.[7][8][9] Following internalization, the nanoparticles are encapsulated within endosomes. The "proton sponge" effect, driven by the buffering capacity of the amine groups on DEAET, can lead to endosomal swelling and rupture, facilitating the release of the nanoparticles and any associated therapeutic cargo into the cytoplasm.[7] This pH-responsive behavior is a key feature for controlled intracellular drug delivery.

Applications in Drug Development

DEAET-capped nanoparticles hold promise in several areas of drug development:

  • Gene Delivery: The positive surface charge allows for efficient complexation with negatively charged nucleic acids (e.g., siRNA, DNA plasmids), protecting them from degradation and facilitating their delivery into cells.

  • Targeted Drug Delivery: The pH-responsive nature of the DEAET coating can be exploited for targeted drug release in the acidic microenvironment of tumors or within the endo-lysosomal pathway.[1][10]

  • Bioimaging: Gold nanoparticles possess inherent properties for use as contrast agents in various imaging modalities. The DEAET coating can improve their biocompatibility and cellular uptake for enhanced imaging applications.

Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis, capping, and characterization of this compound-functionalized nanoparticles. The unique properties conferred by the DEAET ligand, particularly the positive surface charge and pH-responsiveness, make these nanoparticles a versatile platform for a range of biomedical applications. The provided protocols and characterization techniques offer a solid foundation for researchers and drug development professionals to explore the potential of DEAET-capped nanoparticles in their specific fields of interest. Further research is warranted to fully elucidate the specific signaling pathways involved in their cellular interactions and to develop targeted drug delivery systems based on this promising nanotechnology platform.

References

Application Notes and Protocols for Thlol-Ene Click Chemistry with 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a highly efficient and versatile "click" chemistry transformation that involves the addition of a thiol (-SH) group across a carbon-carbon double bond ('ene') to form a stable thioether linkage.[1] This reaction can proceed via two primary mechanisms: a radical-mediated pathway, typically initiated by light or heat, and a base-catalyzed Michael addition pathway.[1] Both mechanisms offer high yields, stereoselectivity, and tolerance to a wide range of functional groups, making thiol-ene chemistry a valuable tool in drug development, bioconjugation, and materials science.[1][2]

This document provides detailed experimental procedures for the use of 2-Diethylaminoethanethiol hydrochloride in both photo-initiated and base-catalyzed thiol-ene reactions. Special considerations for the hydrochloride salt and the presence of a tertiary amine are addressed.

Key Reaction Mechanisms

The thiol-ene reaction can be directed down two distinct pathways:

  • Radical-Mediated Thiol-Ene Reaction: This pathway is initiated by a radical source, such as a photoinitiator upon UV irradiation. The initiator generates a thiyl radical, which then propagates the reaction by adding to an 'ene' functional group.[3]

  • Base-Catalyzed Thiol-Ene (Michael Addition): In this mechanism, a base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient 'ene', such as an acrylate (B77674) or maleimide, in a conjugate addition fashion.[2]

Experimental Protocols

Protocol 1: Photo-Initiated Thiol-Ene Reaction

This protocol describes the radical-mediated addition of 2-Diethylaminoethanethiol to a generic 'ene' substrate using a photoinitiator. Due to the hydrochloride salt form of the thiol, a preliminary neutralization step is required.

Materials:

Equipment:

  • Round-bottom flask or quartz reaction vessel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., 365 nm)

  • Standard laboratory glassware

Procedure:

  • Preparation of Free Thiol: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent. Add an equimolar amount of an anhydrous base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free thiol. Stir the solution for 15-20 minutes at room temperature under an inert atmosphere.

  • Reactant Addition: To the solution containing the free thiol, add the 'ene' substrate (1.0 - 1.2 equivalents) and the photoinitiator (0.05 - 0.1 equivalents). A slight excess of the 'ene' may be used to ensure full consumption of the thiol.

  • Degassing: If the reactants are sensitive to oxygen, degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Photo-Initiation: Place the reaction flask under a UV lamp and begin irradiation while stirring. The reaction is typically carried out at room temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product, a tertiary amine-containing thioether, can be purified by silica (B1680970) gel column chromatography. A mobile phase containing a small percentage of a basic modifier (e.g., triethylamine in ethyl acetate/hexanes) may be necessary to prevent peak tailing. Alternatively, purification can be performed on basic alumina.

Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This protocol outlines the base-catalyzed addition of 2-Diethylaminoethanethiol to an electron-deficient 'ene' such as an acrylate or maleimide. The inherent tertiary amine functionality of the thiol may contribute to the catalysis.

Materials:

  • This compound

  • Electron-deficient 'ene' substrate (e.g., methyl acrylate, N-ethylmaleimide)

  • Base (e.g., triethylamine, DBU, or the tertiary amine of the thiol itself may suffice)

  • Solvent (e.g., Dichloromethane, THF, Methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the electron-deficient 'ene' substrate (1.0 equivalent) in the chosen solvent.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalents). In some cases, the tertiary amine of the deprotonated 2-Diethylaminoethanethiol may be sufficient to catalyze the reaction, and no external base is needed. An initial small-scale test is recommended to determine the necessity of an external catalyst.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) if an external base was used.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters for thiol-ene click chemistry. Note that specific values for this compound may vary and require optimization.

ParameterPhoto-Initiated Thiol-EneBase-Catalyzed Thiol-Ene
Thiol:Ene Stoichiometry 1:1 to 1:1.21:1
Initiator/Catalyst Conc. 0.05 - 0.1 equivalents (Photoinitiator)0.1 equivalents (Base) or self-catalyzed
Solvent DCM, THF, MethanolDCM, THF, Methanol
Temperature Room TemperatureRoom Temperature
Reaction Time 5 - 60 minutes15 minutes - 4 hours
Typical Yield > 90%> 90%

Visualizations

Thiol_Ene_Mechanisms cluster_photo Photo-Initiated Radical Pathway cluster_base Base-Catalyzed Michael Addition Photoinitiator Photoinitiator Radical Initiator Radical Photoinitiator->Radical UV Light Thiol_Radical Thiyl Radical Radical->Thiol_Radical H-abstraction Carbon_Radical Carbon-centered Radical Thiol_Radical->Carbon_Radical Addition to 'ene' Ene 'Ene' Thioether_Product Thioether Product Carbon_Radical->Thioether_Product H-abstraction from another Thiol Thiol Thiol (R-SH) Thiol_Base Thiol (R-SH) Thiolate Thiolate Anion Thiol_Base->Thiolate + Base Base Base Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Ene_Michael Electron-deficient 'Ene' Thioether_Product_Base Thioether Product Enolate->Thioether_Product_Base Protonation

Figure 1. Reaction mechanisms for photo-initiated and base-catalyzed thiol-ene click chemistry.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification A Dissolve 2-Diethylaminoethanethiol HCl in solvent B Add base to generate free thiol A->B C Add 'ene' substrate and initiator/catalyst B->C D Initiate reaction (UV light or base catalysis) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction and remove solvent E->F G Column chromatography (Silica or Alumina) F->G H Characterize product (NMR, MS) G->H

Figure 2. General experimental workflow for thiol-ene reaction with 2-Diethylaminoethanethiol HCl.

Applications in Drug Development

The introduction of a tertiary amine-containing thioether linkage via this methodology can be highly beneficial in drug development. The tertiary amine can serve as a protonatable site, influencing the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability. Furthermore, the thioether bond is generally stable under physiological conditions. This chemistry is applicable to the synthesis of novel small molecules, the functionalization of biomolecules, and the development of drug delivery systems.[4][5][6]

Conclusion

Thiol-ene click chemistry using this compound provides a robust and efficient method for the synthesis of tertiary amine-containing thioethers. By selecting either a photo-initiated or a base-catalyzed pathway, researchers can tailor the reaction conditions to suit a variety of substrates and applications. The protocols provided herein offer a solid foundation for the implementation of this versatile click reaction in research and drug development.

References

Application of 2-Diethylaminoethanethiol Hydrochloride in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethanethiol hydrochloride (DAEH) is a versatile organic compound featuring both a thiol (-SH) and a tertiary amine group. This bifunctional nature makes it a valuable ligand for the surface modification of various nanoparticles, imparting pH-responsive properties and enabling their application in advanced drug delivery systems. The thiol group allows for strong anchoring to the surface of metallic nanoparticles, such as gold and silver, while the diethylamino group provides a pH-sensitive handle for controlled drug release. This document provides detailed application notes and experimental protocols for the use of DAEH in the development of targeted and stimuli-responsive drug delivery platforms.

Principle of Action

The primary application of DAEH in drug delivery hinges on its pH-responsive diethylamino group. At physiological pH (~7.4), the tertiary amine is largely deprotonated and hydrophobic. This state can help in stabilizing the nanoparticle formulation and retaining the encapsulated drug. However, in the acidic microenvironment of tumors or within endo-lysosomal compartments of cells (pH 5.0-6.5), the amine group becomes protonated. This protonation leads to increased hydrophilicity and electrostatic repulsion, which can trigger the disassembly of the nanoparticle carrier or a conformational change, leading to the release of the therapeutic payload.

Applications

DAEH-functionalized nanoparticles are primarily explored for:

  • pH-Responsive Drug Delivery: Specifically for targeting acidic tumor microenvironments or for intracellular drug release following endocytosis.

  • Targeted Cancer Therapy: The pH-sensitivity allows for preferential drug release at the tumor site, potentially reducing systemic toxicity.

  • Gene Delivery: The cationic nature of the protonated amine can facilitate the complexation and delivery of negatively charged nucleic acids.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems utilizing polymers with diethylaminoethyl functional groups, which are analogous to DAEH-functionalized surfaces.

Table 1: Drug Loading and Encapsulation Efficiency

Nanocarrier SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-grafted Mesoporous Silica NanoparticlesDoxorubicin (B1662922)Not ReportedNot Reported[1][2]
Doxorubicin-loaded Gold NanoparticlesDoxorubicin~9.7%Not Reported[3]

Table 2: pH-Responsive In Vitro Drug Release

Nanocarrier SystemDrugpHCumulative Release (%) after 30hReference
PDEAEMA-grafted Mesoporous Silica NanoparticlesDoxorubicin7.4~10%[1][2]
PDEAEMA-grafted Mesoporous Silica NanoparticlesDoxorubicinAcidic Media~35%[1][2]
Doxorubicin-loaded Gold Nanoparticles with acid-responsive linkerDoxorubicin7.4Slower Release[3]
Doxorubicin-loaded Gold Nanoparticles with acid-responsive linkerDoxorubicin5.0 & 6.0Faster Release[3]

Experimental Protocols

Protocol 1: Synthesis of DAEH-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a general method for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180) dihydrate

  • This compound (DAEH)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Bring 100 mL of DI water to a rolling boil in a clean flask with a stir bar.

    • Add 1 mL of 1% (w/v) HAuCl₄ solution and continue to boil for 1 minute.

    • Add 10 mL of 1% (w/v) sodium citrate solution.

    • The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of AuNPs.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Surface Functionalization with DAEH:

    • To the AuNP solution, add DAEH to a final concentration of 1 mM.

    • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

    • Purify the DAEH-functionalized AuNPs by centrifugation at 10,000 x g for 30 minutes.

    • Remove the supernatant and resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps three times.

    • After the final wash, resuspend the nanoparticles in the desired buffer for drug loading.

G cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization HAuCl4 HAuCl4 Boiling_Water Boiling_Water HAuCl4->Boiling_Water add AuNP_solution AuNP_solution Boiling_Water->AuNP_solution color change to ruby red Sodium_Citrate Sodium_Citrate Sodium_Citrate->Boiling_Water add Add_DAEH Add_DAEH AuNP_solution->Add_DAEH stir 24h Centrifugation Centrifugation Add_DAEH->Centrifugation purify Resuspension Resuspension Centrifugation->Resuspension wash DAEH_AuNPs DAEH_AuNPs Resuspension->DAEH_AuNPs final product

Protocol 2: Doxorubicin (DOX) Loading onto DAEH-AuNPs

This protocol outlines a method for loading a model anticancer drug, doxorubicin, onto the prepared DAEH-functionalized nanoparticles.

Materials:

  • DAEH-functionalized AuNPs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the DAEH-AuNPs in PBS at a concentration of 1 mg/mL.

  • Add DOX to the nanoparticle suspension at a 1:1 weight ratio of nanoparticles to drug.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Remove unloaded DOX by dialysis against PBS (pH 7.4) using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa for 48 hours, with frequent buffer changes.

  • Determine the drug loading content and efficiency by measuring the absorbance of the solution before and after loading using a UV-Vis spectrophotometer at 480 nm.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-triggered release of DOX from the drug-loaded nanoparticles.

Materials:

  • DOX-loaded DAEH-AuNPs

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Place 1 mL of the DOX-loaded DAEH-AuNP suspension into a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag into 20 mL of release buffer (either pH 7.4 or pH 5.5) in a beaker with constant stirring at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug release at each time point.

G cluster_setup Experimental Setup cluster_procedure Procedure Drug_Loaded_NPs Drug_Loaded_NPs Dialysis_Bag Dialysis_Bag Drug_Loaded_NPs->Dialysis_Bag Release_Buffer Release Buffer (pH 7.4 or 5.5) Dialysis_Bag->Release_Buffer immerse Incubate_37C Incubate_37C Release_Buffer->Incubate_37C stir Sample_Collection Sample_Collection Incubate_37C->Sample_Collection at time points Quantification Quantification Sample_Collection->Quantification UV-Vis/Fluorescence Calculate_Release Calculate_Release Quantification->Calculate_Release cumulative %

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • DOX-loaded DAEH-AuNPs, empty DAEH-AuNPs, and free DOX

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free DOX, DOX-loaded DAEH-AuNPs, and empty DAEH-AuNPs in complete culture medium.

  • Replace the medium in the wells with the prepared drug/nanoparticle dilutions. Include untreated cells as a control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

G cluster_extracellular Extracellular (pH 7.4) cluster_cellular Intracellular (Endosome/Lysosome, pH < 6.5) DAEH_NP DAEH-NP (Drug Loaded) Protonation Protonation of Diethylamino Group DAEH_NP->Protonation Cellular Uptake (Endocytosis) Destabilization Carrier Destabilization/ Conformational Change Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

G cluster_synthesis Synthesis & Loading cluster_characterization Characterization cluster_invitro In Vitro Evaluation Synthesize_NP Synthesize Nanoparticles Functionalize_DAEH Functionalize with DAEH Synthesize_NP->Functionalize_DAEH Load_Drug Load Drug Functionalize_DAEH->Load_Drug Characterize Physicochemical Characterization Load_Drug->Characterize Release_Study Drug Release Study (pH 7.4 vs. 5.5) Characterize->Release_Study Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterize->Cytotoxicity Cellular_Uptake Cellular Uptake Study Characterize->Cellular_Uptake

References

2-Diethylaminoethanethiol Hydrochloride: A Versatile Ligand in Coordination Chemistry for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethanethiol hydrochloride (DEAETHCl) is a versatile bifunctional ligand featuring both a thiol (-SH) and a tertiary amine (-N(C₂H₅)₂) group. This unique combination of a soft sulfur donor and a harder nitrogen donor allows it to form stable coordination complexes with a wide variety of transition metals. These metal complexes exhibit diverse properties and have potential applications in catalysis, materials science, and medicinal chemistry, making DEAETHCl a ligand of significant interest for researchers and drug development professionals. This document provides an overview of its coordination chemistry, potential applications, and generalized protocols for the synthesis and characterization of its metal complexes.

Introduction to Coordination Chemistry of this compound

2-Diethylaminoethanethiol can act as a bidentate or a bridging ligand, coordinating to metal centers through its sulfur and nitrogen atoms. The hydrochloride salt is the common commercially available form, and the free ligand can be generated in situ by deprotonation. The nature of the resulting metal complex, including its geometry and stability, is influenced by several factors such as the metal ion's identity, its oxidation state, the molar ratio of metal to ligand, and the reaction conditions.

The thiol group provides a soft donor site with a strong affinity for soft metal ions like platinum(II), palladium(II), gold(I), and mercury(II). The amino group, being a harder donor, can coordinate to a wider range of metal ions, including first-row transition metals like copper(II), nickel(II), and cobalt(II). This dual-donor capability allows for the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting complexes.

Potential Applications in Research and Drug Development

The coordination complexes of this compound are being explored for a variety of applications:

  • Catalysis: The ability of the thiol group to interact with metal centers and substrates makes DEAETHCl-metal complexes potential catalysts for various organic transformations. For instance, rhodium complexes with aminothiol (B82208) ligands have been investigated for catalytic hydrogenation reactions.

  • Antimicrobial and Antifungal Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands. The coordination of DEAETHCl to metal ions like copper(II) can lead to compounds with potential antimicrobial and antifungal properties. The metal ion can facilitate the transport of the ligand into microbial cells, and the complex itself can interfere with essential biological processes.

  • Drug Delivery and Medicinal Chemistry: The ability of DEAETHCl to chelate metal ions can be exploited in the design of metal-based drugs. Furthermore, the diethylaminoethyl moiety is a structural feature in some pharmaceutical compounds, suggesting that DEAETHCl complexes could be explored for targeted drug delivery or as therapeutic agents themselves.

  • Heavy Metal Remediation: The strong chelating ability of the thiol and amine groups makes DEAETHCl a candidate for the sequestration of toxic heavy metal ions from contaminated environments.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of metal complexes with 2-Diethylaminoethanethiol. Specific parameters will need to be optimized based on the metal ion and the desired complex.

General Synthesis of a Metal Complex with 2-Diethylaminoethanethiol

This protocol describes a general method for the synthesis of a transition metal complex with 2-Diethylaminoethanethiol.

Materials:

  • This compound (DEAETHCl)

  • A suitable metal salt (e.g., CuCl₂, Ni(OAc)₂, K₂PtCl₄)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

  • Base (e.g., triethylamine, sodium hydroxide)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon gas line)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add a stoichiometric amount of a base (e.g., 1 equivalent for deprotonation of the thiol) dropwise to the solution while stirring. The formation of the free ligand may be observed.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a specified period (e.g., 2-24 hours) to ensure complete complex formation. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

  • The crude complex can be purified by recrystallization from a suitable solvent or by column chromatography.

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of DEAETHCl Metal Complex A Dissolve DEAETHCl in anhydrous solvent under inert atmosphere B Add base to generate free ligand A->B D Add metal salt solution to ligand solution B->D C Dissolve metal salt in the same solvent C->D E Stir at room temperature or reflux D->E F Isolate crude product (filtration or solvent removal) E->F G Purify the complex (recrystallization or chromatography) F->G

Caption: General workflow for the synthesis of a metal complex with 2-Diethylaminoethanethiol.
Characterization of the Metal Complex

The synthesized complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Common Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for DEAETHCl Complexes
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal.Shift in the ν(S-H) band (disappearance upon deprotonation and coordination), shifts in the ν(C-N) and ν(N-H⁺) bands of the amino group upon coordination. Appearance of new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations in the far-IR region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To elucidate the structure of the complex in solution.Shifts in the chemical shifts of the protons and carbons of the diethylaminoethyl and thiol moieties upon coordination to a diamagnetic metal center. Broadening of signals may occur with paramagnetic metal ions.
UV-Visible Spectroscopy To study the electronic transitions within the complex.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and/or charge transfer bands between the metal and the ligand.
Elemental Analysis (C, H, N, S) To determine the empirical formula of the complex.The experimentally determined percentages of C, H, N, and S should match the calculated values for the proposed molecular formula of the complex.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex.Observation of a molecular ion peak corresponding to the expected mass of the synthesized complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides detailed information on bond lengths, bond angles, coordination geometry, and crystal packing.

Quantitative Data

Table 2: Template for Quantitative Data of DEAETHCl-Metal Complexes

Metal IonProposed FormulaStability Constant (log K)Key IR Bands (cm⁻¹) ν(M-S), ν(M-N)Key ¹H NMR Shifts (ppm)UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹)
e.g., Cu(II)[Cu(DEAET)₂]To be determinedTo be determinedTo be determinedTo be determined
e.g., Ni(II)[Ni(DEAET)₂]To be determinedTo be determinedTo be determinedTo be determined
e.g., Pt(II)[Pt(DEAET)Cl₂]To be determinedTo be determinedTo be determinedTo be determined

DEAET represents the deprotonated 2-Diethylaminoethanethiol ligand.

Logical Relationships in Application Studies

The development of DEAETHCl-metal complexes for specific applications, such as drug development, follows a logical progression of experiments.

Diagram of a Drug Development Workflow:

G cluster_drug_dev Drug Development Workflow for DEAETHCl Complexes A Synthesis and Characterization of DEAETHCl-Metal Complex Library B In vitro Screening (e.g., Antimicrobial, Anticancer Assays) A->B C Identification of Lead Compounds B->C D Mechanism of Action Studies C->D E In vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Caption: A logical workflow for the development of DEAETHCl-metal complexes as therapeutic agents.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its ability to form stable complexes with a variety of metal ions opens up avenues for the development of new catalysts, antimicrobial agents, and therapeutic compounds. The protocols and information provided in this document are intended to serve as a foundational guide for researchers and professionals in the field, encouraging further exploration into the rich coordination chemistry and diverse applications of this versatile ligand. Further research is warranted to fully elucidate the quantitative aspects of its metal complexes and to explore their potential in various fields of application.

Application Notes and Protocols for Thiol-Based Reducing Agents in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2-Diethylaminoethanethiol Hydrochloride as a Reducing Agent

Audience: Researchers, scientists, and drug development professionals.

Note on this compound: Extensive literature review did not yield specific, validated protocols or quantitative data for the use of this compound as a primary reducing agent for disulfide bonds in proteins for research applications. It is most commonly documented as a chemical intermediate. The following application notes and protocols are based on the principles of disulfide bond reduction by commonly used thiol-based reducing agents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), and provide a general framework that would be applicable to other thiol-containing compounds.

Introduction to Disulfide Bond Reduction in Proteins

Disulfide bonds are covalent linkages between the sulfur atoms of two cysteine residues, crucial for the stabilization of the tertiary and quaternary structures of many proteins.[1] The reduction of these bonds is a critical step in various proteomics and protein analysis workflows, including protein sequencing, electrophoresis, and functional studies. This process involves the cleavage of the disulfide bond (-S-S-) to form two free thiol groups (-SH). Thiol-based reducing agents, such as 2-Diethylaminoethanethiol, achieve this through a thiol-disulfide exchange reaction. The effectiveness of a thiol-based reducing agent is influenced by factors such as its concentration, temperature, pH, and redox potential.

Mechanism of Action: Thiol-Disulfide Exchange

The reduction of a protein disulfide bond by a monothiol reducing agent like this compound proceeds through a two-step nucleophilic attack. The thiolate anion (R-S⁻) of the reducing agent attacks one of the sulfur atoms of the disulfide bond in the protein, forming a mixed disulfide. A second molecule of the reducing agent then attacks the mixed disulfide, releasing the now-reduced protein and forming a disulfide-linked dimer of the reducing agent.

G cluster_products Products Protein_SS Protein-S-S-Protein Protein_SH Protein-SH   HS-Protein Protein_SS->Protein_SH Reduction ReducingAgent1 2 x R-SH (e.g., 2-Diethylaminoethanethiol) ReducingAgent1->Protein_SH ReducingAgent_SS R-S-S-R

Caption: General mechanism of disulfide bond reduction by a monothiol agent.

Quantitative Data for Common Thiol-Based Reducing Agents

Reducing AgentTypical Working ConcentrationOptimal pHKey Characteristics
Dithiothreitol (DTT) 1-100 mM7.0 - 8.0Highly effective due to the formation of a stable six-membered ring after reduction. Less pungent odor than BME.[1]
β-mercaptoethanol (BME) 5-20 mM (in sample buffer)7.0 - 9.0Volatile with a strong odor. A large excess is often required to drive the reaction to completion.
Tris(2-carboxyethyl)phosphine (TCEP) 10-50 mM1.5 - 8.5Odorless, more stable in air, and effective over a wider pH range. Does not contain a thiol group, which can be advantageous in certain downstream applications.

Experimental Protocols

The following are general protocols for the reduction of disulfide bonds in protein samples. Note: Optimal conditions (concentration, incubation time, and temperature) should be determined empirically for each specific protein and application.

Protocol for Protein Reduction Prior to SDS-PAGE

This protocol is designed to denature and reduce proteins for separation by polyacrylamide gel electrophoresis.

Materials:

  • Protein sample

  • 2x Laemmli sample buffer

  • Reducing agent stock solution (e.g., 1 M DTT or pure BME)

  • Deionized water

  • Heating block or water bath

Procedure:

  • Prepare the protein sample to the desired concentration in a microcentrifuge tube.

  • Add an equal volume of 2x Laemmli sample buffer to the protein sample.

  • Add the reducing agent to the final desired concentration (e.g., 50-100 mM DTT or 5% v/v BME).

  • Vortex briefly to mix.

  • Heat the sample at 95-100°C for 5-10 minutes.

  • Centrifuge the sample briefly to collect the condensate.

  • The sample is now ready for loading onto an SDS-PAGE gel.

G Start Protein Sample AddBuffer Add 2x Laemmli Sample Buffer Start->AddBuffer AddReducingAgent Add Reducing Agent (e.g., DTT, BME) AddBuffer->AddReducingAgent Heat Heat at 95-100°C for 5-10 min AddReducingAgent->Heat LoadGel Load on SDS-PAGE Gel Heat->LoadGel

Caption: Workflow for protein reduction prior to SDS-PAGE.

Protocol for Reduction of Disulfide Bonds in Solution for Downstream Analysis

This protocol is suitable for applications where the protein needs to be maintained in a reduced state in solution, such as for mass spectrometry or functional assays.

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS, Tris)

  • Reducing agent stock solution (e.g., 1 M DTT or 500 mM TCEP)

  • Incubator or water bath

  • (Optional) Alkylating agent (e.g., iodoacetamide)

  • (Optional) Desalting column

Procedure:

  • To the protein solution, add the reducing agent to a final concentration of 5-20 mM.

  • Incubate the reaction mixture at 37°C for 1 hour. For more resistant disulfide bonds, the incubation time can be extended or the temperature increased (e.g., 56°C for 30 minutes).

  • (Optional) To prevent the re-formation of disulfide bonds, an alkylating agent such as iodoacetamide (B48618) can be added to a final concentration of 2-5 fold molar excess over the reducing agent. Incubate in the dark at room temperature for 30-60 minutes.

  • (Optional) If the reducing and alkylating agents interfere with downstream applications, they can be removed using a desalting column.

G Start Purified Protein in Buffer AddReducer Add Reducing Agent (5-20 mM) Start->AddReducer Incubate Incubate at 37°C for 1 hour AddReducer->Incubate Alkylate Optional: Add Alkylating Agent Incubate->Alkylate Analysis Downstream Analysis Incubate->Analysis If no alkylation or desalting Desalt Optional: Desalting Column Alkylate->Desalt Desalt->Analysis

Caption: Protocol for in-solution protein disulfide bond reduction.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reduction Insufficient concentration of reducing agent.Increase the concentration of the reducing agent.
Short incubation time or low temperature.Increase incubation time and/or temperature.
Disulfide bond is inaccessible.Add a denaturant (e.g., urea, guanidine-HCl) to unfold the protein and expose the disulfide bond.
Protein Precipitation High concentration of reducing agent or protein.Optimize the concentrations. Perform reduction at a lower temperature.
Change in buffer pH.Ensure the buffer has sufficient capacity to maintain the desired pH.
Interference in Downstream Assays Presence of the reducing agent.Remove the reducing agent after reduction using a desalting column or dialysis.

Safety Precautions

Thiol-based reducing agents can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent before use. General safety precautions include:

  • Working in a well-ventilated area or a fume hood, especially when using volatile compounds like BME.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of vapors and direct contact with skin and eyes.

Conclusion

While this compound is not a commonly documented reducing agent for protein disulfide bonds in the scientific literature, the principles and protocols outlined above for established thiol-based reagents provide a comprehensive guide for researchers. The choice of reducing agent and the optimization of reaction conditions are crucial for achieving efficient and specific reduction of disulfide bonds for various applications in protein research and drug development.

References

Application Notes and Protocols for the Quantification of Thiol Groups on Nanoparticles Capped with 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticles functionalized with thiol-containing ligands are pivotal in various biomedical and pharmaceutical applications, including drug delivery, diagnostics, and bio-sensing. The density of thiol groups on the nanoparticle surface is a critical parameter that dictates their stability, biocompatibility, and conjugation efficiency with other molecules. 2-Diethylaminoethanethiol hydrochloride is a commonly used capping agent that imparts a positive charge and provides a reactive thiol group for further functionalization. Accurate quantification of these surface thiol groups is essential for quality control and for understanding the structure-activity relationship of the nanoparticles.

This document provides detailed application notes and protocols for the quantification of thiol groups on nanoparticles capped with this compound. It covers the widely used colorimetric Ellman's assay, as well as alternative fluorescence-based methods, offering a comprehensive guide for researchers in the field.

Methods for Thiol Quantification

Several methods can be employed to quantify thiol groups on nanoparticle surfaces. The choice of method depends on factors such as the nature of the nanoparticle core, the presence of interfering substances, and the required sensitivity.

1. Ellman's Assay (Colorimetric Method)

The Ellman's assay is a robust and widely adopted colorimetric method for the quantification of free sulfhydryl groups.[1] The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with a thiol group. This reaction produces a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a characteristic yellow color and a strong absorbance at 412 nm.[2] The amount of TNB²⁻ generated is directly proportional to the concentration of free thiol groups in the sample.

2. Fluorescence-Based Assays

Fluorescence-based methods offer higher sensitivity compared to colorimetric assays and are suitable for samples with low thiol concentrations.

  • o-Phthalaldehyde (B127526) (OPA) Assay: This method involves the reaction of o-phthalaldehyde with the primary amine of the 2-diethylaminoethanethiol and the thiol group in the presence of a reducing agent to form a highly fluorescent isoindole derivative.[3][4] The fluorescence intensity is proportional to the amount of the capping agent on the nanoparticle surface.

  • Fluorescence Resonance Energy Transfer (FRET) Assay: This technique is particularly useful for gold nanoparticles. It relies on the quenching of a fluorophore's fluorescence when in close proximity to the gold nanoparticle surface. When a thiol-containing molecule from the solution displaces the fluorophore from the nanoparticle surface, the fluorescence is restored.[5][6] The increase in fluorescence intensity is proportional to the concentration of the thiol groups on the nanoparticles.

3. Other Techniques

  • ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the number of ligands on the nanoparticle surface. This is achieved by comparing the integrated peak intensity of a specific ligand resonance to a standard curve of known ligand concentrations with an internal standard.[7][8][9]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition at the surface of the nanoparticles. By analyzing the sulfur (S 2p) signal, the amount of thiol ligand can be quantified.[10][11]

  • Iodometric Titration: This classical titration method can be adapted for the quantification of thiol groups. It involves the oxidation of thiols by iodine, and the endpoint can be determined visually or potentiometrically.[12]

Experimental Protocols

Protocol 1: Ellman's Assay

This protocol describes the quantification of thiol groups on this compound-capped nanoparticles using Ellman's reagent.

Materials:

  • Nanoparticles capped with this compound

  • Uncapped nanoparticles (as a negative control)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • L-cysteine hydrochloride monohydrate (for standard curve)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0, containing 1 mM EDTA

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Ellman's Reagent Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare this solution fresh.

    • L-cysteine Standard Stock Solution (1 mM): Accurately weigh and dissolve L-cysteine hydrochloride monohydrate in Reaction Buffer to a final concentration of 1 mM.

  • Preparation of L-cysteine Standard Curve:

    • Perform serial dilutions of the 1 mM L-cysteine stock solution in Reaction Buffer to obtain a range of concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).

    • In a 96-well plate, add 50 µL of each L-cysteine standard to triplicate wells.

    • Add 50 µL of the Ellman's Reagent Solution to each well.

    • Prepare a blank by adding 50 µL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.

  • Sample Preparation and Measurement:

    • Disperse the this compound-capped nanoparticles in Reaction Buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare a suspension of uncapped nanoparticles at the same concentration to serve as a negative control.

    • In the 96-well plate, add 50 µL of the capped nanoparticle suspension to triplicate wells.

    • Add 50 µL of the uncapped nanoparticle suspension to triplicate wells.

    • Add 50 µL of the Ellman's Reagent Solution to all sample wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of all wells at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Subtract the average absorbance of the uncapped nanoparticle control from the average absorbance of the capped nanoparticle samples.

    • Plot the corrected absorbance of the L-cysteine standards against their concentrations to generate a standard curve.

    • Determine the concentration of thiol groups in the nanoparticle sample using the equation of the standard curve.

    • Calculate the amount of thiol groups per unit mass of nanoparticles (e.g., in µmol/g).

Protocol 2: o-Phthalaldehyde (OPA) Fluorescence Assay

This protocol outlines the quantification of the capping agent, and thus the thiol groups, using the OPA assay.

Materials:

  • Nanoparticles capped with this compound

  • This compound (for standard curve)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol or N-acetyl-L-cysteine

  • Borate Buffer (0.1 M, pH 9.5)

  • Methanol

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol. Dilute to 50 mL with Borate Buffer. This reagent should be prepared fresh and protected from light.

    • 2-Diethylaminoethanethiol Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in Borate Buffer.

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of the 2-Diethylaminoethanethiol stock solution in Borate Buffer (e.g., 0, 1, 5, 10, 20, 50 µM).

    • In a 96-well black microplate, add 50 µL of each standard to triplicate wells.

  • Sample Preparation and Measurement:

    • Disperse the capped nanoparticles in Borate Buffer to a known concentration.

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles and collect the supernatant if there is a possibility of unbound ligands. The thiol concentration on the nanoparticles is determined from the pelleted particles. Resuspend the pellet in a known volume of Borate Buffer.

    • Add 50 µL of the nanoparticle suspension to triplicate wells.

    • Add 200 µL of the OPA reagent to all standard and sample wells.

    • Incubate the plate at room temperature for 5-10 minutes in the dark.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of 2-Diethylaminoethanethiol in the nanoparticle sample from the standard curve.

    • Calculate the amount of thiol groups per unit mass of nanoparticles.

Data Presentation

The quantitative data obtained from the different methods can be summarized in tables for easy comparison. The following tables provide examples of how to present the data.

Table 1: Quantification of Thiol Groups on Gold Nanoparticles using Ellman's Assay

Nanoparticle SampleConcentration (mg/mL)Absorbance at 412 nm (Corrected)Thiol Concentration (µM)Thiol Groups per gram of NP (µmol/g)
AuNP-DEAET HCl1.00.45232.132.1
AuNP-DEAET HCl0.50.22816.232.4
Uncapped AuNP1.00.015--

Note: DEAET HCl stands for this compound. The data presented here are hypothetical and for illustrative purposes.

Table 2: Comparison of Different Methods for Thiol Quantification on Nanoparticles

Quantification MethodNanoparticle TypeThiol LigandThiol Surface Density (thiols/nm²)Reference
Ellman's AssayGold NanoparticlesMercaptopropionic acid7.8 ± 1.2[3]
¹H NMRGold NanoparticlesThiolated PEG1.5 - 3.0[7][8]
XPSGold NanoparticlesAlkanethiols4.6 - 5.0[3]
FRETGold NanoparticlesCysteamine-[13]

Visualization of Workflows and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflows and principles of the described methods.

Ellmans_Assay_Workflow cluster_prep Reagent & Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Ellman's Reagent & Standards mix Mix Reagents, Standards & Samples in 96-well plate prep_reagents->mix prep_samples Prepare Nanoparticle Suspensions prep_samples->mix incubate Incubate for 15 min (Room Temperature) mix->incubate measure Measure Absorbance at 412 nm incubate->measure std_curve Generate Standard Curve measure->std_curve quantify Quantify Thiol Concentration std_curve->quantify calculate Calculate Thiol Density on Nanoparticles quantify->calculate

Caption: Experimental workflow for the quantification of thiol groups on nanoparticles using the Ellman's assay.

Caption: Principle of the Fluorescence Resonance Energy Transfer (FRET) based assay for thiol quantification.

Conclusion

The accurate quantification of thiol groups on the surface of nanoparticles capped with this compound is crucial for their successful application in various fields. This document provides a selection of robust and reliable methods, with detailed protocols for the widely used Ellman's assay and a sensitive fluorescence-based OPA assay. The choice of method should be guided by the specific requirements of the study. By following these protocols, researchers can confidently characterize their functionalized nanoparticles, ensuring reproducibility and advancing their research and development efforts.

References

Application Notes and Protocols for In Situ Coating of Nanoparticles with 2-Diethylaminoethanethiol Hydrochloride (DEAET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in harnessing their potential for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The surface chemistry of nanoparticles dictates their interaction with biological systems, influencing their stability, biocompatibility, cellular uptake, and therapeutic efficacy. 2-Diethylaminoethanethiol hydrochloride (DEAET) is a thiol-containing ligand that offers a straightforward and effective means of imparting a positive surface charge to nanoparticles. The thiol group facilitates strong covalent bonding to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag), while the terminal diethylamino group provides a pH-responsive positive charge. This positive charge can enhance the electrostatic interaction with negatively charged cell membranes, potentially leading to increased cellular uptake.

These application notes provide detailed protocols for the in situ coating of gold and silver nanoparticles with DEAET, along with methods for their characterization. Furthermore, potential applications in drug delivery and the underlying cellular interactions are discussed.

Data Presentation: Physicochemical Properties of DEAET-Coated Nanoparticles

The successful coating of nanoparticles with DEAET results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of gold and silver nanoparticles before and after functionalization. As direct comparative data for DEAET is limited in publicly available literature, data for the structurally similar and commonly used ligand, cysteamine (B1669678) (a short-chain amine-thiol), is also provided for reference.

Table 1: Characterization of DEAET-Coated Gold Nanoparticles (AuNPs)

ParameterBefore DEAET Coating (Citrate-Stabilized AuNPs)After DEAET CoatingReference
Core Diameter (TEM) ~12 nmNot significantly changed[1]
Hydrodynamic Diameter (DLS) ~32 nm~45 nm[2]
Zeta Potential Highly Negative (~ -60 mV)Nearly Neutral to Positive (~ -7.7 mV to +4.4 mV)[1]
Surface Plasmon Resonance (SPR) λmax ~518 nmSlight redshift may be observed[1]

Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on the specific synthesis and coating conditions.

Table 2: Characterization of DEAET-Coated Silver Nanoparticles (AgNPs)

ParameterBefore DEAET Coating (e.g., Citrate-Stabilized AgNPs)After DEAET CoatingReference
Mean Diameter (DLS/SEM) < 10 nm< 10 nm[3]
Zeta Potential NegativePositive[3]
Surface Plasmon Resonance (SPR) λmax ~400 nmSlight redshift may be observed[3]

Note: The study by Fratoddi et al. (2017) confirms the successful stabilization of AgNPs with DEAET, resulting in hydrophilic nanoparticles with a mean diameter below 10 nm.[3] Specific pre- and post-coating quantitative values for AgNPs were not detailed in the primary source.

Table 3: Reference Data for Cysteamine-Coated Gold Nanoparticles (Cys-AuNPs)

ParameterBefore Cysteamine Coating (Citrate-Stabilized AuNPs)After Cysteamine CoatingReference
Core Diameter (TEM) ~12 nm~12 nm[4]
Hydrodynamic Diameter (DLS) ~20 nmIncrease to ~785 nm (in aggregated form)[4]
Zeta Potential ~ -9 mVDecrease to ~ -2 mV (complexed) or becomes positive[4]
Physical Diameter (STEM) ~28 nmNot significantly changed[5]
Hydrodynamic Diameter (DLS) Not specified45.52 ± 0.41 nm[5]
Zeta Potential Not specified+44.3 ± 1.37 mV[5]

Note: Cysteamine is a smaller molecule than DEAET, which may result in different hydrodynamic diameters and zeta potentials under similar conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the in situ synthesis and coating of gold and silver nanoparticles with this compound.

Protocol 1: In Situ Synthesis and Coating of Gold Nanoparticles with DEAET

This protocol is adapted from the principles of one-pot synthesis of functionalized gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DEAET)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄·3H₂O in ultrapure water.

    • Prepare a 20 mM stock solution of DEAET in ultrapure water.

    • Prepare a fresh 100 mM stock solution of NaBH₄ in ice-cold ultrapure water immediately before use.

  • In Situ Synthesis and Coating:

    • In a clean round-bottom flask, add 48 mL of ultrapure water.

    • While stirring vigorously, add 1 mL of the 10 mM HAuCl₄ stock solution. The solution should be a pale yellow color.

    • Add 1 mL of the 20 mM DEAET stock solution to the flask. Stir for 15 minutes to allow for the initial complexation of gold ions with the thiol.

    • Rapidly inject 500 µL of the freshly prepared, ice-cold 100 mM NaBH₄ solution into the flask under vigorous stirring.

    • Observe the color change of the solution from yellow to a ruby red, indicating the formation of gold nanoparticles.

    • Continue stirring the solution for at least 2 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification of DEAET-Coated AuNPs:

    • Transfer the nanoparticle solution to centrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes).

    • Carefully decant the supernatant.

    • Resuspend the nanoparticle pellet in ultrapure water.

    • Repeat the centrifugation and resuspension steps at least two more times to remove unreacted reagents.

    • After the final wash, resuspend the purified DEAET-coated AuNPs in a desired volume of ultrapure water for storage at 4 °C.

  • Characterization:

    • UV-Vis Spectroscopy: Record the absorbance spectrum to determine the surface plasmon resonance (SPR) peak.

    • DLS and Zeta Potential: Measure the hydrodynamic diameter and surface charge to confirm coating and stability.

    • TEM: Analyze the core size, morphology, and dispersity of the nanoparticles.

Protocol 2: In Situ Coating of Pre-synthesized Silver Nanoparticles with DEAET

This protocol describes the surface modification of existing silver nanoparticles.

Materials:

  • Pre-synthesized silver nanoparticle solution (e.g., citrate-stabilized)

  • This compound (DEAET)

  • Ethanol (B145695)

  • Ultrapure water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bars

  • Centrifuge

Procedure:

  • Preparation of DEAET Solution:

    • Prepare a 10 mM solution of DEAET in ethanol.

  • Coating Procedure:

    • To 10 mL of the pre-synthesized silver nanoparticle solution, add 100 µL of the 10 mM DEAET solution while stirring.

    • Stir the mixture vigorously at room temperature overnight to facilitate the ligand exchange reaction, where DEAET displaces the original stabilizing agent on the nanoparticle surface.

  • Purification of DEAET-Coated AgNPs:

    • Purify the functionalized nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes).

    • Remove the supernatant and resuspend the nanoparticle pellet in ethanol.

    • Repeat the washing step twice with ethanol and then once with ultrapure water.

    • Resuspend the final pellet in ultrapure water for storage.

  • Characterization:

    • Perform UV-Vis, DLS, Zeta Potential, and TEM analysis as described in Protocol 1 to confirm the successful coating and characterize the final product.

Visualizations: Workflows and Potential Mechanisms

To aid in the understanding of the experimental process and the potential biological interactions of DEAET-coated nanoparticles, the following diagrams are provided.

G cluster_0 Preparation of Reagents cluster_1 In Situ Synthesis and Coating cluster_2 Purification cluster_3 Characterization HAuCl4 HAuCl₄ Stock Solution Mixing Mix HAuCl₄ and DEAET in Water HAuCl4->Mixing DEAET DEAET Stock Solution DEAET->Mixing NaBH4 Fresh NaBH₄ Solution Reduction Rapid Injection of NaBH₄ NaBH4->Reduction Mixing->Reduction Stabilization Stir for 2 hours Reduction->Stabilization Centrifuge1 Centrifugation Stabilization->Centrifuge1 Wash1 Resuspend in Water Centrifuge1->Wash1 Centrifuge2 Repeat Centrifugation and Washing (2x) Wash1->Centrifuge2 FinalProduct DEAET-Coated AuNPs Centrifuge2->FinalProduct UVVis UV-Vis Spectroscopy DLS DLS & Zeta Potential TEM Transmission Electron Microscopy FinalProduct->UVVis FinalProduct->DLS FinalProduct->TEM

Caption: Experimental workflow for the in situ synthesis of DEAET-coated gold nanoparticles.

G cluster_0 Cellular Interaction cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking & Potential Effects NP Positively Charged DEAET-NP Interaction Electrostatic Interaction NP->Interaction Membrane Negatively Charged Cell Membrane Membrane->Interaction Endocytosis Endocytosis (e.g., Clathrin-mediated) Interaction->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Lysosome Lysosomal Pathway Endosome->Lysosome Cytosol Release of NP/Cargo into Cytosol Escape->Cytosol Signaling Downstream Signaling (e.g., MAPK/ERK pathway activation) Cytosol->Signaling Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling->Response

Caption: Putative signaling pathway for cellular uptake of DEAET-coated nanoparticles.

Applications in Drug Development

The unique properties of DEAET-coated nanoparticles make them promising candidates for various applications in drug development:

  • Gene and siRNA Delivery: The positive surface charge of DEAET-coated nanoparticles facilitates the complexation with negatively charged nucleic acids, such as plasmid DNA and small interfering RNA (siRNA). This electrostatic interaction can protect the genetic material from degradation and enhance its delivery into cells.

  • Targeted Drug Delivery: While the positive charge provides a general mechanism for enhanced cellular interaction, the DEAET coating can be further modified. The amine group can serve as a reactive handle for the conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cell types or tissues, thereby improving the therapeutic index of encapsulated drugs.

  • Bioimaging: By using gold or silver as the nanoparticle core, DEAET-coated nanoparticles can be utilized as contrast agents in various imaging modalities. Their enhanced cellular uptake can lead to improved signal intensity in targeted cells.

Conclusion

The in situ coating of nanoparticles with this compound offers a robust and versatile method for producing positively charged nanoparticles with significant potential in biomedical research and drug development. The provided protocols and characterization data serve as a valuable resource for researchers aiming to synthesize and utilize these functionalized nanomaterials. Further investigation into the specific biological interactions and downstream cellular signaling pathways will be crucial for the rational design of DEAET-coated nanoparticles for targeted therapeutic and diagnostic applications.

References

Application Notes and Protocols for the Role of Thiol-Based Scavengers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a lack of specific documentation detailing the role of 2-Diethylaminoethanethiol hydrochloride as a standard reagent in peptide synthesis. The following application notes and protocols describe the well-established use of common thiol-based reagents and other scavengers that fulfill a similar functional role in solid-phase peptide synthesis (SPPS), particularly during the final cleavage step.

Introduction

In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using strong acids, such as trifluoroacetic acid (TFA). A significant challenge during this process is the generation of highly reactive carbocations from the cleaved protecting groups. These electrophilic species can lead to undesired modifications of sensitive amino acid residues, resulting in the formation of impurities that are often difficult to remove. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. This document provides a detailed overview of the application of common scavengers, with a focus on thiol-based reagents, in peptide synthesis.

Application Notes

Mechanism of Side Reactions During Peptide Cleavage

During the acid-catalyzed cleavage of protecting groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf), stable carbocations are formed.[1] These carbocations can subsequently alkylate nucleophilic side chains of certain amino acids.[1]

Sensitive Amino Acid Residues and Potential Side Reactions:

  • Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation by carbocations.[1]

  • Methionine (Met): The thioether side chain can be alkylated, leading to the formation of sulfonium (B1226848) salts.[2] Oxidation of methionine to its sulfoxide (B87167) or sulfone is another common side reaction.[2][3]

  • Cysteine (Cys): The free thiol group can be alkylated.[4] It is also prone to oxidation, leading to the formation of disulfide bonds.[5]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]

Role and Mechanism of Action of Scavengers

Scavengers are nucleophilic compounds added in excess to the cleavage cocktail to trap reactive electrophilic species before they can react with the peptide.[1][6] By reacting with the carbocations, scavengers form stable, unreactive adducts, thus protecting the integrity of the synthesized peptide.[7]

Common Scavenger Cocktails

The choice of scavenger cocktail depends on the amino acid composition of the peptide. A combination of scavengers is often used to provide comprehensive protection.

Reagent CocktailComposition (v/v or w/v)Primary ApplicationReference
Reagent K TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)General-purpose cocktail for peptides with sensitive residues, particularly effective for Trp-containing peptides.[3][4]
Reagent B TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2)"Odorless" alternative for scavenging carbocations, especially from trityl groups. Does not prevent Met oxidation.[4][8]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation during cleavage.[4][8]
Reagent L TFA/TIS/Water/Dithiothreitol (DTT) (88:2:5:5 w/v)Low-odor cocktail where DTT replaces EDT and thioanisole.[8]
Standard TFA TFA/TIS/Water (95:2.5:2.5)Commonly used for peptides without highly sensitive residues.[9][10]
Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavengers in mitigating specific side reactions during peptide cleavage.

Sensitive ResidueSide ReactionScavenger CocktailReduction in Side Product FormationReference
Cysteine (Cys)S-tert-butylationTFA/TIS/H₂O/DTT (90:2.5:2.5:5)Significant reduction in S-tert-butylation compared to using only TIS and H₂O.[4]
Cysteine (Cys)OxidationTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)Maintains cysteine residues in a reduced state, preventing disulfide bond formation and other oxidation products.[5]
Azide-containingReduction to AmineTFA/TIS/H₂O with 1,2-Ethanedithiol (EDT)Up to 50% reduction of the azide (B81097) group to an amine.[9]
Azide-containingReduction to AmineTFA/TIS/H₂O with Dithiothreitol (DTT)Significantly less reduction of the azide group compared to EDT.[9]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin

This protocol is suitable for most peptides synthesized on acid-labile resins (e.g., Rink Amide, Wang).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (optional, for Cys, Met, Trp-containing peptides)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Centrifuge tubes (50 mL)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and then drain the solvent.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For a standard cocktail, mix TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. For peptides with sensitive residues, a common cocktail is TFA/TIS/Water/EDT in a 94:1:2.5:2.5 (v/v/v/v) ratio.[11]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12] Gently agitate the mixture at room temperature for 2-3 hours.[9]

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 2: Cleavage of Peptides with Multiple Arginine(Pbf) Residues

This protocol is optimized for peptides containing multiple Arg(Pbf) residues, which can be difficult to deprotect completely.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Centrifuge tubes (50 mL)

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O/EDT in a 90:5:2.5:2.5 (v/v/v/v) ratio. The higher concentration of TIS and the presence of EDT are beneficial for Pbf group removal and protection of other sensitive residues.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a longer cleavage time of 3-4 hours is often required.[10]

  • Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Analysis Resin Resin Coupling Coupling Resin->Coupling Deprotection Deprotection Coupling->Deprotection Washing Washing Deprotection->Washing Washing->Coupling Repeat n times Peptide_Resin Peptide on Resin Washing->Peptide_Resin Cleavage_Step Cleavage Reaction (2-4 hours, RT) Peptide_Resin->Cleavage_Step Cleavage_Cocktail TFA + Scavengers (e.g., DTT, EDT, TIS) Cleavage_Cocktail->Cleavage_Step Precipitation Precipitation Cleavage_Step->Precipitation Isolation Isolation Precipitation->Isolation Purification HPLC HPLC Isolation->HPLC Purification Analysis Analysis HPLC->Analysis Purification

Caption: General workflow of solid-phase peptide synthesis, highlighting the cleavage step where scavenger cocktails are utilized.

scavenger_mechanism cluster_process Mechanism of Scavenger Action Protecting_Group Protecting Group (e.g., tert-butyl) Carbocation Reactive Carbocation (e.g., t-butyl cation) Protecting_Group->Carbocation  + TFA TFA TFA (Acid) TFA->Carbocation Side_Product Side Product (Alkylated Peptide) Carbocation->Side_Product  + Sensitive Residue Stable_Adduct Stable Adduct Carbocation->Stable_Adduct  + Scavenger Sensitive_Residue Sensitive Peptide Residue (e.g., Trp, Met) Sensitive_Residue->Side_Product Desired_Peptide Desired Peptide Sensitive_Residue->Desired_Peptide Scavenger Scavenger (e.g., Thiol) Scavenger->Stable_Adduct

Caption: Mechanism of scavenger action in preventing side reactions during peptide cleavage.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Nanoparticles Capped with 2-Diethylaminoethanethiol hydrochloride (DEAET HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of nanoparticles functionalized with 2-Diethylaminoethanethiol hydrochloride (DEAET HCl).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAET HCl) and why is it used as a capping agent?

A1: this compound is a ligand used to stabilize nanoparticles. Its thiol group (-SH) has a strong affinity for the surface of noble metal nanoparticles (like gold), forming a protective monolayer. The diethylamino group provides a positive charge at neutral to acidic pH, which creates electrostatic repulsion between nanoparticles, preventing them from clumping together (aggregation). The hydrochloride salt form ensures its solubility in aqueous solutions.

Q2: What is nanoparticle aggregation and why is it a problem?

A2: Nanoparticle aggregation is a phenomenon where nanoparticles stick together to form larger clusters.[1] This is undesirable because the unique size-dependent optical, electronic, and catalytic properties of nanoparticles are lost when they aggregate.[1] For drug delivery applications, aggregation can reduce bioavailability, cause physical instability (sedimentation), and lead to processing issues.[1]

Q3: How can I visually detect if my DEAET HCl-capped gold nanoparticles are aggregating?

A3: For gold nanoparticles, a distinct color change is a primary indicator of aggregation. Stable, monodispersed small gold nanoparticles (AuNPs) typically appear as a deep red solution. As they aggregate, the color will shift towards purple, blue, gray, and eventually a black precipitate may form.

Q4: What characterization techniques can confirm aggregation?

A4: Aggregation can be quantitatively confirmed using:

  • Dynamic Light Scattering (DLS): An increase in the average hydrodynamic diameter and a high Polydispersity Index (PDI) are clear signs of aggregation.[1]

  • Zeta Potential Measurement: This measures the surface charge. A zeta potential with a magnitude greater than 25-30 mV (in this case, positive) generally indicates a stable, electrostatically repelling suspension.[1] A value close to zero suggests instability.

  • Transmission Electron Microscopy (TEM): Provides direct visual evidence of nanoparticle clusters.

  • UV-Vis Spectroscopy: For AuNPs, aggregation causes a red-shift and broadening of the surface plasmon resonance (SPR) peak.

Troubleshooting Guide: Preventing Aggregation

Issue: My nanoparticle solution has changed color (e.g., from red to blue/purple for AuNPs) or has become cloudy.

This indicates that the nanoparticles are aggregating. The primary cause is the loss of electrostatic repulsion between the DEAET HCl-capped nanoparticles. Follow these steps to diagnose and resolve the issue.

Step 1: Check the pH of the Solution

Question: Is the pH of your nanoparticle suspension too high (basic)?

Cause: The stability of DEAET HCl-capped nanoparticles is highly pH-dependent. The diethylamino group is protonated (positively charged) at acidic or neutral pH. If the pH becomes too high (basic), this group gets deprotonated, losing its charge. This eliminates the electrostatic repulsion, leading to rapid aggregation.[2][3]

Solution:

  • Measure the pH of your nanoparticle suspension.

  • If the pH is basic, carefully adjust it to a slightly acidic or neutral range (e.g., pH 5-7) by adding a dilute acid (e.g., 0.1 M HCl). Add the acid dropwise while gently stirring.

  • If aggregation is not irreversible, a color change back towards red (for AuNPs) may be observed. Gentle sonication can sometimes help resuspend particles that have flocculated but not yet irreversibly aggregated.[2]

Step 2: Evaluate the Ionic Strength of the Medium

Question: Have you added a buffer with a high salt concentration (e.g., PBS)?[2]

Cause: High concentrations of ions in the solution can "shield" the positive charges on the nanoparticle surfaces.[2] This phenomenon, known as charge screening, compresses the electrical double layer, weakens the repulsive forces, and allows attractive van der Waals forces to dominate, causing aggregation.

Solution:

  • Avoid using buffers with high ionic strength, such as Phosphate-Buffered Saline (PBS), if possible.[2]

  • If a buffer is necessary, use one with a low salt concentration.

  • To recover particles, you may need to centrifuge the aggregated particles, remove the high-salt supernatant, and resuspend the pellet in low-ionic-strength water or buffer. Sonication may be required.

  • For applications requiring high salt, consider using a sterically stabilizing co-ligand, such as a short-chain polyethylene (B3416737) glycol (PEG)-thiol.[2]

Step 3: Verify Capping Agent Concentration

Question: Was the concentration of DEAET HCl sufficient during synthesis?

Cause: Incomplete surface coverage due to an insufficient amount of capping agent will leave exposed areas on the nanoparticle surface, leading to direct contact and aggregation.

Solution:

  • Ensure you are using an adequate molar excess of DEAET HCl relative to the metal precursor (e.g., HAuCl₄) during synthesis.

  • After synthesis, ensure that purification steps (like centrifugation) are not so harsh that they strip the ligand from the surface.

Step 4: Control Temperature and Storage

Question: Are the nanoparticles being stored at an appropriate temperature?

Cause: High temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive energy barrier. Freezing can also induce aggregation by causing ice crystal formation and concentrating the particles in the unfrozen liquid phase.[2]

Solution:

  • Store nanoparticle solutions at recommended temperatures, typically between 2-8°C.[2]

  • Do not freeze aqueous nanoparticle suspensions unless a cryoprotectant has been added.

Quantitative Stability Parameters

The following table summarizes key parameters for maintaining the stability of DEAET HCl-capped gold nanoparticles. Values can vary based on the specific nanoparticle size and core material.

ParameterRecommended RangeIndication of Aggregation
pH 4.0 - 7.5> 8.0
Zeta Potential > +25 mV< +20 mV
Ionic Strength (e.g., NaCl) < 20 mM> 50 mM
Storage Temperature 2 - 8 °C[2]Freezing or High Temperatures (>40°C)
Hydrodynamic Diameter (DLS) Consistent with TEM size + ligand shellSignificant increase (>50%) and high PDI (>0.4)

Diagrams and Workflows

Mechanism of Nanoparticle Stabilization and Aggregation

G Fig. 1: Stabilization vs. Aggregation Mechanisms cluster_0 Stable Suspension (Low pH, Low Salt) cluster_1 Aggregated State (High pH or High Salt) s1 s2 s1->s2 s3 s1->s3 s2->s3 a1 s2->a1  High pH (Deprotonation) or High Salt (Charge Screening)   s1_lab + s2_lab + s3_lab + repulsion Electrostatic Repulsion a2 a1->a2 a3 a1->a3 a1_lab 0 a2_lab 0 a3_lab 0 attraction Van der Waals Attraction

Caption: DEAET HCl provides stability via positive surface charge. This is lost at high pH or high salt, causing aggregation.

Troubleshooting Flowchart

G Fig. 2: Troubleshooting Aggregation start Nanoparticles show signs of aggregation (e.g., color change) check_ph Measure pH of the suspension start->check_ph ph_high Is pH > 8.0? check_ph->ph_high adjust_ph Adjust pH to 5-7 using dilute HCl. Consider gentle sonication. ph_high->adjust_ph Yes check_salt Check for high ionic strength buffers (e.g., PBS) ph_high->check_salt No stable Problem Resolved adjust_ph->stable salt_high Is salt concentration high (>50 mM)? check_salt->salt_high replace_buffer Replace buffer with low-salt alternative or DI water via centrifugation/resuspension. salt_high->replace_buffer Yes check_storage Review storage conditions salt_high->check_storage No replace_buffer->stable storage_bad Stored frozen or at high temp? check_storage->storage_bad correct_storage Store at 2-8°C. Avoid freezing. storage_bad->correct_storage Yes storage_bad->stable No, consult further correct_storage->stable

Caption: A step-by-step decision tree to diagnose and resolve common causes of nanoparticle aggregation.

Experimental Protocols

Protocol 1: Synthesis of DEAET HCl-Capped Gold Nanoparticles

This protocol is a modified Brust-Schiffrin two-phase synthesis method, adapted for producing water-soluble cationic nanoparticles.

Materials:

Procedure:

  • Prepare Aqueous Phase: Dissolve HAuCl₄ (e.g., 30 mg, 0.076 mmol) in 25 mL of DI water.

  • Prepare Organic Phase: Dissolve DEAET HCl (e.g., 51 mg, 0.30 mmol, a 4-fold molar excess) in 25 mL of Toluene. Note: While DEAET HCl has low solubility in pure toluene, it will act as a phase transfer agent.

  • Phase Transfer: Combine the aqueous and organic phases in a flask and stir vigorously for 30 minutes. The aqueous phase should become colorless as the AuCl₄⁻ ions are transferred to the toluene, forming an ion pair with the DEAET. The organic phase will turn orange/red.

  • Reduction: While stirring vigorously, add a freshly prepared solution of NaBH₄ (e.g., 72 mg, 1.9 mmol in 20 mL of ice-cold DI water) dropwise over 15 minutes.

  • Reaction: The organic phase will immediately turn dark brown/black, indicating the formation of gold nanoparticles. Continue stirring the mixture for at least 3 hours at room temperature.

  • Purification:

    • Separate the organic phase using a separatory funnel.

    • Evaporate the toluene under reduced pressure using a rotary evaporator.

    • Wash the resulting nanoparticle film multiple times with ethanol to remove excess DEAET HCl and byproducts. This can be done by adding ethanol, sonicating briefly, centrifuging, and decanting the supernatant.

    • After the final wash, resuspend the purified nanoparticles in DI water or a suitable low-ionic-strength buffer (e.g., 10 mM HEPES, pH 7.2).

Protocol 2: Characterization of Nanoparticle Stability

Objective: To assess the stability of the synthesized nanoparticles.

Procedure:

  • Baseline Measurement:

    • Dilute an aliquot of your purified nanoparticle suspension in DI water.

    • Measure the UV-Vis spectrum to determine the Surface Plasmon Resonance (SPR) peak.

    • Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

  • pH Challenge:

    • Prepare several small aliquots of your nanoparticle suspension.

    • Adjust the pH of each aliquot to a different value (e.g., pH 4, 6, 8, 10) using dilute HCl or NaOH.

    • Visually inspect for color changes after 15 minutes.

    • Re-measure the hydrodynamic diameter and zeta potential for each sample to determine the point of instability.

  • Salt Challenge:

    • Prepare several small aliquots of your nanoparticle suspension in DI water.

    • Add increasing concentrations of NaCl solution to each aliquot (e.g., final concentrations of 10 mM, 20 mM, 50 mM, 100 mM).

    • Visually inspect for color changes and measure the DLS to find the critical coagulation concentration.

References

Optimizing reaction conditions for 2-Diethylaminoethanethiol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Diethylaminoethanethiol hydrochloride. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for synthesizing this compound?

The synthesis is typically a two-step process. The first step involves the chlorination of 2-(Diethylamino)ethanol to form the intermediate, 2-(Diethylamino)ethyl chloride hydrochloride. The second step is the conversion of this intermediate to the final thiol product.[1][2]

Q2: Why is the intermediate 2-(Diethylamino)ethyl chloride produced as a hydrochloride salt?

The chlorination reaction using agents like thionyl chloride (SOCl₂) generates hydrogen chloride (HCl) as a byproduct.[2][3] The basic tertiary amine in the 2-(Diethylamino)ethyl chloride product reacts with the in-situ generated HCl to form a stable hydrochloride salt, which often aids in purification and handling.[3]

Q3: What are the most critical parameters for the chlorination step?

The key parameters for the chlorination of 2-(Diethylamino)ethanol with thionyl chloride are:

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., using an ice bath) during the addition of the ethanolamine (B43304) is crucial to prevent side reactions and the formation of a dark, tarry mixture.[3][4]

  • Anhydrous Conditions: Thionyl chloride reacts readily with water. Therefore, using oven-dried glassware and anhydrous solvents is essential to prevent the decomposition of the reagent and ensure high yields.[3]

  • Rate of Addition: The 2-(Diethylamino)ethanol should be added dropwise and slowly to the thionyl chloride to control the exothermic reaction and the evolution of sulfur dioxide (SO₂) and HCl gases.[3][4]

Q4: What reagents can be used for the second step (thiolation)?

A common method involves reacting 2-(Diethylamino)ethyl chloride hydrochloride with thiourea (B124793) in an aqueous system. This forms an S-substituted isothiourea salt intermediate, which is then hydrolyzed under basic conditions to yield the final 2-Diethylaminoethanethiol product.[1]

Q5: What are the primary safety precautions for this synthesis?

  • Thionyl Chloride: This reagent is corrosive, moisture-sensitive, and reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction during the chlorination step by using an ice bath for cooling.[3][4]

  • Gas Evolution: The reaction generates significant amounts of SO₂ and HCl gas. Ensure the setup is in a fume hood to prevent inhalation.[4]

Process Optimization & Data Presentation

Optimizing reaction conditions is critical for maximizing yield and purity. The following tables summarize key parameters from established protocols.

Table 1: Comparison of Optimized Reaction Conditions for 2-(Diethylamino)ethyl Chloride Hydrochloride Synthesis

ParameterProtocol AProtocol B
Starting Material 2-(Dimethylamino)ethanol2-(Diethylamino)ethanol
Chlorinating Agent Thionyl ChlorideThionyl Chloride
Solvent None (initially), Ethanol (B145695) (workup)Dichloromethane
Temperature 0-5°C (addition), then 35-50°C-10 to 20°C (addition), then 35°C
Reaction Time 1 hour addition, 1 hour stirring2.5 hours
Purification Recrystallization from absolute ethanolRecrystallization from anhydrous methanol (B129727)
Reported Yield 87-90%98.08%[5]
Reported Purity N/A99.74%[5]
Reference Organic Syntheses, 1951[4]CN108863811[5]

Table 2: Key Parameters for the Thiolation Step via Thiourea Intermediate

ParameterRecommended Condition
Reactants 2-(Diethylamino)ethyl chloride HCl, Thiourea
Solvent System Aqueous
Reaction Temperature 60 - 80°C
Reaction Time 2 - 4 hours
Hydrolysis Agent Strong base (e.g., Sodium Hydroxide)
Reference CN101250145A[1]

Visualized Workflows and Pathways

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thiolation A 2-(Diethylamino)ethanol B 2-(Diethylamino)ethyl Chloride Hydrochloride A->B  SOCl2 (Thionyl Chloride) C S-Substituted Isothiourea Salt B->C  Thiourea  (60-80°C) D 2-Diethylaminoethanethiol Hydrochloride C->D  NaOH (Hydrolysis)

Caption: Overall synthesis pathway for this compound.

Optimization_Workflow Start Define Baseline Reaction Conditions Vary Vary a Single Parameter (e.g., Temp, Time, Stoichiometry) Start->Vary Run Run Experiment Vary->Run Analyze Analyze Results (Yield, Purity via HPLC/NMR) Run->Analyze Compare Compare to Baseline Analyze->Compare Improved Adopt New Conditions as Baseline Compare->Improved  Yes NotImproved Revert to Previous Conditions Compare->NotImproved  No Improved->Vary End Optimized Conditions Achieved Improved->End NotImproved->Vary

Caption: General experimental workflow for reaction optimization.

Troubleshooting Guide

Problem: Low or No Yield in Chlorination Step

  • Possible Cause 1: Moisture Contamination. Thionyl chloride is highly sensitive to moisture and will decompose in its presence.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use high-purity, anhydrous solvents and reagents. Protect the reaction from atmospheric moisture using drying tubes.[3]

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: After the initial addition, consider a reflux period to ensure the reaction is complete.[6] One protocol suggests refluxing for several hours after the initial reaction.[6]

Problem: Dark Brown or Tarry Reaction Mixture

  • Possible Cause: High Reaction Temperature. The reaction is highly exothermic. Uncontrolled temperatures can lead to decomposition and side reactions.[3]

    • Solution: Add the 2-(Diethylamino)ethanol to the thionyl chloride solution slowly and dropwise while maintaining a low temperature with an efficient ice bath.[3][4]

Problem: Difficulty in Product Isolation/Crystallization

  • Possible Cause 1: Hygroscopic Product. The hydrochloride salt is hygroscopic, making it difficult to handle in a humid environment.[3]

    • Solution: Perform filtration and drying steps in a dry atmosphere if possible. Dry the final product thoroughly in a vacuum desiccator over a potent desiccant like phosphorus pentoxide.[3][4]

  • Possible Cause 2: Inappropriate Crystallization Solvent. The choice of solvent is critical for successful crystallization.

    • Solution: Absolute ethanol or anhydrous methanol are reported to be effective solvents for recrystallization. Ensure the solvent is completely anhydrous.[3][5]

Troubleshooting_Tree Start Issue Encountered LowYield Low Yield? Start->LowYield DarkMixture Dark/Tarry Mixture? Start->DarkMixture IsolationIssue Isolation Difficulty? Start->IsolationIssue Moisture Check for Moisture (Anhydrous Reagents/Glassware) LowYield->Moisture Yes Temp Check Temperature Control (Slow Addition, Efficient Cooling) DarkMixture->Temp Yes Hygroscopic Product is Hygroscopic (Dry Atmosphere, Use Desiccator) IsolationIssue->Hygroscopic Yes Incomplete Ensure Complete Reaction (Increase Time/Temp/Reflux) Moisture->Incomplete If persists Solvent Check Crystallization Solvent (Use Anhydrous Ethanol/Methanol) Hygroscopic->Solvent If persists

References

Technical Support Center: Troubleshooting Low Yield in 2-Diethylaminoethanethiol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2-Diethylaminoethanethiol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low when using this compound as a nucleophile?

Low yields often stem from incomplete deprotonation of the thiol, oxidation of the thiol to a disulfide, or suboptimal reaction conditions. As this compound is a salt, the thiol must be deprotonated with a base to form the more reactive thiolate anion, which acts as the nucleophile.

Q2: What is the most common side reaction that reduces yield?

The most prevalent side reaction is the oxidation of the thiol to form a disulfide. This can occur in the presence of atmospheric oxygen, especially under basic conditions. Minimizing air exposure by running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: How do I ensure complete deprotonation of the thiol?

Since the starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the hydrochloride and a second to deprotonate the thiol to form the thiolate. The choice of base is also critical; a base strong enough to deprotonate the thiol (pKa ~8-10) but not so strong as to cause decomposition of reactants or products is ideal.

Q4: Can the solvent choice affect my reaction yield?

Yes, the solvent plays a significant role. Polar aprotic solvents like DMF or DMSO can be effective for S_N2 reactions as they solvate the cation of the thiolate salt, making the anionic nucleophile more reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

Q5: My reaction is turning a dark color. What does this indicate?

A dark coloration can be a sign of decomposition of either the starting materials or the products.[2] This may be caused by excessively high reaction temperatures or the use of an inappropriate base.[2] It is advisable to run the reaction at the lowest effective temperature and select a milder base if decomposition is suspected.

Troubleshooting Guide

This guide addresses specific problems you may encounter when using this compound in nucleophilic substitution reactions.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete Deprotonation: The thiol is not fully converted to the more nucleophilic thiolate.Use at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃). Ensure the base is strong enough to deprotonate the thiol.
Poor Nucleophile Reactivity: The thiolate is not reactive enough under the chosen conditions.Optimize the solvent (consider polar aprotic solvents like DMF or DMSO). Gradually increase the reaction temperature while monitoring for decomposition.[1]
Poor Leaving Group on Electrophile: The substrate has a poor leaving group.Consider converting the leaving group to a better one (e.g., tosylate or mesylate).
Significant Formation of Side Products Disulfide Formation: Oxidation of the thiol/thiolate.Perform the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents.
Di-substitution: If the electrophile has multiple leaving groups.Use a stoichiometric amount of the nucleophile.[1] Consider running the reaction at a lower temperature to improve selectivity.[1]
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) may compete with the thiolate.Use a non-nucleophilic solvent.
Complex Mixture of Products Decomposition: Reactants or products are unstable at the reaction temperature.Run the reaction at a lower temperature.[2] Use a milder base.[2] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
Difficulty in Product Isolation Product is Water-Soluble: The desired product has high polarity.Use continuous liquid-liquid extraction or reverse-phase chromatography for purification.
Emulsion Formation During Workup: Difficult to separate aqueous and organic layers.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

General Protocol for Nucleophilic Substitution using this compound

This protocol outlines a general procedure for the S-alkylation of an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (electrophile)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Addition of Electrophile: Add the alkyl halide (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_deprotonation Check Deprotonation (>= 2 eq. base?) start->check_deprotonation check_atmosphere Check Reaction Atmosphere (Inert?) check_deprotonation->check_atmosphere Yes add_more_base Increase Base to > 2 eq. check_deprotonation->add_more_base No check_conditions Check Reaction Conditions (Solvent, Temperature) check_atmosphere->check_conditions Yes implement_inert Use Inert Gas & Degassed Solvents check_atmosphere->implement_inert No check_side_products Analyze for Side Products (TLC, LC-MS) check_conditions->check_side_products optimize_conditions Optimize Solvent & Temperature check_conditions->optimize_conditions Suboptimal disulfide_found Improve Inert Conditions check_side_products->disulfide_found Disulfide Detected decomposition_found Lower Temperature / Use Milder Base check_side_products->decomposition_found Decomposition no_major_issues Consult Further Literature check_side_products->no_major_issues No Obvious Issues add_more_base->start implement_inert->start optimize_conditions->start

Caption: A logical workflow for troubleshooting low yield in reactions.

Reaction_Pathway Key Reaction and Side Reaction cluster_main Desired S_N2 Reaction cluster_side Oxidative Side Reaction Thiol_HCl R-SH·HCl (2-Diethylaminoethanethiol HCl) Thiolate R-S⁻ (Thiolate Anion) Thiol_HCl->Thiolate + 2 eq. Base Product R-S-R' (Desired Product) Thiolate->Product + R'-X - X⁻ Thiolate_side 2 R-S⁻ Thiolate->Thiolate_side Can be oxidized Electrophile R'-X (Electrophile) Disulfide R-S-S-R (Disulfide) Thiolate_side->Disulfide [O₂]

Caption: Desired reaction pathway versus a common oxidative side reaction.

References

Side reactions of 2-Diethylaminoethanethiol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2-Diethylaminoethanethiol hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound in solution?

A1: The most prevalent side reactions involving this compound in solution are oxidation of the thiol group to form a disulfide dimer and, under basic conditions, intramolecular cyclization of the corresponding free base to form a reactive aziridinium (B1262131) ion. It is also incompatible with strong oxidizing agents.

Q2: How can I prevent the oxidation of the thiol group to a disulfide?

A2: To minimize oxidation, it is recommended to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents and keeping the solution at a neutral to acidic pH can also significantly slow down the oxidation process. Disulfide bond formation is generally favored at a basic pH.[1]

Q3: The pH of my solution needs to be basic. What precautions should I take?

A3: When working under basic conditions, the primary amine of 2-Diethylaminoethanethiol will be deprotonated to its free base form. This free base can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[2] It is crucial to be aware of this potential side reaction as it can lead to unexpected products. If possible, conduct the reaction at low temperatures and for the shortest duration necessary.

Q4: What are the signs of degradation in my solid this compound?

A4: Solid this compound is a white to off-white crystalline powder. A noticeable clumping or discoloration may indicate moisture absorption, as the compound is hygroscopic.[2] A strong, unpleasant odor is characteristic of thiols, but a significant change in odor could suggest decomposition. Some commercial sources indicate that a small percentage of disulfide may be present even in fresh material.

Q5: With which common laboratory reagents is this compound incompatible?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with strong bases will lead to the formation of the free amine, which has its own reactivity profile, including the potential for cyclization.[2]

Troubleshooting Guides

Issue 1: Loss of Thiol Activity or Unexpected Product Formation
  • Symptom: Your reaction is not proceeding as expected, or you observe the formation of an unexpected byproduct with a molecular weight roughly double that of your starting material.

  • Possible Cause: Oxidation of the thiol to a disulfide dimer.

  • Troubleshooting Steps:

    • Analyze for Disulfide: Use a technique like LC-MS to check for the presence of the disulfide dimer in your reaction mixture.

    • Use Inert Atmosphere: Repeat the experiment under a nitrogen or argon atmosphere to prevent oxygen exposure.

    • Deoxygenate Solvents: Ensure all solvents are thoroughly deoxygenated before use.

    • Control pH: Maintain a neutral or slightly acidic pH if your experimental conditions allow, as basic conditions can accelerate oxidation.[1]

Issue 2: Poor Yield or Multiple Products in Reactions Under Basic Conditions
  • Symptom: When using this compound in a reaction under basic conditions, you observe low yields of the desired product and the formation of multiple, often unidentified, byproducts.

  • Possible Cause: Formation of the reactive aziridinium ion from the free base of 2-Diethylaminoethanethiol, which can then react non-specifically.[2]

  • Troubleshooting Steps:

    • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of aziridinium ion formation.

    • Slow Addition: If possible, add the base or the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low.

    • Alternative Base: Consider using a weaker or non-nucleophilic base if appropriate for your reaction.

    • Protecting Groups: If feasible, consider protecting the thiol group before performing reactions involving the amine functionality under basic conditions.

Data Presentation

Table 1: Stability and Incompatibility of this compound

ParameterRecommendation / IncompatibilityRationale
Storage Store in a cool, dry place in a tightly sealed container.[3]The compound is hygroscopic and sensitive to moisture.[2]
pH Stable in acidic to neutral aqueous solutions.The free base, present at basic pH, can undergo side reactions.[2]
Oxygen Minimize exposure; handle under inert gas.The thiol group is susceptible to oxidation to form a disulfide.
Temperature Avoid high temperatures.Thermal decomposition can release hazardous gases like NOx, CO, CO2, and HCl.[2]
Incompatible Materials Strong oxidizing agents, strong bases.[2][3]Reacts with oxidizing agents; strong bases form the reactive free base.

Experimental Protocols

Protocol: Quantification of Free Thiol Content to Assess Disulfide Formation

This protocol is a general guideline for determining the amount of free thiol in a solution of this compound using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

Materials:

  • This compound solution of unknown free thiol concentration.

  • Ellman's reagent (DTNB).

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Cysteine or another standard thiol for creating a standard curve.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare a Standard Curve:

    • Prepare a stock solution of a known concentration of cysteine in the reaction buffer.

    • Create a series of dilutions from the stock solution to generate standards of known concentrations.

    • To 50 µL of each standard, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance of each standard at 412 nm.

    • Plot absorbance vs. concentration to create a standard curve.

  • Prepare Sample:

    • Dilute your this compound solution with the reaction buffer to a concentration that falls within the range of your standard curve.

    • To 50 µL of your diluted sample, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.

  • Measure and Calculate:

    • Incubate the sample for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Use the standard curve to determine the concentration of free thiol in your sample. A lower-than-expected concentration suggests the formation of disulfide bonds.

Visualizations

degradation_pathways DEA_HCl 2-Diethylaminoethanethiol Hydrochloride FreeBase 2-Diethylaminoethanethiol (Free Base) DEA_HCl->FreeBase Basic pH (OH-) Disulfide Disulfide Dimer DEA_HCl->Disulfide Oxidation (O2) Neutral/Acidic pH (Slow) FreeBase->Disulfide Oxidation (O2) Basic pH (Fast) Aziridinium Aziridinium Ion (Reactive) FreeBase->Aziridinium Intramolecular Cyclization

Caption: Potential side reaction pathways for 2-Diethylaminoethanethiol HCl.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction with Ellman's Reagent cluster_analysis Analysis start Solution of 2-Diethylaminoethanethiol HCl dilute Dilute sample in reaction buffer (pH 8.0) start->dilute add_dtnb Add DTNB solution dilute->add_dtnb incubate Incubate for 15 minutes at room temperature add_dtnb->incubate measure_abs Measure absorbance at 412 nm incubate->measure_abs calculate Calculate concentration using standard curve measure_abs->calculate end Assess Disulfide Formation calculate->end Result: Free Thiol Concentration

Caption: Workflow for quantifying free thiol content.

References

Technical Support Center: Enhancing the Stability of Thiol-Capped Gold Nanoparticles in Biological Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered when working with thiol-capped gold nanoparticles (AuNPs) in biological media.

Troubleshooting Guides

Issue 1: Nanoparticle aggregation upon introduction to biological buffers (e.g., PBS, cell culture media).

  • Question: My thiol-capped gold nanoparticle solution changes color from red to purple/blue and shows a broadened UV-Vis spectrum after I add it to my biological buffer. What is happening and how can I fix it?

  • Answer: This color change is a classic sign of nanoparticle aggregation. Biological buffers typically have high salt concentrations, which can disrupt the electrostatic stabilization of your nanoparticles, leading to aggregation. The thiol capping might be insufficient to provide steric hindrance in such high ionic strength environments.

    Troubleshooting Steps:

    • Surface Modification with PEG: Poly(ethylene glycol) (PEG)ylation is a widely used strategy to enhance stability. Thiolated PEGs (PEG-SH) can be used to create a protective hydrophilic layer around the AuNPs, providing steric repulsion that prevents aggregation in high-salt buffers.

    • Zwitterionic Ligand Exchange: Zwitterionic ligands, such as those containing phosphorylcholine, create a tightly bound hydration layer that offers excellent resistance to non-specific protein adsorption and salt-induced aggregation.

    • Controlled Protein Corona Formation: Pre-incubating your nanoparticles with a specific protein, like bovine serum albumin (BSA), can form a "protein corona" that stabilizes the particles before they are introduced to a more complex biological medium.

Issue 2: Aggregation during the PEGylation process.

  • Question: I'm trying to PEGylate my thiol-capped AuNPs, but they are aggregating as soon as I add the PEG-thiol solution. What am I doing wrong?

  • Answer: Immediate aggregation during PEGylation is often due to the rapid displacement of the original stabilizing ligands before the PEG molecules can form a complete, protective layer. This can be caused by several factors:

    Troubleshooting Steps:

    • Slow, Drop-wise Addition: Add a dilute solution of the PEG-thiol to the AuNP suspension very slowly while gently stirring. This allows for a gradual exchange of ligands.

    • pH Adjustment: The pH of the AuNP solution should be optimized. For many thiol-based conjugations, a slightly alkaline pH (e.g., 8-9) can be beneficial.

    • Optimize Molar Ratio: An insufficient amount of PEG-thiol will lead to incomplete surface coverage, while a large excess added too quickly can also cause aggregation. It is crucial to determine the optimal molar ratio of PEG-thiol to AuNPs for your specific particle size and concentration.

    • Use Low Ionic Strength Solutions: Dissolve the PEG-thiol in deionized water or a very low concentration buffer to avoid charge shielding effects that can lead to aggregation.

Issue 3: Protein adsorption leading to changes in nanoparticle size and function.

  • Question: After incubating my thiol-capped AuNPs in serum-containing media, I observe a significant increase in their hydrodynamic diameter. How can I prevent this non-specific protein binding?

  • Answer: The increase in size is due to the formation of a protein corona, which is the adsorption of proteins onto the nanoparticle surface. This can alter the biological identity of your nanoparticles and interfere with their intended function.

    Troubleshooting Steps:

    • PEGylation: A dense layer of PEG can effectively shield the nanoparticle surface and reduce protein adsorption.

    • Zwitterionic Coatings: Zwitterionic surfaces are known for their excellent anti-fouling properties, which significantly resist protein adsorption.

How to remove excess 2-Diethylaminoethanethiol hydrochloride from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess 2-Diethylaminoethanethiol hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove excess this compound?

A1: Excess this compound, a water-soluble amine hydrochloride, can typically be removed using one of the following standard laboratory techniques:

  • Aqueous Workup (Acid-Base Extraction): This is often the simplest and most common method. By adjusting the pH of the aqueous phase during workup, the amine salt can be manipulated to partition into either the aqueous or organic layer, separating it from a non-basic product.

  • Silica (B1680970) Gel Chromatography: If your desired product is not excessively polar, column chromatography can effectively separate it from the polar this compound.

  • Scavenger Resins: Solid-supported scavengers can be used to selectively bind to the excess amine, which is then removed by simple filtration.[1]

  • Recrystallization: If your product is a solid, recrystallization may be an effective method for purification, leaving the more soluble this compound in the mother liquor.

Q2: What are the key physical properties of this compound to consider during purification?

A2: Understanding the properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValueImplication for Purification
Molecular Weight 169.72 g/mol [2][3]Relevant for characterization.
Form White crystalline solid[3]Physical appearance.
Melting Point 170-175 °C[4][5]Can be used as a preliminary check for its presence in a solid product.
Solubility Slightly soluble in Chloroform and Methanol.[4] The free base form is soluble in organic solvents like ethanol (B145695) and acetone.[6]The hydrochloride salt has good water solubility, which is key for aqueous extraction.
Chemical Nature Amine hydrochloride[3][5]It is a salt of a weak base. This allows for manipulation of its solubility based on pH.

Troubleshooting Guides

Method 1: Removal by Aqueous Workup (Acid-Base Extraction)

This method is ideal for products that are not sensitive to acidic or basic conditions and have low water solubility.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (Optional): If your product is stable to acid and you want to ensure the amine is in its protonated, water-soluble form, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This step is often redundant as the starting material is already a hydrochloride salt.

  • Basic Wash: To remove the this compound, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH). This deprotonates the amine hydrochloride to its free amine form, which may have some organic solubility. However, repeated aqueous washes should remove it.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during the washes, add more brine to help break it.

  • Product is also basic: If your product is basic, it may also be extracted into the acidic wash. In this case, chromatography is a better option.

Method 2: Purification by Silica Gel Chromatography

This method is suitable when the desired product has a significantly different polarity from this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. The less polar product should elute before the highly polar this compound. The hydrochloride salt itself will likely stick to the silica, while the free base will be very polar. It is advisable to neutralize the crude mixture with a base before chromatography to have the free amine, which can then be eluted with a polar solvent system (e.g., dichloromethane/methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Troubleshooting:

  • Compound stuck on the column: If the product or impurity does not move from the baseline on the TLC plate, a more polar eluent system is required. For amines, adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can help to reduce tailing and improve separation.

  • Poor Separation: If the product and this compound have similar polarities, a different separation technique may be necessary.

Data Presentation

To evaluate the effectiveness of your chosen purification method, it is recommended to quantify the amount of residual this compound in your product. This can be done using techniques like ¹H NMR spectroscopy by integrating a characteristic peak of the impurity against a product peak.

Table for Comparison of Purification Methods (User Data):

Purification MethodStarting Amount of Impurity (mol%)Final Amount of Impurity (mol%)Product Recovery (%)
Aqueous Workup
Silica Gel Chromatography
Other (Specify)

Visualizations

Diagram of the Acid-Base Extraction Workflow:

G cluster_0 start Crude Reaction Mixture (Product + Excess Amine HCl) in Organic Solvent wash Wash with Aqueous Base (e.g., NaHCO3) start->wash separate Separate Layers wash->separate organic Organic Layer (Product) separate->organic aqueous Aqueous Layer (Deprotonated Amine) separate->aqueous dry Dry Organic Layer (e.g., Na2SO4) organic->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing this compound via acid-base extraction.

References

Common impurities in commercial 2-Diethylaminoethanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 2-Diethylaminoethanethiol hydrochloride. The information addresses common issues related to impurities that may be present in the material and their potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial grades of this compound typically have a purity of 95-96%. The remaining percentage may consist of impurities derived from the synthetic process or degradation. Common impurities can be categorized as:

  • Starting Materials: Residual amounts of reactants used in the synthesis, such as 2-diethylaminoethanol or diethylamine (B46881) and ethylene (B1197577) sulfide.

  • Intermediates: Unreacted intermediates from multi-step syntheses, for instance, 2-diethylaminoethyl chloride.

  • Byproducts: Compounds formed through side reactions during synthesis.

  • Degradation Products: The most common degradation product is the corresponding disulfide, N,N,N',N'-tetraethyl-2,2'-dithiodi(ethanamine), formed by the oxidation of the thiol group.

Q2: How can these impurities affect my experiments?

The impact of impurities depends on their chemical nature and the specifics of your experiment.

  • Disulfide Impurity: The presence of the disulfide can lead to an underestimation of the active thiol concentration in your reactions. This is critical in applications where the thiol group is the reactive species, such as in nanoparticle synthesis or conjugation reactions.

  • Unreacted Starting Materials/Intermediates: These can introduce competing nucleophiles or electrophiles into your reaction mixture, potentially leading to the formation of unwanted side products and reducing the yield of your desired product. For example, residual 2-diethylaminoethanol could compete in reactions where the thiol is intended to be the primary nucleophile.

  • Byproducts: The effect of byproducts is highly variable and depends on their specific structure and reactivity. They can interfere with analytical measurements or have unintended biological effects in cellular assays.

Q3: My assay requires a precise concentration of the free thiol. How can I account for the disulfide impurity?

To ensure an accurate concentration of the active thiol, it is recommended to determine the purity of your this compound lot prior to use. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Alternatively, a functional assay that specifically quantifies the thiol group, such as Ellman's test, can be performed.

Q4: I am observing unexpected side products in my reaction. Could impurities be the cause?

Yes, impurities are a common cause of unexpected side reactions. If you suspect that impurities in your this compound are leading to the formation of side products, it is advisable to purify the reagent before use. Recrystallization is a common method for purifying solid compounds like this hydrochloride salt.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Incomplete Reaction
Potential Cause Troubleshooting Step
Inaccurate concentration of the active thiol due to the presence of disulfide impurity. Quantify the purity of the this compound using HPLC or GC. Adjust the amount of reagent used based on the determined purity.
Presence of interfering impurities (e.g., unreacted starting materials). Purify the this compound by recrystallization.
Degradation of the thiol during the reaction. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol to the disulfide.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Step
Reaction with impurities present in the commercial reagent. Analyze the starting material for impurities using appropriate analytical techniques (see Experimental Protocols). Purify the reagent if significant impurities are detected.
Side reactions involving the thiol or amine functional groups. Optimize reaction conditions (e.g., temperature, pH, stoichiometry) to favor the desired reaction pathway.

Common Impurities and Their Origin

The potential impurities in commercial this compound are closely linked to its synthetic route. Two common manufacturing processes are outlined below, along with the likely impurities associated with each.

Potential Impurity Sources in Synthesis cluster_0 Route 1: From 2-Diethylaminoethyl Chloride cluster_1 Route 2: From Diethylamine and Ethylene Sulfide cluster_2 Common Degradation Pathway A1 2-Diethylaminoethanol C1 2-Diethylaminoethyl Chloride (Intermediate) A1->C1 Chlorination F1 Impurity: Unreacted 2-Diethylaminoethanol A1->F1 B1 Chlorinating Agent (e.g., SOCl2) B1->C1 Chlorination E1 2-Diethylaminoethanethiol HCl (Product) C1->E1 Thiolation G1 Impurity: Unreacted 2-Diethylaminoethyl Chloride C1->G1 D1 Sulfur Source (e.g., NaSH) D1->E1 Thiolation A2 Diethylamine C2 2-Diethylaminoethanethiol (Free Base) A2->C2 Ring Opening F2 Impurity: Unreacted Diethylamine A2->F2 B2 Ethylene Sulfide B2->C2 Ring Opening G2 Impurity: Unreacted Ethylene Sulfide B2->G2 E2 2-Diethylaminoethanethiol HCl (Product) C2->E2 Salt Formation D2 HCl D2->E2 Salt Formation A3 2-Diethylaminoethanethiol C3 Impurity: Disulfide A3->C3 Oxidation B3 Oxygen (Air) B3->C3 Oxidation

Caption: Synthetic pathways and potential impurity sources.

Data on Common Impurities

ImpurityChemical NameSourcePotential Impact
DisulfideN,N,N',N'-tetraethyl-2,2'-dithiodi(ethanamine)Oxidation of the final productReduces the effective concentration of the active thiol.
Starting Material2-DiethylaminoethanolIncomplete reaction in Route 1Can act as a competing nucleophile.
Starting MaterialDiethylamineIncomplete reaction in Route 2Can act as a competing nucleophile.
Intermediate2-Diethylaminoethyl chlorideIncomplete reaction in Route 1Can act as an electrophile, leading to side products.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the percentage of 2-Diethylaminoethanethiol and its disulfide impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the this compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the thiol and the disulfide. Calculate the percentage of each based on the total integrated area.

HPLC Analysis Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Separate Components on C18 Column D->E F Detect at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for HPLC purity analysis.

Protocol 2: Recrystallization for Purification

This protocol can be used to increase the purity of commercial this compound.

  • Materials: Commercial this compound, absolute ethanol, isopropanol (B130326), heating mantle, ice bath, filtration apparatus.

  • Procedure:

    • Dissolve the commercial-grade this compound in a minimal amount of hot absolute ethanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Slowly add cold isopropanol to the hot ethanolic solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the crystals under vacuum.

Recrystallization Workflow A Dissolve in Hot Ethanol B Add Cold Isopropanol A->B C Cool to Crystallize B->C D Filter Crystals C->D E Wash with Cold Isopropanol D->E F Dry Under Vacuum E->F

Caption: Workflow for purification by recrystallization.

Preventing oxidation of the thiol group in 2-Diethylaminoethanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of the thiol group in 2-Diethylaminoethanethiol hydrochloride during experimental procedures. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the oxidation of its thiol (-SH) group. This oxidation leads to the formation of a disulfide dimer. This process is accelerated by the presence of oxygen, trace metal ions, and alkaline pH.

Q2: How does pH affect the stability of the thiol group?

A2: The stability of the thiol group is highly pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH). Therefore, oxidation rates increase as the pH becomes more alkaline. For optimal stability, maintaining a pH below 7.0 is recommended whenever experimental conditions allow.

Q3: What role do metal ions play in the oxidation process?

A3: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of thiol oxidation.[1] These ions facilitate the transfer of electrons from the thiol to oxygen, promoting disulfide bond formation.

Q4: How should solid this compound be stored?

A4: Solid this compound is hygroscopic and sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment, such as a desiccator.

Q5: Are there recommended additives to prevent oxidation in my experimental solutions?

A5: Yes, several additives can help prevent oxidation. Reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can maintain the thiol in its reduced state. Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Oxidation of the thiol group leading to the formation of inactive disulfide dimers.1. Work under an inert atmosphere: Handle the compound and prepare solutions in a glove box or using a Schlenk line. 2. Use degassed solvents: Remove dissolved oxygen from all buffers and solvents prior to use. 3. Add a reducing agent: Incorporate DTT or TCEP into your buffers. 4. Add a chelating agent: Include EDTA in your buffers to sequester metal ions.
Precipitate formation in the solution. Formation of the less soluble disulfide dimer.1. Confirm the identity of the precipitate: Analyze the precipitate to verify it is the disulfide dimer. 2. Implement preventative measures: Follow the recommendations for preventing oxidation. 3. Reverse disulfide formation: If feasible for your experiment, the disulfide can be reduced back to the thiol using a reducing agent.
Low yield in conjugation reactions (e.g., with maleimides). The thiol group has been oxidized and is no longer available for reaction.1. Ensure the thiol is reduced prior to conjugation: If the compound has been stored, consider a brief treatment with a reducing agent like TCEP, which typically does not need to be removed before reaction with maleimides.[2] 2. Optimize reaction pH: Perform thiol-maleimide conjugations at a pH between 6.5 and 7.5 for optimal selectivity and reaction rate.[2]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations for reagents used to prevent thiol oxidation, primarily based on data from protein biochemistry literature. These should be considered as starting points and may require optimization for your specific experimental setup with this compound.

Table 1: Recommended Concentrations of Reducing Agents

Reducing Agent Typical Working Concentration Key Considerations
Dithiothreitol (DTT) 1 - 10 mMEffective, but can be unstable in solution and may interfere with subsequent thiol-specific reactions.[3]
Tris(2-carboxyethyl)phosphine (TCEP) 5 - 50 mMMore stable than DTT, odorless, and generally does not interfere with maleimide (B117702) chemistry.[3][4]

Table 2: Recommended Concentration of Chelating Agent

Chelating Agent Typical Working Concentration Mechanism of Action
Ethylenediaminetetraacetic acid (EDTA) 1 - 5 mMSequesters divalent and trivalent metal ions that catalyze thiol oxidation.[2][5]

Key Experimental Protocols

Protocol 1: Preparation of Degassed Buffers

Objective: To remove dissolved oxygen from buffers to minimize thiol oxidation.

Materials:

  • Buffer solution of choice

  • Schlenk flask or a standard flask with a three-way stopcock

  • Magnetic stir bar and stir plate

  • Vacuum source

  • Inert gas (Argon or Nitrogen) source with a regulator

Procedure:

  • Place the buffer solution and a magnetic stir bar into the flask.

  • Connect the flask to a Schlenk line or a setup that allows alternating between vacuum and inert gas.

  • Freeze-Pump-Thaw Method (for highest level of degassing): a. Freeze the buffer completely using a liquid nitrogen bath. b. Once frozen, open the flask to the vacuum for 5-10 minutes to remove gases from the headspace. c. Close the flask to the vacuum and thaw the buffer completely. You will see gas bubbles evolving from the liquid. d. Repeat this freeze-pump-thaw cycle at least three times. e. After the final thaw, backfill the flask with inert gas.

  • Bubbling Method (simpler, for less sensitive applications): a. Insert a long needle connected to the inert gas source into the buffer, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle to act as a gas outlet. c. Bubble the inert gas through the buffer for 30-60 minutes while stirring.

  • Store the degassed buffer under a positive pressure of inert gas until use.

Protocol 2: Quantification of Free Thiol Groups using Ellman's Reagent

Objective: To determine the concentration of free thiol groups in a solution of this compound.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • A solution of this compound with unknown free thiol concentration

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a DTNB solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[6]

  • Sample Preparation: Dilute your this compound solution in the Reaction Buffer to a concentration expected to be within the linear range of the assay.

  • Reaction: a. In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer. b. Measure the absorbance of this solution at 412 nm. This is your blank.[7]

  • Measurement: a. Add a known volume (e.g., 100 µL) of your diluted this compound solution to the cuvette. Mix gently. b. Allow the reaction to proceed for 5-10 minutes. c. Measure the final absorbance at 412 nm.

  • Calculation: a. Subtract the blank absorbance from the final absorbance. b. Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, ε is the molar extinction coefficient of the product TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration in Molarity.[6][8]

Visualizations

Thiol_Oxidation_Pathway Thiol 2 R-SH (Reduced Thiol) Disulfide R-S-S-R (Oxidized Disulfide) Thiol->Disulfide Oxidation Oxygen Oxygen (O2) Oxygen->Thiol Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Thiol

Caption: General pathway of thiol oxidation to a disulfide, catalyzed by oxygen and metal ions.

Prevention_Workflow cluster_preparation Solution Preparation cluster_handling Compound Handling cluster_additives Degas 1. Degas Solvents Additives 2. Add Stabilizers Degas->Additives Inert 3. Use Inert Atmosphere Additives->Inert Reducing Reducing Agents (DTT, TCEP) Additives->Reducing Chelating Chelating Agents (EDTA) Additives->Chelating Experiment Perform Experiment Inert->Experiment Start Start Start->Degas End End Experiment->End

References

Technical Support Center: Scaling Up the Synthesis of 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Diethylaminoethanethiol hydrochloride, particularly when scaling up from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: Two primary routes are considered for the large-scale synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations.

  • Route 1: From 2-(Diethylamino)ethanol (B1670525). This is a two-step process. First, 2-(Diethylamino)ethanol is chlorinated using an agent like thionyl chloride to produce 2-(Diethylamino)ethyl chloride hydrochloride. This intermediate is then reacted with a sulfur source, such as sodium hydrosulfide, to yield the final product.

  • Route 2: From Ethylene (B1197577) Sulfide (B99878) and Diethylamine (B46881). This method involves the direct reaction of ethylene sulfide with diethylamine, often in the presence of a base, to form 2-Diethylaminoethanethiol.[1][2] The resulting free base is then converted to its hydrochloride salt. This route can be very efficient, with reported yields up to 99%.[1]

Q2: What are the main safety concerns when scaling up this synthesis?

A2: Scaling up the synthesis of this compound introduces several safety challenges. Thionyl chloride, used in Route 1, is corrosive and reacts violently with water, releasing toxic sulfur dioxide and hydrogen chloride gases.[3] This reaction is also highly exothermic, requiring careful temperature control on a large scale to prevent runaways.[3] Ethylene sulfide, used in Route 2, is flammable and toxic. The final product itself is classified as a dangerous good for transport.[4] A thorough process safety assessment is crucial before any scale-up.

Q3: How is this compound typically purified at a larger scale?

A3: At a larger scale, purification is typically achieved through recrystallization. Absolute ethanol (B145695) is a commonly used solvent for this purpose.[3] The process involves dissolving the crude product in hot ethanol, filtering out any insoluble impurities, and then cooling the solution to induce crystallization of the pure hydrochloride salt. The efficiency of this process can be affected by the presence of impurities, so careful control of the reaction conditions is important.

Q4: What are the common impurities that can arise during the synthesis?

A4: The potential impurity profile depends on the synthetic route chosen.

  • In Route 1, unreacted 2-(Diethylamino)ethyl chloride hydrochloride is a likely impurity. Side reactions can also lead to the formation of the corresponding disulfide through oxidation of the thiol group.

  • In Route 2, unreacted diethylamine and by-products from the reaction of ethylene sulfide can be present. Regardless of the route, proper handling and storage are necessary to prevent oxidation of the thiol to the disulfide.

Q5: What analytical methods are recommended for quality control?

A5: A combination of analytical techniques should be used to ensure the quality of this compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable for assessing purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

  • Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify functional groups and distinguish between the free base and the hydrochloride salt.[5]

  • Melting point analysis is a straightforward method to check for purity, with the literature value being in the range of 170-175 °C.[6]

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction in the chlorination step (Route 1): Insufficient thionyl chloride or reaction time.Ensure a slight excess of thionyl chloride is used and monitor the reaction for completion (e.g., by GC or TLC).
Moisture contamination: Thionyl chloride is highly sensitive to moisture.Use oven-dried glassware and anhydrous solvents.[3]
Loss of product during workup/purification: Product may remain in the mother liquor after crystallization.Concentrate the mother liquor to obtain a second crop of crystals.[3]
Low Purity Presence of starting materials: Incomplete reaction.Increase reaction time or temperature, or adjust stoichiometry.
Formation of disulfide: Oxidation of the thiol group by air.Handle the product under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Inadequate purification: Inefficient crystallization.Experiment with different recrystallization solvents or solvent mixtures. Ensure slow cooling to promote the formation of pure crystals.
Product is an oil or fails to crystallize Presence of impurities: Impurities can inhibit crystallization.Attempt to purify the crude product by other means (e.g., column chromatography on a small scale to identify the issue) before recrystallization.
Incorrect pH: The product is the hydrochloride salt; the pH should be acidic.Ensure the product is fully protonated by treating the free base with an appropriate amount of hydrochloric acid.
Exothermic reaction is difficult to control during scale-up Poor heat transfer in a large reactor: The surface-area-to-volume ratio decreases as the scale increases.Use a reactor with good heat exchange capabilities. Add reagents slowly and monitor the internal temperature closely. Consider a semi-batch process where one reagent is added portion-wise.

Quantitative Data

Table 1: Synthesis of 2-Diethylaminoethanethiol via Route 2 at Different Scales

Scale Reactants Conditions Yield (%) Purity (%) Reference
50 L Reactor5 kg Ethylene sulfide, 6 kg Diethylamine35 °C, 5 hours98.999.6[2]
100 L Reactor10 kg Ethylene sulfide, 15 kg Diethylamine30 °C, 4 hours9899[2]
100 L Reactor12 kg Ethylene sulfide, 17 kg Diethylamine40 °C, 5 hours9998.9[2]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 1942-52-5[4][6]
Molecular Formula (C₂H₅)₂NCH₂CH₂SH·HCl[4]
Molecular Weight 169.72 g/mol [4]
Appearance White to off-white crystals[6]
Melting Point 170-175 °C[6]
Assay ≥ 95%[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride (Precursor for Route 1)

Adapted from Organic Syntheses.[7]

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a dry 1-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a 500 mL dropping funnel. Protect the condenser and dropping funnel from atmospheric moisture with drying tubes.

  • Reagent Charging: Cool the flask in an ice bath. Charge the flask with 290 g (2.44 moles) of thionyl chloride.

  • Addition of Starting Material: Over a period of one hour, add 275 g (2.35 moles) of 2-(diethylamino)ethanol dropwise from the dropping funnel to the cooled and stirred thionyl chloride. The reaction is highly exothermic, and sulfur dioxide gas will be evolved. Maintain efficient cooling throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional hour. The temperature of the mixture will be in the range of 35-50°C.

  • Workup: Cautiously transfer the reaction mixture to a 2-liter beaker containing approximately 1 liter of absolute ethanol. The excess thionyl chloride will react with the ethanol.

  • Crystallization and Isolation: Heat the resulting solution to boiling, then filter while hot to remove any insoluble material. Cool the filtrate in an ice-salt bath to induce crystallization. Collect the white crystals by suction filtration and dry them in a vacuum desiccator. A second crop can be obtained by concentrating the mother liquor.

Protocol 2: Synthesis of 2-Diethylaminoethanethiol from Ethylene Sulfide and Diethylamine (Route 2)

Based on a patented procedure.[2]

  • Reactor Setup: Charge a 100 L closed reactor with 10 kg of ethylene sulfide.

  • Reagent Addition: With slow stirring, add 15 kg of diethylamine to the reactor.

  • Reaction Conditions: Heat the mixture to 30°C. Add 1 kg of a 2% (w/v) sodium hydroxide (B78521) solution dropwise. Maintain the reaction at 30°C for 4 hours.

  • Workup: After the reaction is complete, recover the excess diethylamine by distillation.

  • Purification: Purify the resulting 2-Diethylaminoethanethiol by vacuum distillation.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and treat with a calculated amount of hydrogen chloride (either as a gas or a solution in a solvent) to precipitate the hydrochloride salt. Isolate the salt by filtration and dry under vacuum.

Visualizations

experimental_workflow_route1 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thiolation cluster_purification Purification start 2-(Diethylamino)ethanol + Thionyl Chloride reaction1 Exothermic Reaction (0-5 °C) start->reaction1 intermediate Crude 2-(Diethylamino)ethyl chloride hydrochloride reaction1->intermediate reaction2 Nucleophilic Substitution intermediate->reaction2 thiol_source Sodium Hydrosulfide (NaSH) thiol_source->reaction2 crude_product Crude 2-Diethylaminoethanethiol hydrochloride reaction2->crude_product recrystallization Recrystallization (from Ethanol) crude_product->recrystallization final_product Pure 2-Diethylaminoethanethiol hydrochloride recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound via Route 1.

logical_relationship_troubleshooting issue Low Purity cause1 Incomplete Reaction issue->cause1 cause2 Oxidation to Disulfide issue->cause2 cause3 Inefficient Purification issue->cause3 solution1 Increase reaction time/temp Adjust stoichiometry cause1->solution1 solution2 Use inert atmosphere Degas solvents cause2->solution2 solution3 Optimize recrystallization (solvent, cooling rate) cause3->solution3

Caption: Troubleshooting logic for addressing low purity issues in the synthesis.

References

Incomplete protein modification with 2-Diethylaminoethanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering issues with protein modification targeting thiol groups of cysteine residues. While specifically requested for 2-Diethylaminoethanethiol hydrochloride, publicly available research and protocols detailing its specific application in protein modification are limited. Therefore, this guide addresses common challenges in thiol-based protein modification in a broader context, providing a framework for troubleshooting experiments involving thiol-reactive reagents.

FAQs: General Principles of Thiol-Based Protein Modification

Q1: What are the primary targets for thiol-reactive reagents on a protein?

The primary target for thiol-reactive reagents is the sulfhydryl group (-SH) of cysteine residues. These residues are unique due to their nucleophilicity, which allows for specific chemical ligation under controlled conditions.[1] The reactivity of a cysteine residue is highly dependent on its local environment within the protein structure and its pKa.[2]

Q2: Why is the reduction of disulfide bonds a critical step in many thiol modification protocols?

Many proteins contain cysteine residues that are linked together through disulfide bonds (-S-S-), which contribute to the protein's tertiary and quaternary structure. These cysteines are not available for modification. To ensure that all target cysteines are accessible, disulfide bonds must be reduced to free sulfhydryl groups. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[3][4]

Q3: What are the most common classes of thiol-reactive chemistries?

The most common chemistries for targeting cysteine residues include:

  • Maleimides: These react with thiols to form stable thioether bonds. The reaction is most efficient at a pH of 6.5-7.5.[4]

  • Haloacetamides (e.g., Iodoacetamide): These form stable thioether bonds through S-alkylation. They are generally more reactive than maleimides but can sometimes exhibit off-target reactivity with other amino acids like methionine if no free thiols are available.[3][4]

  • Thiosulfates: These reagents react with thiols to form disulfide bonds, which are reversible and can be cleaved with reducing agents.[4]

Q4: How can I confirm that my protein has been successfully modified?

Successful modification can be confirmed using several methods:

  • Mass Spectrometry (MS): This is a powerful technique to determine the mass of the modified protein. An increase in mass corresponding to the mass of the modifying agent confirms the modification. Tandem MS (MS/MS) can even pinpoint the exact modified cysteine residue.[5][6][7]

  • Gel Electrophoresis (SDS-PAGE): If the modifying agent is large enough or imparts a significant charge change, a shift in the protein's migration on an SDS-PAGE gel can be observed.

  • Spectrophotometry: If the modifying agent is a fluorophore or chromophore, its presence can be detected by measuring absorbance or fluorescence.

Troubleshooting Guide for Incomplete Thiol Modification

Problem Potential Cause Recommended Solution
Low or No Modification Incomplete reduction of disulfide bonds. Increase the concentration of the reducing agent (e.g., DTT, TCEP) and/or extend the reduction incubation time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4]
Inaccessible cysteine residues. Cysteine residues may be buried within the protein's structure. Consider performing the modification under denaturing (but non-reducing) conditions to expose these residues. Note that this may affect protein function.
Incorrect buffer pH. The reactivity of thiols is pH-dependent. For maleimide (B117702) reactions, ensure the pH is between 6.5 and 7.5. For iodoacetamides, a pH of 7.0-7.5 is optimal.[4] Buffers containing primary amines (like Tris) can sometimes interfere with certain modification chemistries.
Degraded or inactive modifying reagent. Prepare stock solutions of thiol-reactive reagents fresh. Protect light-sensitive reagents (like iodoacetamides) from light.[3]
Protein Precipitation High degree of modification. Over-modification can alter the protein's solubility. Reduce the molar excess of the modifying reagent in the reaction.
Hydrophobic modifying agent. If the modifying agent is hydrophobic, it can cause the protein to aggregate. Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the reagent.
Incorrect buffer conditions. Ensure the buffer has an appropriate ionic strength and pH to maintain protein solubility.
Loss of Protein Function Modification of critical cysteine residues. If the modified cysteine is in the active site or is crucial for protein structure, the protein's function may be compromised. Try using a lower molar ratio of the modifying reagent to achieve partial labeling, or consider site-directed mutagenesis to move the target cysteine.
Harsh reaction conditions. Extended incubation times or extreme pH can denature the protein. Optimize the reaction conditions to be as mild as possible.

Experimental Workflow and Methodologies

General Protocol for Thiol Modification

This protocol provides a general framework. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific protein and modifying agent.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of any components that might react with the modifying reagent.

    • If necessary, perform a buffer exchange using dialysis or a desalting column to move the protein into the desired reaction buffer.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10 to 20-fold molar excess of a reducing agent like TCEP or DTT to the protein solution.[4]

    • Incubate at room temperature for 1-2 hours.

    • If DTT was used, it must be removed before adding the thiol-reactive reagent, as DTT itself contains thiols. This can be done via a desalting column. TCEP does not need to be removed when using maleimides or iodoacetamides.[3][4]

  • Modification Reaction:

    • Prepare a stock solution of the thiol-reactive reagent (e.g., 10-20 mM in DMSO or DMF).

    • Add a 10 to 20-fold molar excess of the reagent to the reduced protein solution.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light, especially when using haloacetamide reagents.[3][4]

  • Quenching the Reaction:

    • To stop the reaction, add a low molecular weight thiol, such as free cysteine or β-mercaptoethanol, to consume any excess modifying reagent.[3]

  • Purification of the Modified Protein:

    • Remove excess reagent and byproducts by gel filtration (e.g., Sephadex G-25 column) or extensive dialysis.[4]

  • Analysis and Characterization:

    • Confirm the modification and assess its efficiency using mass spectrometry, SDS-PAGE, and/or spectrophotometry.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_reaction Modification cluster_analysis Analysis start Start with Purified Protein buffer_exchange Buffer Exchange into Reaction Buffer start->buffer_exchange reduction Reduce Disulfide Bonds (e.g., TCEP) buffer_exchange->reduction add_reagent Add Thiol-Reactive Reagent reduction->add_reagent incubation Incubate (RT or 4°C) add_reagent->incubation quench Quench Reaction incubation->quench purification Purify Modified Protein (e.g., Gel Filtration) quench->purification characterization Characterize Conjugate (MS, SDS-PAGE) purification->characterization troubleshooting_logic cluster_success Successful Modification cluster_failure Troubleshooting Path decision decision issue issue start Analyze Modification by Mass Spec check_mass Is Protein Mass Increased? start->check_mass success Modification Successful. Proceed with Application. check_mass->success Yes check_reduction Verify Disulfide Reduction check_mass->check_reduction No check_reagent Check Reagent Activity & Concentration check_reduction->check_reagent check_conditions Optimize pH and Buffer check_reagent->check_conditions check_accessibility Assess Cysteine Accessibility check_conditions->check_accessibility

References

Technical Support Center: 2-Diethylaminoethanethiol Hydrochloride (2-DAEH) Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Diethylaminoethanethiol hydrochloride (2-DAEH) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in aqueous solutions?

A1: The degradation of 2-DAEH in aqueous solutions is primarily influenced by several factors:

  • pH: The stability of 2-DAEH is highly dependent on the pH of the solution. Basic conditions can deprotonate the thiol group, making it more susceptible to oxidation.

  • Oxidation: The thiol group in 2-DAEH is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of disulfides and other oxidation products.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions, including both hydrolysis and oxidation.[1]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-degradation pathways.[2][3][4][5]

Q2: What is the main degradation product I should expect to see?

A2: The most common degradation pathway for thiols in the presence of oxygen is the formation of a disulfide dimer. For 2-DAEH, this would be the corresponding disulfide-bridged compound. Other potential degradation products could arise from further oxidation or hydrolysis, although specific data for 2-DAEH is limited.

Q3: How should I prepare and store my aqueous solutions of 2-DAEH to minimize degradation?

A3: To enhance the stability of your 2-DAEH solutions, consider the following:

  • Use deoxygenated solvents: Purge your aqueous solvent with an inert gas (e.g., nitrogen or argon) before dissolving the 2-DAEH to minimize oxidation.

  • Control the pH: Maintain a slightly acidic pH (e.g., pH 4-6) to keep the thiol group protonated and less susceptible to oxidation.

  • Work at low temperatures: Prepare solutions on ice and store them at refrigerated temperatures (2-8 °C) when not in use. For long-term storage, consider storing aliquots at -20 °C or -80 °C.

  • Protect from light: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Consider antioxidants: The addition of a small amount of an antioxidant, such as ethylenediaminetetraacetic acid (EDTA) to chelate metal ions, may help to reduce oxidative degradation.

Q4: My solution of 2-DAEH has turned cloudy. What could be the cause?

A4: Cloudiness or precipitation in your 2-DAEH solution can be due to several reasons:

  • Formation of insoluble degradation products: The disulfide dimer of 2-DAEH may have lower solubility in your aqueous buffer compared to the parent compound.

  • pH changes: If the pH of your solution has shifted, it could affect the solubility of 2-DAEH.

  • Concentration effects: At higher concentrations, the likelihood of aggregation and precipitation of both the parent compound and its degradation products increases.

Troubleshooting Guides

Troubleshooting Unexpected Degradation in Stability Studies
Observed Problem Potential Cause Recommended Solution
Rapid loss of 2-DAEH peak in HPLC analysis Oxidation: The thiol group is highly susceptible to oxidation, especially at neutral or basic pH.- Prepare solutions using deoxygenated buffers. - Work under an inert atmosphere (e.g., in a glove box). - Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. - Ensure the pH of the solution is slightly acidic.
Appearance of multiple unknown peaks in the chromatogram Complex degradation pathways: This could be due to a combination of oxidation, photodegradation, and/or reaction with buffer components.- Conduct a forced degradation study to systematically identify potential degradation products under various stress conditions (acid, base, peroxide, heat, light).[6][7][8] - Use a mass spectrometry (MS) detector coupled with HPLC to help identify the mass of the unknown peaks.
Inconsistent results between experimental repeats Variability in experimental conditions: Small differences in oxygen exposure, light exposure, or temperature can lead to significant variations in degradation rates.- Standardize your experimental setup and handling procedures meticulously. - Prepare fresh solutions for each experiment. - Use a photostability chamber for light exposure studies to ensure consistent light intensity.[4][5]
Troubleshooting HPLC Analysis of 2-DAEH
Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Interaction with the stationary phase: The amine group in 2-DAEH can interact with residual silanols on C18 columns.- Use a column with end-capping or a base-deactivated stationary phase. - Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations. - Adjust the mobile phase pH to ensure the amine is consistently protonated.
Irreproducible retention times Unstable mobile phase or column temperature: Fluctuations in mobile phase composition or column temperature can affect retention.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.
Loss of signal intensity over a sequence of injections Adsorption onto the HPLC system or instability in the autosampler: 2-DAEH may be adsorbing to surfaces or degrading in the sample vial.- Use vials with low-adsorption surfaces. - Keep the autosampler tray cooled. - Prepare fresh dilutions from a stock solution more frequently.

Experimental Protocols

Protocol for a Forced Degradation Study of 2-DAEH in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 2-DAEH.

1. Materials:

  • This compound (2-DAEH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile (B52724) and/or methanol

  • Appropriate buffers (e.g., phosphate (B84403) or acetate)

  • HPLC system with UV or PDA detector (MS detector recommended)

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of 2-DAEH in HPLC-grade water at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours visible and 200 watt hours/square meter UV).[2][3][4][5] Include a dark control wrapped in aluminum foil.

4. Sample Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection if necessary.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

This is a template for developing a stability-indicating HPLC method for 2-DAEH. Optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or scan for optimal wavelength)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for 2-DAEH

(This is a template table. Users should populate it with their own experimental data.)

Stress Condition Time (hours) % Assay of 2-DAEH % Total Impurities Major Degradation Product (Retention Time)
0.1 M HCl, 60°C 0100.00.0-
24
0.1 M NaOH, 60°C 0100.00.0-
24
3% H₂O₂, RT 0100.00.0-
24
Heat, 60°C 0100.00.0-
24
Light (ICH Q1B) 0100.00.0-
-
Dark Control -

Visualizations

cluster_0 Potential Degradation Pathways of 2-DAEH DAEH 2-Diethylaminoethanethiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) DAEH->Disulfide Oxidation (O2, metal ions) SulfenicAcid Sulfenic Acid (R-SOH) DAEH->SulfenicAcid Oxidation SulfinicAcid Sulfinic Acid (R-SO2H) SulfenicAcid->SulfinicAcid Further Oxidation SulfonicAcid Sulfonic Acid (R-SO3H) SulfinicAcid->SulfonicAcid Further Oxidation

Caption: Potential oxidative degradation pathways of 2-Diethylaminoethanethiol.

cluster_1 Experimental Workflow for Stability Study Prep Prepare 2-DAEH Aqueous Solution Stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Evaluate Evaluate Data: - Assay of 2-DAEH - Impurity Profile - Mass Balance Analyze->Evaluate

Caption: General workflow for a stability study of 2-DAEH in aqueous solution.

cluster_2 Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed CheckpH Is pH neutral/basic? Start->CheckpH CheckOxygen Was solution deoxygenated? CheckpH->CheckOxygen No ActionpH Adjust pH to be acidic (4-6) CheckpH->ActionpH Yes CheckLight Was solution protected from light? CheckOxygen->CheckLight Yes ActionOxygen Use deoxygenated solvents CheckOxygen->ActionOxygen No CheckTemp Was temperature controlled? CheckLight->CheckTemp Yes ActionLight Use amber vials or foil CheckLight->ActionLight No ActionTemp Use refrigerated conditions CheckTemp->ActionTemp No

Caption: A logical troubleshooting guide for unexpected degradation of 2-DAEH.

References

Technical Support Center: Minimizing Non-specific Binding in Proteomics with 2-Diethylaminoethanethiol Hydrochloride and Other Thiol-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding in proteomics. This resource is designed for researchers, scientists, and drug development professionals who are looking to reduce background noise in their experiments using 2-Diethylaminoethanethiol hydrochloride (DAET) and other small molecule thiol reagents. While direct protocols for DAET are not extensively published, the principles of using thiol-containing compounds to block non-specific interactions are well-established. This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions based on the application of similar thiol reagents like L-cysteine and reduced glutathione (B108866) (GSH).

Troubleshooting Guide

High background and non-specific binding are common challenges in proteomics experiments such as Western Blotting and Co-Immunoprecipitation (Co-IP). When using thiol-based blocking agents, specific issues may arise. This guide provides solutions to these potential problems.

Problem Potential Cause Recommended Solution
High Background Signal Insufficient blocking with the thiol reagent.Increase the concentration of the thiol reagent in the blocking buffer. Optimize incubation time; try blocking for 1-2 hours at room temperature or overnight at 4°C. Ensure the pH of the blocking buffer is optimal for thiol reactivity (typically pH 7.0-8.0).
The thiol reagent is not stable in the buffer.Prepare the thiol-containing blocking buffer fresh before each use. Some thiols can oxidize over time, reducing their effectiveness.
Non-specific binding of the secondary antibody.Run a control with only the secondary antibody to confirm non-specific binding. Consider using a pre-adsorbed secondary antibody.
Weak or No Target Protein Signal The thiol blocking agent is interfering with the primary antibody-antigen interaction.Reduce the concentration of the thiol reagent in the blocking buffer. Perform a wash step between blocking and primary antibody incubation to remove excess thiol reagent.
Over-blocking of the membrane or beads.Decrease the incubation time for the blocking step.
Inconsistent Results Variability in the preparation of the thiol blocking solution.Ensure consistent and accurate measurement of the thiol reagent and buffer components. Prepare a larger batch of buffer for a set of experiments if possible, but use it promptly.
Degradation of the thiol reagent.Store the solid thiol reagent under appropriate conditions (cool, dry, and dark) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for how this compound (DAET) and other thiol reagents reduce non-specific binding?

A1: The primary mechanism is believed to involve the reaction of the sulfhydryl (-SH) group of the thiol compound with reactive sites on the membrane (e.g., nitrocellulose, PVDF) or non-target proteins. These reactive sites can contribute to non-specific antibody binding. By occupying these sites, the thiol reagent effectively blocks them, reducing the chances of primary or secondary antibodies binding non-specifically and thus lowering background noise.

Q2: At what concentration should I start using a thiol-based blocking agent like L-cysteine or reduced glutathione (GSH)?

A2: A good starting point for L-cysteine or GSH is a concentration range of 10-100 mM in your blocking buffer (e.g., TBS or PBS). The optimal concentration may vary depending on the specific application and should be determined empirically.

Q3: Can I use thiol-based blocking agents in combination with traditional blockers like BSA or non-fat milk?

A3: Yes, it is possible to use a combination approach. For instance, you could include a low concentration of a thiol reagent in a standard blocking buffer containing BSA or non-fat milk. This may offer a synergistic effect by blocking different types of non-specific binding sites. However, this needs to be optimized for your specific assay.

Q4: Are there any compatibility issues I should be aware of when using thiol reagents?

A4: Thiol reagents are reducing agents and could potentially disrupt disulfide bonds in your antibodies or target proteins if used at very high concentrations or for prolonged incubation times, though this is less likely under typical blocking conditions. It is important to start with a moderate concentration and optimize. Also, ensure that the pH of your buffer is compatible with maintaining the thiol in a reactive state.

Q5: How do I prepare a thiol-based blocking buffer?

A5: To prepare a 100 mL blocking buffer with a 50 mM concentration of a thiol reagent (e.g., L-cysteine, MW: 121.16 g/mol ), you would dissolve 0.606 g of L-cysteine in 100 mL of a suitable buffer like Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS). Adjust the pH to between 7.0 and 8.0. It is recommended to prepare this solution fresh before use.

Experimental Protocols

Protocol 1: Western Blotting with a Thiol-Based Blocking Agent

This protocol is a general guideline and may require optimization for your specific antibodies and target protein.

  • Protein Transfer: After SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane as per your standard protocol.

  • Preparation of Thiol Blocking Buffer: Prepare a solution of 10-100 mM L-cysteine or reduced glutathione (GSH) in 1X TBS or PBS. A recommended starting concentration is 50 mM. Ensure the pH is adjusted to 7.4.

  • Blocking Step:

    • Place the membrane in the freshly prepared thiol blocking buffer.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with 1X TBST (TBS with 0.1% Tween-20) or PBST.

  • Primary Antibody Incubation: Incubate the membrane with your primary antibody diluted in a standard antibody dilution buffer (e.g., 1X TBST with 1-5% BSA or non-fat milk) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step as in step 4.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the same buffer as the primary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with 1X TBST.

  • Detection: Proceed with chemiluminescent detection using an appropriate substrate.

Protocol 2: Co-Immunoprecipitation (Co-IP) with a Thiol-Based Pre-Clearing Step

This protocol incorporates a thiol-based reagent to reduce non-specific binding to the immunoprecipitation beads.

  • Cell Lysis: Prepare your cell lysate according to your standard protocol.

  • Preparation of Thiol Pre-clearing Buffer: Prepare a solution of 20-50 mM L-cysteine or GSH in your Co-IP lysis buffer.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of protein A/G beads to 1 mg of your cell lysate.

    • Add the thiol pre-clearing buffer to the lysate and beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge the lysate to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add your primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold Co-IP wash buffer.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by Western Blotting.

Data Presentation

The following table summarizes recommended starting concentrations and incubation times for different blocking agents. These are starting points and should be optimized for each specific experiment.

Blocking Agent Typical Concentration Range Recommended Starting Concentration Incubation Time Notes
Non-fat Dry Milk 3-5% (w/v)5%1 hour at RT or overnight at 4°CNot recommended for phosphorylated protein detection.
Bovine Serum Albumin (BSA) 1-5% (w/v)3%1 hour at RT or overnight at 4°CPreferred for phosphorylated protein detection.
L-cysteine 10-100 mM50 mM1-2 hours at RTPrepare fresh. Optimize concentration to avoid signal loss.
Reduced Glutathione (GSH) 10-100 mM50 mM1-2 hours at RTPrepare fresh. Optimize concentration to avoid signal loss.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_detection Immunodetection gel 1. SDS-PAGE transfer 2. Protein Transfer to Membrane gel->transfer blocking 3. Incubate with Thiol-Based Blocker (e.g., DAET, L-cysteine) transfer->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Chemiluminescent Detection secondary_ab->detection troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background in Proteomics Experiment? cause1 Insufficient Blocking start->cause1 cause2 Reagent Instability start->cause2 cause3 Secondary Antibody Non-specific Binding start->cause3 solution1 Increase Thiol Concentration / Incubation Time cause1->solution1 solution2 Prepare Fresh Blocking Buffer cause2->solution2 solution3 Run Secondary Antibody Control cause3->solution3 mechanism_of_action cluster_blocked Blocked Surface membrane Membrane Surface (with non-specific binding sites) blocked_membrane Blocked Membrane (Thiol-coated) thiol Thiol Reagent (e.g., DAET, R-SH) thiol->blocked_membrane Reacts with non-specific sites antibody Primary/Secondary Antibody blocked_membrane->antibody Prevents non-specific binding

Technical Support Center: Enhancing Nanoparticle Capping Efficiency with 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively cap nanoparticles with 2-Diethylaminoethanethiol hydrochloride (DEA). Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key data to optimize your nanoparticle functionalization.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the nanoparticle capping process with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind nanoparticle capping with this compound?

A1: The primary mechanism involves the strong affinity of the thiol (-SH) group of this compound for the surface of noble metal nanoparticles, such as gold and silver. This results in the formation of a self-assembled monolayer, where the thiol group binds to the nanoparticle surface, and the diethylaminoethyl group extends into the solvent, providing stability and functionality.

Q2: Why are my nanoparticles aggregating after adding this compound?

A2: Nanoparticle aggregation during or after capping can be attributed to several factors:

  • Incomplete Capping: Insufficient DEA or suboptimal reaction conditions can lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can aggregate.

  • Incorrect pH: The pH of the solution plays a critical role in the stability of both the nanoparticles and the capping agent. The protonation state of the amine group on DEA is pH-dependent, which affects the surface charge and colloidal stability of the capped nanoparticles.

  • Solvent Incompatibility: The newly functionalized nanoparticles may have different solvent compatibility compared to the uncapped particles. A sudden change in solvent environment can induce aggregation.

  • High Ionic Strength: Excessive salt concentrations in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

Q3: How can I confirm that the capping process was successful?

A3: Several characterization techniques can be employed to verify successful capping:

  • UV-Vis Spectroscopy: A shift in the surface plasmon resonance (SPR) peak of the nanoparticles can indicate a change in the local dielectric environment upon ligand binding.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after successful capping.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles confirms the presence of the charged DEA ligand on the surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic vibrational bands corresponding to the DEA molecule can confirm its presence on the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can provide elemental analysis of the nanoparticle surface, confirming the presence of sulfur and nitrogen from the DEA ligand.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Capping Efficiency Insufficient concentration of DEA.Increase the molar ratio of DEA to nanoparticles. A typical starting point is a 1000:1 to 10,000:1 molar ratio of ligand to nanoparticles.
Suboptimal pH of the reaction mixture.Adjust the pH of the nanoparticle solution before adding DEA. For aminothiols, a slightly basic pH (7.5-9) can deprotonate the thiol group, enhancing its reactivity towards the nanoparticle surface.
Short reaction time.Increase the incubation time to allow for complete ligand exchange. Overnight incubation at room temperature with gentle stirring is often effective.
Nanoparticle Aggregation Rapid addition of DEA.Add the DEA solution dropwise to the nanoparticle suspension while stirring vigorously to ensure uniform mixing and prevent localized high concentrations.
Presence of residual reactants from synthesis.Purify the nanoparticles before capping by centrifugation and resuspension in a suitable solvent to remove unreacted precursors or stabilizing agents like citrate (B86180).
Inconsistent Results Variability in initial nanoparticle quality.Ensure consistent size, shape, and surface chemistry of the nanoparticle batches used for capping. Characterize each batch before functionalization.
Degradation of DEA.Use freshly prepared DEA solutions. Store the solid compound in a cool, dry, and dark place.

Quantitative Data Summary

The efficiency of nanoparticle capping with this compound is influenced by several key parameters. The following tables summarize the impact of these parameters on the final properties of the capped nanoparticles.

Table 1: Effect of pH on Capping Efficiency and Nanoparticle Stability

pHZeta Potential (mV)Hydrodynamic Diameter (nm)Observations
4.0+15 ± 3> 500 (Aggregated)Significant aggregation due to protonation of the amine group and reduced electrostatic repulsion.
7.0+35 ± 525 ± 4Good colloidal stability with a positive surface charge.
9.0+28 ± 422 ± 3Optimal pH for efficient capping and excellent colloidal stability.

Note: Data is illustrative and may vary depending on the specific nanoparticle system and experimental conditions.

Table 2: Influence of DEA Concentration on Capping Density

Molar Ratio (DEA:Nanoparticle)Ligand Density (molecules/nm²)UV-Vis SPR Peak Shift (nm)
100:11.2 ± 0.21-2
1000:13.5 ± 0.43-5
10000:14.8 ± 0.35-7

Note: Ligand density can be quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or thermogravimetric analysis (TGA).

Experimental Protocols

This section provides a detailed methodology for enhancing the capping efficiency of pre-synthesized gold nanoparticles (AuNPs) with this compound via a ligand exchange reaction.

Protocol: Ligand Exchange for Enhanced Capping of Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) suspension (e.g., 20 nm)

  • This compound (DEA)

  • Ultrapure water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Centrifuge and appropriate centrifuge tubes

  • pH meter

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of DEA Solution:

    • Prepare a 10 mM stock solution of DEA in ultrapure water.

    • Ensure the solution is freshly prepared before each experiment to avoid degradation.

  • pH Adjustment of AuNP Suspension:

    • Take a known volume of the citrate-stabilized AuNP suspension.

    • While stirring gently, adjust the pH of the suspension to 9.0 using the 0.1 M NaOH solution. Monitor the pH carefully with a calibrated pH meter.

  • Ligand Exchange Reaction:

    • While vigorously stirring the pH-adjusted AuNP suspension, add the 10 mM DEA solution dropwise to achieve the desired final molar ratio (e.g., 10,000:1 DEA to AuNPs).

    • Continue stirring the mixture at room temperature for at least 12 hours (or overnight) to ensure complete ligand exchange.

  • Purification of Capped AuNPs:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant, which contains unreacted DEA and displaced citrate ions.

    • Resuspend the nanoparticle pellet in ultrapure water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all impurities.

  • Final Resuspension and Characterization:

    • After the final wash, resuspend the purified DEA-capped AuNPs in a desired volume of ultrapure water.

    • Characterize the capped nanoparticles using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful capping and assess colloidal stability.

Visualizing the Workflow and Troubleshooting

The following diagrams, generated using the DOT language, illustrate the experimental workflow for efficient nanoparticle capping and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for Enhanced Capping Start Start Prepare_DEA Prepare DEA Solution Start->Prepare_DEA Adjust_pH Adjust pH of AuNP Suspension to 9.0 Prepare_DEA->Adjust_pH Ligand_Exchange Perform Ligand Exchange Reaction Adjust_pH->Ligand_Exchange Purify Purify Capped AuNPs via Centrifugation Ligand_Exchange->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Caption: A streamlined workflow for efficient nanoparticle capping with DEA.

G cluster_troubleshooting Troubleshooting Logic for Capping Issues Problem Problem Observed? Aggregation Aggregation Problem->Aggregation Yes Low_Efficiency Low Capping Efficiency Problem->Low_Efficiency Yes Check_Purity Ensure Purity of Initial NPs Aggregation->Check_Purity Slow_Addition Add DEA Dropwise Aggregation->Slow_Addition Check_pH Verify pH of NP Suspension Low_Efficiency->Check_pH Optimize_DEA_Conc Increase DEA Concentration Low_Efficiency->Optimize_DEA_Conc Increase_Time Increase Reaction Time Low_Efficiency->Increase_Time Solution Problem Resolved Check_pH->Solution Optimize_DEA_Conc->Solution Increase_Time->Solution Check_Purity->Solution Slow_Addition->Solution

Caption: A decision-making flowchart for troubleshooting common capping problems.

Validation & Comparative

A Comparative Analysis of 2-Diethylaminoethanethiol Hydrochloride and Other Thiol Capping Agents for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanotechnology, the choice of capping agent is critical in determining the stability, biocompatibility, and functionality of nanoparticles. This guide provides a comprehensive comparison of 2-Diethylaminoethanethiol hydrochloride (DEAET HCl) with other commonly used thiol capping agents, namely Mercaptopropionic Acid (MPA) and Thioglycolic Acid (TGA). By examining their performance based on available experimental data, this document aims to assist researchers in selecting the most appropriate capping agent for their specific applications.

Performance Comparison of Thiol Capping Agents

The selection of a thiol capping agent significantly influences the physicochemical properties and biological interactions of nanoparticles. DEAET HCl, with its terminal amine group, imparts a positive surface charge, whereas MPA and TGA, with their carboxyl groups, result in a negative surface charge. This fundamental difference in surface charge governs their performance in various biological environments.

Parameter2-Diethylaminoethanethiol HCl (DEAET HCl)Mercaptopropionic Acid (MPA)Thioglycolic Acid (TGA)Key Considerations & References
Structure (C₂H₅)₂NCH₂CH₂SH·HClHSCH₂CH₂COOHHSCH₂COOHThe terminal functional group dictates the surface charge of the nanoparticle.
Surface Charge Positive (Cationic)Negative (Anionic)Negative (Anionic)Surface charge is a primary determinant of colloidal stability and interaction with biological membranes.[1][2]
Capping Efficiency (Ligand Density) Typically 4-8 molecules/nm²Typically 6-9 molecules/nm²Typically 7-10 molecules/nm²Ligand density can be influenced by factors such as chain length, steric hindrance, and pH during synthesis. It can be quantified using techniques like ICP-OES or NMR.[3][4][5][6]
Colloidal Stability (Zeta Potential) +30 to +50 mV-30 to -50 mV-25 to -45 mVA zeta potential greater than ±30 mV generally indicates good colloidal stability due to electrostatic repulsion. Stability is highly dependent on the pH and ionic strength of the medium.[7][8]
Biocompatibility (Cytotoxicity) Generally higher cytotoxicity compared to anionic counterparts, especially at high concentrations. The positive charge can lead to stronger interactions with negatively charged cell membranes, potentially causing disruption.Generally considered to have good biocompatibility with lower cytotoxicity.Can exhibit higher cytotoxicity compared to MPA due to its smaller size and greater reactivity.Cytotoxicity is cell-line dependent and influenced by nanoparticle size, concentration, and the specific experimental conditions.[2][9]
Cellular Uptake Efficient cellular uptake is often observed due to electrostatic interactions with the negatively charged cell membrane. This can be advantageous for intracellular drug delivery.Uptake is generally less efficient than with cationic nanoparticles but can be enhanced by receptor-mediated endocytosis if specific targeting ligands are attached.Similar to MPA, uptake is less efficient than with cationic nanoparticles.The primary uptake mechanism for amine-terminated nanoparticles is often clathrin-mediated endocytosis.[10][11]

Experimental Protocols

To provide a framework for the comparative evaluation of these capping agents, detailed experimental protocols are outlined below. These protocols are based on established methods for the synthesis, functionalization, and characterization of gold nanoparticles.

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This procedure describes the synthesis of a stock solution of citrate-stabilized AuNPs, which will serve as the core for subsequent functionalization with the different thiol capping agents.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)

  • Sodium citrate (B86180) dihydrate (1% w/v)

  • Ultrapure water

Procedure:

  • Add 1 mL of 1% HAuCl₄ solution to 99 mL of ultrapure water in a clean 250 mL Erlenmeyer flask.

  • Heat the solution to boiling while stirring.

  • Rapidly add 4 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.

  • The solution will undergo a color change from yellow to colorless, then to a deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Allow the solution to cool to room temperature. The resulting solution contains citrate-stabilized AuNPs with a diameter of approximately 15-20 nm.

Comparative Functionalization of AuNPs with Thiol Capping Agents

This protocol details the parallel functionalization of the citrate-stabilized AuNPs with DEAET HCl, MPA, and TGA.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (DEAET HCl)

  • Mercaptopropionic acid (MPA)

  • Thioglycolic acid (TGA)

  • Ethanol

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare 10 mM stock solutions of DEAET HCl, MPA, and TGA in ethanol.

  • For each capping agent, add 100 µL of the respective 10 mM thiol stock solution to 10 mL of the citrate-stabilized AuNP solution. This creates three separate functionalized AuNP solutions.

  • Allow the solutions to react for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation (e.g., 12,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat this washing step three times to remove excess unbound thiols and other reactants.

  • After the final wash, resuspend the purified nanoparticles in a desired buffer, such as PBS, for subsequent characterization and experiments.

Characterization of Functionalized AuNPs

This protocol outlines the key characterization techniques to compare the performance of the different capping agents.

a) Capping Efficiency (Ligand Density) Determination using UV-Vis Spectroscopy: A common method to estimate capping efficiency is by measuring the displacement of a dye from the nanoparticle surface. A more direct quantification can be achieved using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the sulfur-to-gold atomic ratio.[3]

b) Colloidal Stability Assessment:

  • Zeta Potential Measurement: Dilute the purified functionalized AuNP solutions in 10 mM NaCl and measure the zeta potential using a Zetasizer.

  • Stability over Time: Monitor the hydrodynamic diameter and polydispersity index (PDI) of the AuNP solutions stored in different media (e.g., ultrapure water, PBS, cell culture medium) over several days or weeks using Dynamic Light Scattering (DLS).

  • Salt-Induced Aggregation Assay: To assess stability in high ionic strength environments, add increasing concentrations of NaCl to the AuNP solutions and monitor the change in the UV-Vis absorbance spectrum. A redshift and broadening of the surface plasmon resonance peak indicate aggregation.

c) Biocompatibility (Cytotoxicity) Assay:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate media.

  • MTT Assay: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of each of the three types of functionalized AuNPs for 24 or 48 hours.

  • Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of nanoparticles that causes 50% inhibition of cell growth) for each capping agent.

Visualizing Cellular Interactions and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate a general cellular uptake pathway for amine-terminated nanoparticles and the experimental workflow for comparing the capping agents.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell DEAET_NP DEAET HCl-capped Nanoparticle (+) Cell_Membrane Cell Membrane (-) DEAET_NP->Cell_Membrane Electrostatic Interaction Clathrin_Pit Clathrin-coated Pit Cell_Membrane->Clathrin_Pit Endocytosis Endosome Early Endosome Clathrin_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake of a positively charged DEAET HCl-capped nanoparticle.

Experimental_Workflow Start Start: Citrate-AuNP Synthesis Functionalization Parallel Functionalization Start->Functionalization DEAET DEAET HCl Functionalization->DEAET MPA MPA Functionalization->MPA TGA TGA Functionalization->TGA Purification Purification (Centrifugation) DEAET->Purification MPA->Purification TGA->Purification Characterization Characterization Purification->Characterization Capping_Efficiency Capping Efficiency (ICP-OES) Characterization->Capping_Efficiency Stability Stability (DLS, Zeta Potential) Characterization->Stability Cytotoxicity Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Comparison Comparative Analysis Capping_Efficiency->Comparison Stability->Comparison Cytotoxicity->Comparison

Caption: Experimental workflow for comparing thiol capping agents.

Conclusion

The choice between this compound, Mercaptopropionic Acid, and Thioglycolic Acid as capping agents for nanoparticles depends heavily on the intended application. DEAET HCl, yielding positively charged nanoparticles, is a strong candidate for applications requiring efficient cellular uptake, such as intracellular drug delivery. However, its potential for higher cytotoxicity must be carefully considered and evaluated. Conversely, MPA and TGA produce negatively charged nanoparticles with generally lower cytotoxicity, making them suitable for applications where minimal cell membrane interaction is desired. TGA, being a smaller molecule, may offer higher capping density but could also exhibit increased reactivity and toxicity compared to MPA.

This guide provides a foundational comparison based on the available scientific literature. Researchers are encouraged to perform their own comparative studies using the outlined protocols to determine the optimal capping agent for their specific nanoparticle system and biological application.

References

Unveiling Protein Thiol Modifications: A Mass Spectrometry-Based Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of leading mass spectrometry methodologies for the accurate identification and quantification of protein thiol modifications, offering researchers a comprehensive guide to selecting the optimal strategy for their experimental needs.

Protein thiol modifications, such as S-nitrosylation, S-glutathionylation, and others, are critical post-translational modifications (PTMs) that play a pivotal role in regulating a vast array of cellular signaling pathways. The accurate validation and quantification of these modifications are paramount for understanding their physiological and pathological significance. Mass spectrometry (MS) has emerged as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity. This guide provides a detailed comparison of the most prevalent MS-based methods, complete with experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in navigating this complex analytical landscape.

Performance Comparison of Key Mass Spectrometry Methods

The selection of an appropriate MS-based method for validating protein thiol modifications is contingent on several factors, including the specific modification of interest, the desired level of quantification, sample complexity, and available instrumentation. The following tables summarize the quantitative performance of leading techniques, offering a side-by-side comparison to inform your experimental design.

MethodPrincipleThroughputSensitivitySpecificityQuantitative AccuracyKey AdvantagesLimitations
Biotin-Switch Technique (BST) Indirect detection involving blocking of free thiols, selective reduction of the modified thiol, and labeling with a biotin (B1667282) tag for enrichment and MS analysis.[1][2]ModerateModerate to HighGood, but can be prone to false positives if blocking is incomplete.Semi-quantitative to relative quantification.Widely established and versatile for various thiol modifications.Labor-intensive, multi-step process can introduce variability.[1]
iodoTMT Switch Assay (ISA) A modified BST using isobaric iodoacetyl tandem mass tags (iodoTMT) for labeling, enabling multiplexed relative quantification.[3][4]HighHighHigh, irreversible labeling reduces sample loss.[5]High-precision relative quantification of up to six samples simultaneously.[4]Multiplexing capability increases throughput and reduces experimental variation.[4]Reagent costs can be higher than traditional BST.
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) Metabolic labeling of proteins with "heavy" and "light" amino acids for in vivo quantitative comparison of protein modifications between different cell populations.[1]ModerateHighHighHighly accurate relative quantification.[1]In vivo labeling provides high accuracy by minimizing sample preparation artifacts.[6]Limited to cell culture experiments and requires complete metabolic incorporation of labeled amino acids.[6]
Click Chemistry-Based Methods Utilizes bioorthogonal "click" reactions to label and enrich modified proteins with high specificity and efficiency.[7][8]HighHighVery HighRelative and absolute quantification possible depending on the workflow.High specificity and efficiency of the click reaction minimizes off-target labeling.[7]Requires synthesis of specific clickable probes for the modification of interest.
Direct Detection (Top-Down/Bottom-Up) Direct analysis of intact proteins (top-down) or digested peptides (bottom-up) by MS to identify the mass shift corresponding to the modification.[9][10]VariableLower for low-abundance modifications.High, based on accurate mass measurement.Stoichiometric information can be obtained.Provides direct evidence of the modification without chemical labeling.Can be challenging for low-abundance modifications and complex samples.[11][12]

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible protocols are essential for the successful validation of protein thiol modifications. Below are methodologies for some of the key experiments discussed in this guide.

Biotin-Switch Technique (BST) for S-Nitrosylation

This protocol is a widely used method for the detection of S-nitrosylated proteins.[2]

  • Protein Lysis and Blocking of Free Thiols:

    • Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) containing 1% SDS and a cocktail of protease inhibitors.

    • Add a final concentration of 50 mM S-methyl methanethiosulfonate (B1239399) (MMTS) to the lysate to block free thiol groups.

    • Incubate the mixture at 50°C for 30 minutes with frequent vortexing.

  • Protein Precipitation:

    • Precipitate the proteins by adding three volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet with 70% acetone.

  • Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

    • Add 1 mM ascorbate (B8700270) to selectively reduce the S-nitrosothiol bonds to free thiols.

    • Immediately add 1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) to label the newly formed thiol groups.

    • Incubate for 1 hour at room temperature in the dark.

  • Enrichment of Biotinylated Proteins:

    • Precipitate the proteins again with acetone as described in step 2.

    • Resuspend the pellet in a buffer compatible with streptavidin affinity chromatography (e.g., PBS with 0.5% Triton X-100).

    • Incubate the lysate with streptavidin-agarose beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Mass Spectrometry Analysis:

    • Elute the biotinylated proteins from the beads using a buffer containing a reducing agent (e.g., 20 mM DTT).

    • The eluted proteins can be subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis for identification and quantification.

iodoTMT Switch Assay (ISA) for Multiplexed S-Nitrosylation Analysis

This protocol outlines a modified biotin-switch technique using iodoTMT reagents for multiplexed quantitative analysis.[4][5]

  • Sample Preparation and Blocking:

    • Prepare cell or tissue lysates as described in the BST protocol.

    • Block free thiols with MMTS.

    • Precipitate proteins with acetone to remove excess MMTS.

  • iodeTMT Labeling:

    • Resuspend the protein pellets from up to six different experimental conditions in HEN buffer with 1% SDS.

    • To each sample, add a different iodoTMTsixplex reagent to a final concentration of 1 mM in the presence of 5 mM sodium ascorbate.

    • Incubate for 2 hours at room temperature, protected from light.[4]

  • Sample Pooling and Digestion:

    • After labeling, combine the six samples.

    • Precipitate the pooled proteins with acetone.

    • Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) and reduce with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Enrichment of iodoTMT-labeled Peptides:

    • Enrich the iodoTMT-labeled peptides using an anti-TMT antibody resin.[3][13]

    • Wash the resin to remove non-labeled peptides.

    • Elute the enriched peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS.

    • Quantify the relative abundance of the S-nitrosylated peptides based on the reporter ion intensities from the different iodoTMT tags.

Click Chemistry-Based Enrichment of Thiol Modifications

This protocol provides a general workflow for the use of click chemistry to enrich and identify modified cysteine residues.[7][14]

  • Cell Lysis and Probe Labeling:

    • Lyse cells in a buffer containing a clickable probe specific for the thiol modification of interest (e.g., an alkynyl-tagged probe).

    • Incubate to allow the probe to react with the modified cysteines.

  • Blocking of Remaining Free Thiols:

    • Block any remaining free thiols with a standard alkylating agent like iodoacetamide.

  • Click Reaction:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-containing reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

    • Incubate to allow the click reaction to proceed to completion.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins to remove excess reagents.

    • Digest the proteins into peptides using trypsin.

  • Enrichment and MS Analysis:

    • Enrich the biotin-tagged peptides using streptavidin affinity chromatography.

    • Analyze the enriched peptides by LC-MS/MS for identification and quantification.

Visualizing the Workflow: Signaling Pathways and Experimental Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex workflows and signaling pathways involved in the study of protein thiol modifications.

experimental_workflow_BST cluster_sample_prep Sample Preparation cluster_labeling Selective Labeling cluster_enrichment_analysis Enrichment & Analysis start Protein Lysate block Block Free Thiols (e.g., MMTS) start->block precip1 Acetone Precipitation block->precip1 reduce Selective Reduction (e.g., Ascorbate) precip1->reduce label_biotin Label with Biotin-HPDP reduce->label_biotin precip2 Acetone Precipitation label_biotin->precip2 enrich Streptavidin Affinity Enrichment precip2->enrich digest On-bead or Post-elution Digestion enrich->digest ms LC-MS/MS Analysis digest->ms

Caption: Workflow for the Biotin-Switch Technique (BST).

signaling_pathway_S_nitrosylation NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-arginine Protein_SH Protein-SH (Reduced Cysteine) NO->Protein_SH S-nitrosylation Protein_SNO Protein-SNO (S-nitrosylated Protein) Protein_SNO->Protein_SH Denitrosylation Downstream Downstream Signaling Events Protein_SNO->Downstream Denitrosylase Denitrosylases (e.g., GSNOR) Denitrosylase->Protein_SNO

Caption: Simplified S-Nitrosylation signaling pathway.

experimental_workflow_iodoTMT cluster_sample_prep Sample Preparation (up to 6 samples) cluster_labeling Multiplex Labeling cluster_analysis MS Analysis lysate Protein Lysates block Block Free Thiols (MMTS) lysate->block precip1 Acetone Precipitation block->precip1 reduce_label Reduce & Label with iodoTMT Reagents precip1->reduce_label pool Pool Samples reduce_label->pool precip2 Acetone Precipitation pool->precip2 digest Tryptic Digestion precip2->digest enrich Anti-TMT Peptide Enrichment digest->enrich ms LC-MS/MS Analysis enrich->ms

Caption: Workflow for the iodoTMT Switch Assay (ISA).

References

A Comparative Guide to Thiol Reagents in Pharmaceutical Synthesis: An Objective Analysis of Alternatives to 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate reagents is paramount to ensure high yields, purity, and safety of active pharmaceutical ingredients (APIs). 2-Diethylaminoethanethiol hydrochloride has been a common reagent for introducing a thiol group or a diethylaminoethylthio moiety in various synthetic routes. However, the quest for process optimization, improved safety profiles, and alternative synthetic strategies necessitates a thorough evaluation of its alternatives. This guide provides an objective comparison of this compound with other thiol-containing compounds and precursor molecules, supported by available data and detailed experimental considerations.

Executive Summary

This guide explores viable alternatives to this compound, focusing on Cysteamine (B1669678) hydrochloride, Thiophenol, and the precursor N,N-Diethylethanolamine. The comparison centers on their application in forming thioether linkages, a crucial step in the synthesis of various pharmaceuticals. While direct comparative studies with quantitative data for the same target molecule are scarce in publicly available literature, this guide extrapolates a comparison based on fundamental chemical principles, known reactivity, and safety profiles.

Comparison of Key Performance Metrics

The following table summarizes the key characteristics of this compound and its alternatives. The quantitative data presented is based on typical literature values and may vary depending on specific reaction conditions.

FeatureThis compoundCysteamine hydrochlorideThiophenolN,N-Diethylethanolamine (as a precursor)
Primary Use Introduction of a diethylaminoethylthio groupIntroduction of an aminoethylthio groupIntroduction of a phenylthio groupPrecursor for 2-diethylaminoethanethiol or used to form an ether linkage
Typical Reaction Type Nucleophilic substitution (SN2), Thiol-ene reactionsNucleophilic substitution (SN2), Amide bond formationNucleophilic substitution (SNAr, SN2)Esterification, Etherification
Purity of Final Product Generally high (>98%)[1]High, dependent on purificationHigh, dependent on purificationHigh, dependent on purification
Safety Profile IrritantHarmful if swallowed, skin and eye irritant[2][3][4][5]Toxic by inhalation, contact, and ingestion; Flammable[6][7][8][9][10]Corrosive, Flammable[11]
Odor Unpleasant[1]Offensive[12]Strong, unpleasant (stench)[7]Ammoniacal, irritating[13]
Key Advantages Readily incorporates the diethylaminoethyl moietySimple structure, antioxidant properties[14]High nucleophilicity of thiophenolateReadily available, versatile precursor[11]
Key Disadvantages Limited to introducing the diethylaminoethylthio groupPotential for side reactions at the amino groupHigh toxicity and strong odorRequires conversion to the thiol for thioether formation

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for key reactions involving these thiol reagents.

General Protocol for Thioether Synthesis via SN2 Reaction

This protocol describes a general method for the synthesis of a thioether from an alkyl halide using a thiol.

Materials:

  • Alkyl halide (1.0 eq)

  • Thiol (1.1 eq) (e.g., this compound, Cysteamine hydrochloride, Thiophenol)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

Procedure:

  • To a solution of the thiol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated as required, while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired thioether.

Synthesis of Amiodarone (B1667116) Intermediate using 2-Diethylaminoethyl Chloride Hydrochloride

While not a direct use of a thiol, this protocol for a key step in Amiodarone synthesis illustrates the introduction of the diethylaminoethoxy side chain, a functionality that could be targeted with thiol chemistry in analog synthesis.[15][16]

Materials:

  • 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (1.0 eq)

  • 2-Diethylaminoethyl chloride hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran and potassium carbonate in DMF.

  • Add 2-diethylaminoethyl chloride hydrochloride to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.[15]

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.[15]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Synthesis of Procaine (B135) via Esterification of N,N-Diethylethanolamine

This protocol demonstrates the use of N,N-Diethylethanolamine in the synthesis of the local anesthetic procaine.[11][17][18]

Materials:

  • p-Aminobenzoic acid (1.0 eq)

  • N,N-Diethylethanolamine (1.1 eq)

  • Acid catalyst (e.g., H₂SO₄) or coupling agent

  • Toluene (B28343)

Procedure:

  • A mixture of p-aminobenzoic acid, N,N-diethylethanolamine, and a catalytic amount of sulfuric acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude procaine can be purified by crystallization from a suitable solvent.

Signaling Pathways and Logical Relationships

Understanding the mechanism of action of the synthesized pharmaceuticals is crucial for drug development.

Amiodarone Mechanism of Action

Amiodarone is a class III antiarrhythmic agent that primarily works by blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential.[19][20][21][22][23] It also exhibits effects of class I, II, and IV antiarrhythmics by blocking sodium and calcium channels and acting as a non-competitive alpha- and beta-adrenergic inhibitor.[19][23]

Amiodarone_Mechanism Amiodarone Amiodarone K_channel Potassium Channels Amiodarone->K_channel Blocks Na_channel Sodium Channels Amiodarone->Na_channel Blocks Ca_channel Calcium Channels Amiodarone->Ca_channel Blocks Adrenergic_receptors Alpha & Beta Adrenergic Receptors Amiodarone->Adrenergic_receptors Antagonizes Repolarization Prolonged Repolarization (Increased Refractory Period) K_channel->Repolarization Conduction_slowing Slowed Conduction Na_channel->Conduction_slowing Contractility_reduction Reduced Contractility Ca_channel->Contractility_reduction Sympathetic_blockade Reduced Sympathetic Stimulation Adrenergic_receptors->Sympathetic_blockade Antiarrhythmic_effect Antiarrhythmic Effect Repolarization->Antiarrhythmic_effect Conduction_slowing->Antiarrhythmic_effect Contractility_reduction->Antiarrhythmic_effect Sympathetic_blockade->Antiarrhythmic_effect

Caption: Mechanism of action of Amiodarone.

Procaine Signaling Pathway

Procaine, a local anesthetic, primarily functions by blocking voltage-gated sodium channels in nerve membranes, which prevents the propagation of action potentials and thus nerve impulses.[24] Some studies also suggest its interaction with other receptors, such as the EnvZ receptor in bacteria, which can alter transcriptional activation.[1][12][25] In cancer cells, procaine has been shown to induce apoptosis and autophagy by inhibiting the PI3K/AKT and ERK pathways.[26]

Procaine_Signaling cluster_local_anesthesia Local Anesthesia cluster_anticancer Anticancer Effects Procaine_LA Procaine Na_channel_LA Voltage-gated Sodium Channels Procaine_LA->Na_channel_LA Blocks Action_potential Action Potential Propagation Na_channel_LA->Action_potential Inhibits Nerve_impulse Nerve Impulse Conduction Action_potential->Nerve_impulse Prevents Anesthesia Anesthesia Nerve_impulse->Anesthesia Procaine_AC Procaine PI3K_AKT PI3K/AKT Pathway Procaine_AC->PI3K_AKT Inhibits ERK ERK Pathway Procaine_AC->ERK Inhibits Apoptosis Apoptosis Procaine_AC->Apoptosis Induces Autophagy Autophagy Procaine_AC->Autophagy Induces Cell_Proliferation Cancer Cell Proliferation PI3K_AKT->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes Apoptosis->Cell_Proliferation Inhibits

Caption: Signaling pathways of Procaine.

Experimental Workflow for Thiol Reagent Comparison

A logical workflow for comparing these thiol reagents in a specific pharmaceutical synthesis would involve parallel synthesis and analysis.

Thiol_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Define Target Molecule and Synthetic Route Reagent_Selection Select Thiol Reagents for Comparison (2-DEA-HCl, Cysteamine-HCl, Thiophenol) Start->Reagent_Selection Parallel_Synthesis Parallel Synthesis of Target Molecule Reagent_Selection->Parallel_Synthesis DEA_Synth Reaction with 2-DEA-HCl Parallel_Synthesis->DEA_Synth Cyst_Synth Reaction with Cysteamine-HCl Parallel_Synthesis->Cyst_Synth Thio_Synth Reaction with Thiophenol Parallel_Synthesis->Thio_Synth Analysis Analysis of Reaction Outcomes Yield Yield Calculation Analysis->Yield Purity Purity Analysis (HPLC, NMR) Analysis->Purity Time Reaction Time Monitoring Analysis->Time Safety Safety Assessment Analysis->Safety Data_Comparison Data Comparison and Evaluation Conclusion Conclusion on Optimal Reagent Data_Comparison->Conclusion DEA_Synth->Analysis Cyst_Synth->Analysis Thio_Synth->Analysis Yield->Data_Comparison Purity->Data_Comparison Time->Data_Comparison Safety->Data_Comparison

Caption: Workflow for comparing thiol reagents.

Conclusion and Future Outlook

The selection of a thiol reagent in pharmaceutical synthesis is a multifactorial decision. While this compound offers a straightforward route to introduce a specific functional group, alternatives like cysteamine hydrochloride and thiophenol provide different structural motifs and reactivity profiles. N,N-Diethylethanolamine stands out as a versatile and safer precursor for introducing the diethylaminoethyl group through ether or ester linkages, avoiding the handling of more hazardous thiols.

The lack of direct, published comparative studies highlights a gap in the literature. Future research should focus on head-to-head comparisons of these reagents in the synthesis of relevant APIs to provide the pharmaceutical community with robust, data-driven guidance for reagent selection. Such studies would be invaluable for process optimization, cost reduction, and enhancing the safety and sustainability of pharmaceutical manufacturing.

References

Quantitative Analysis of 2-Diethylaminoethanethiol Hydrochloride: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Diethylaminoethanethiol hydrochloride (DAEH) is critical for ensuring the quality, stability, and safety of pharmaceutical products. This guide provides an objective comparison of the primary analytical methodologies for the determination of DAEH in a sample, supported by experimental data and detailed protocols for key techniques.

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. This guide focuses on two principal chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), exploring different detection and derivatization strategies.

Comparison of Analytical Techniques

The choice between GC-MS and HPLC for the analysis of DAEH involves considering the inherent properties of the analyte and the strengths of each technique. DAEH, being a polar and reactive aminothiol, presents unique analytical challenges that can be addressed through various approaches within these chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and definitive identification through mass spectral data. However, the direct analysis of polar and thermally labile compounds like DAEH by GC is often problematic. To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. Silylation is a common derivatization strategy for compounds containing active hydrogens, such as the thiol and amine groups in DAEH.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds, making it a strong candidate for the direct analysis of DAEH. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

  • HPLC with UV Detection: This is a common and accessible technique. However, as DAEH lacks a strong chromophore, direct UV detection may lack sensitivity. Derivatization with a UV-absorbing agent can significantly enhance detection.

  • HPLC with Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds like thiols. It can often be used for the direct analysis of DAEH without derivatization, providing excellent sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, providing unequivocal identification and quantification. Derivatization may be employed to enhance ionization efficiency.

The following logical workflow can guide the selection of an appropriate analytical method for the quantitative analysis of this compound.

Workflow for Selecting an Analytical Method for DAEH start Define Analytical Requirements (Sensitivity, Specificity, Matrix) gc_or_lc Is the sample complex? High specificity required? start->gc_or_lc lc_options Is high sensitivity required? gc_or_lc->lc_options No gc_ms GC-MS with Derivatization (e.g., Silylation) gc_or_lc->gc_ms Yes lc_ms LC-MS/MS lc_options->lc_ms Yes hplc_ecd HPLC with Electrochemical Detection (Direct Analysis) lc_options->hplc_ecd Yes hplc_uv HPLC with UV Detection (Requires Derivatization) lc_options->hplc_uv No end Method Selected gc_ms->end lc_ms->end hplc_ecd->end hplc_uv->end

Decision workflow for analytical method selection.

Quantitative Data Summary

The performance of each analytical method is summarized in the table below. The data is based on typical results for the analysis of aminothiols and related compounds, as direct comparative studies on DAEH are not widely available.

ParameterGC-MS with SilylationHPLC with UV-DerivatizationHPLC with Electrochemical DetectionLC-MS/MS
Limit of Detection (LOD) ng/mL rangeng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL rangeng/mL rangepg/mL to ng/mL range
Linearity (r²) > 0.99> 0.99> 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%95-105%95-105%
Precision (%RSD) < 15%< 10%< 5%< 5%
Specificity High (Mass Spec)Moderate to HighHighVery High
Throughput Moderate (derivatization)Moderate (derivatization)HighHigh
Instrumentation Cost Moderate to HighLow to ModerateModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and can be adapted for the analysis of this compound.

Protocol 1: GC-MS Analysis with Silylation Derivatization

This method is suitable for the quantification of DAEH in samples where high specificity is required.

a) Sample Preparation and Derivatization:

  • Accurately weigh a portion of the sample and dissolve it in a suitable aprotic solvent (e.g., acetonitrile (B52724), dichloromethane) to a known concentration.

  • Transfer an aliquot of the sample solution to a clean, dry reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample residue.

  • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized DAEH.

c) Data Analysis: Quantify the derivatized DAEH peak using a calibration curve prepared with derivatized DAEH standards of known concentrations.

Protocol 2: HPLC Analysis with UV Detection following Derivatization

This method is applicable when high sensitivity is not the primary requirement and a UV detector is readily available.

a) Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent.

  • To an aliquot of the sample solution, add a derivatizing agent that introduces a chromophore, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). The reaction forms a stable derivative with strong UV absorbance.

  • Allow the reaction to proceed to completion under optimized conditions (e.g., specific pH, temperature, and time).

  • Quench the reaction if necessary and dilute the sample to the appropriate concentration for HPLC analysis.

b) Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of the derivatized analyte from matrix components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the derivatized DAEH.

c) Data Analysis: Quantify the derivatized DAEH peak area against a calibration curve constructed from derivatized standards.

Protocol 3: HPLC Analysis with Electrochemical Detection (Direct Analysis)

This method is ideal for achieving high sensitivity in the direct analysis of DAEH without the need for derivatization.

a) Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and detector.

b) Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, and an electrochemical detector.

  • Column: A reversed-phase C18 or a suitable ion-pairing column.

  • Mobile Phase: An aqueous buffer with an organic modifier. The pH of the mobile phase is critical for the electrochemical response and should be optimized.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Electrochemical Detector:

    • Working Electrode: Glassy carbon or gold electrode.

    • Detection Mode: Amperometric detection at an optimized oxidation potential for the thiol group of DAEH.

c) Data Analysis: Quantify the DAEH peak height or area using a calibration curve prepared from DAEH standards.

The following diagram illustrates the general experimental workflow for the chromatographic analysis of this compound.

General Workflow for Chromatographic Analysis of DAEH sample_prep Sample Preparation (Dissolution, Dilution) derivatization_check Derivatization Required? sample_prep->derivatization_check derivatization Derivatization (e.g., Silylation, UV-tagging) derivatization_check->derivatization Yes chromatography Chromatographic Separation (GC or HPLC) derivatization_check->chromatography No derivatization->chromatography detection Detection (MS, UV, or ECD) chromatography->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Report Results data_analysis->report

Stability of Gold Nanoparticles: A Comparative Analysis of Capping Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stabilizing effects of citrate (B86180), PVP, and PEG on gold nanoparticles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The long-term stability of nanoparticles is a critical factor for their successful application in fields ranging from drug delivery and diagnostics to catalysis and electronics. Aggregation of nanoparticles can significantly alter their unique physicochemical properties, rendering them ineffective. Capping agents play a pivotal role in preventing this aggregation by providing a protective layer around the nanoparticle core. This guide offers a comparative study of three widely used capping agents for gold nanoparticles (AuNPs): trisodium (B8492382) citrate, polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG). We will explore their mechanisms of stabilization, present comparative experimental data, and provide detailed protocols for their synthesis and characterization.

Mechanisms of Stabilization

The stability of colloidal nanoparticles is primarily governed by the balance between attractive van der Waals forces and repulsive forces. Capping agents enhance the repulsive forces through two main mechanisms:

  • Electrostatic Stabilization: This occurs when the capping agent imparts a net surface charge to the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from aggregating.[1] Citrate ions, for instance, adsorb onto the surface of gold nanoparticles, creating a negative charge that leads to electrostatic repulsion.[1]

  • Steric Stabilization: This mechanism involves the adsorption of large molecules, typically polymers, onto the nanoparticle surface. These polymer chains extend into the surrounding medium, creating a physical barrier that prevents close contact and aggregation between nanoparticles.[2] PVP and PEG are common examples of steric stabilizers.[2][3]

Comparative Data on Nanoparticle Stability

The choice of capping agent significantly influences the stability of gold nanoparticles under various environmental conditions, such as changes in pH and ionic strength. The following table summarizes key stability parameters for AuNPs capped with citrate, PVP, and PEG, collated from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Capping AgentStabilization MechanismTypical Particle Size (Core Diameter)Zeta Potential (mV)Stability Characteristics
Trisodium Citrate Electrostatic[1]10 - 20 nm[4]-17.7 to -45.2[5][6]Stable in aqueous solutions at neutral pH, but susceptible to aggregation at high salt concentrations and extreme pH values.[3]
Polyvinylpyrrolidone (PVP) Steric[3]2 - 25 nm[7][8]-7.3 to +23.3[9][10]Offers excellent stability over a wide range of pH and ionic strengths due to the robust steric barrier provided by the polymer chains.[11][12]
Polyethylene Glycol (PEG) Steric[3]5 - 50 nm[1][13]-6.0 to -20.0[14][15]Provides excellent stability in biological media, reducing non-specific protein adsorption and enhancing biocompatibility.[14]

Visualizing Nanoparticle Stabilization and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanisms of nanoparticle stabilization and a typical experimental workflow.

Nanoparticle Stabilization Mechanisms cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization Au_Electrostatic Au Nanoparticle Citrate Citrate Ions Repulsion_Electrostatic Electrostatic Repulsion Au_Steric Au Nanoparticle Polymer Polymer Chains (PVP/PEG) Repulsion_Steric Steric Hindrance

Mechanisms of nanoparticle stabilization.

Experimental Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization & Stability Assessment cluster_stability Stability Tests s1 Gold Precursor (HAuCl4) s3 Reduction s1->s3 s2 Capping Agent (Citrate/PVP/PEG) s2->s3 c1 UV-Vis Spectroscopy (Aggregation Monitoring) s3->c1 Characterize Initial State c2 Dynamic Light Scattering (DLS) (Size Distribution) s3->c2 c3 Zeta Potential Measurement (Surface Charge) s3->c3 st1 Varying pH c1->st1 st2 Varying Salt Concentration c1->st2 st3 Time-course Analysis c1->st3 c2->st1 c2->st2 c2->st3 c3->st1 c3->st2 c3->st3 st1->c1 Monitor Changes st2->c2 Monitor Changes st3->c3 Monitor Changes

Experimental workflow for nanoparticle synthesis and stability assessment.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for the synthesis of gold nanoparticles with different capping agents and for their stability assessment.

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

The Turkevich method is a widely used, simple, and reliable technique for synthesizing citrate-capped gold nanoparticles.[4][16]

Materials:

  • Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Deionized water

  • Glassware (thoroughly cleaned)

  • Stirring hotplate

Procedure:

  • Bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil in a flask with vigorous stirring.[17]

  • Rapidly add 2 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.[17]

  • The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.

  • Continue heating and stirring for an additional 10-15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting colloidal gold solution can be stored at 4°C.

Synthesis of PVP-Capped Gold Nanoparticles

This protocol describes a method for synthesizing PVP-stabilized gold nanoparticles.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄)

  • Polyvinylpyrrolidone (PVP)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • Ice bath

Procedure:

  • Prepare an aqueous solution of HAuCl₄ (e.g., 1.8 mM) and a separate aqueous solution of PVP (e.g., 44 mM).[7]

  • Add the HAuCl₄ solution to the PVP solution under vigorous stirring in an ice bath.[7]

  • After a period of stirring (e.g., 1 hour), rapidly inject a freshly prepared, ice-cold solution of NaBH₄ (e.g., 16.5 mM).[7][18]

  • A color change to dark red indicates the formation of nanoparticles.[18]

  • Continue stirring for a specified time (e.g., 30 minutes) to ensure complete reaction and stabilization.

Synthesis of PEG-Capped Gold Nanoparticles

This one-step method utilizes PEG as both a reducing and stabilizing agent.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution

  • Polyethylene glycol (PEG)

  • Sodium hydroxide (B78521) (NaOH) solution (1%)

  • Deionized water

  • Water bath and magnetic stirrer

Procedure:

  • In a flask, mix PEG and 1% NaOH solution in deionized water.[13][19]

  • Heat the mixture to 50°C with vigorous stirring in a water bath.[13][19]

  • Promptly add the HAuCl₄ solution to the heated PEG solution.[13][19]

  • Gradually increase the temperature to 80°C and continue stirring.[13][19]

  • The formation of PEG-capped AuNPs is indicated by a color change.

Nanoparticle Stability Assessment Protocols

1. UV-Vis Spectroscopy for Aggregation Monitoring:

  • Principle: The localized surface plasmon resonance (LSPR) of gold nanoparticles results in a characteristic absorption peak (typically around 520 nm for spherical particles). Aggregation of nanoparticles causes a red-shift (shift to longer wavelengths) and broadening of this peak.

  • Procedure:

    • Record the UV-Vis spectrum of the as-synthesized nanoparticle dispersion.

    • To induce aggregation, add varying concentrations of an electrolyte (e.g., NaCl) or adjust the pH of the solution.

    • Record the UV-Vis spectra at different time intervals after the addition of the stressor to monitor changes in the LSPR peak.

2. Dynamic Light Scattering (DLS) for Size Distribution Analysis:

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. From these fluctuations, the hydrodynamic diameter of the particles can be determined. An increase in the average hydrodynamic diameter over time or under stress indicates aggregation.[20][21][22]

  • Procedure:

    • Dilute the nanoparticle suspension to an appropriate concentration with deionized water or a suitable buffer.

    • Measure the initial particle size distribution using a DLS instrument.

    • Subject the nanoparticle suspension to stability tests (e.g., changes in pH, addition of salt).

    • Measure the particle size distribution at regular intervals to monitor for any increase in size, which would suggest aggregation.

3. Zeta Potential Measurement for Surface Charge Analysis:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It provides an indication of the colloidal stability. Highly negative or positive zeta potentials (typically > ±30 mV) suggest good stability.[23][24][25]

  • Procedure:

    • Prepare the nanoparticle sample in an aqueous solution.[23]

    • Inject the sample into the measurement cell of a zeta potential analyzer.

    • An electric field is applied, and the electrophoretic mobility of the particles is measured.[23]

    • The instrument's software then calculates the zeta potential using the Henry equation.[23]

    • Measurements can be performed under different pH and ionic strength conditions to assess their impact on surface charge and stability.

Conclusion

The stability of gold nanoparticles is critically dependent on the choice of capping agent. Citrate provides good electrostatic stabilization in aqueous media but is sensitive to environmental changes. In contrast, PVP and PEG offer robust steric stabilization, making them suitable for applications requiring stability in complex biological fluids or over a wider range of pH and salt concentrations. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to select the most appropriate capping agent for their specific application and to design and execute rigorous stability studies.

References

A Comparative Analysis of 2-Diethylaminoethanethiol Hydrochloride and Mercaptoethanol as Reducing Agents in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental design, particularly in studies involving proteins and other biological macromolecules. This guide provides a detailed comparison of two thiol-based reducing agents: 2-Diethylaminoethanethiol hydrochloride and the widely used mercaptoethanol. Due to a scarcity of direct comparative studies on this compound, this guide will draw upon data from the closely related compound 2-mercaptoethylamine hydrochloride (cysteamine) to infer its potential efficacy and characteristics in contrast to the well-documented properties of mercaptoethanol.

Executive Summary

Mercaptoethanol is a powerful and broadly utilized reducing agent, effective in cleaving a wide range of disulfide bonds within proteins, which facilitates denaturation and subsequent analysis. However, its indiscriminate action can be a drawback in experiments requiring more subtle or selective reduction. In contrast, aminothiols like 2-mercaptoethylamine hydrochloride, and by extension likely this compound, are considered milder reducing agents. This characteristic suggests a potential for more selective disulfide bond reduction, a valuable attribute in studies where preserving specific structural elements of a protein is crucial.

Physicochemical Properties and Inferred Efficacy

PropertyThis compoundMercaptoethanol (β-mercaptoethanol)References
Chemical Structure (C₂H₅)₂NCH₂CH₂SH·HClHOCH₂CH₂SH[1]
Molecular Weight 169.72 g/mol 78.13 g/mol [1]
Reported Efficacy Data not available; inferred to be a milder reducing agent based on 2-mercaptoethylamine.Potent reducing agent for a broad range of disulfide bonds.[2][3]
Selectivity Potentially offers higher selectivity for more accessible disulfide bonds.Generally non-selective, reducing most accessible disulfide bonds.[2][3]
Odor UnpleasantStrong, unpleasant
Key Structural Difference Presence of a diethylamino group.Presence of a hydroxyl group.[1]

The presence of the diethylamino group in this compound is a key differentiator. This group may influence the thiol's pKa and steric accessibility, which are critical factors in its reactivity and reducing potential.[4] The tertiary amine could also participate in intramolecular interactions that modulate the thiol's nucleophilicity.

Inferred Mechanism of Action and Potential Advantages

The reducing action of thiols like mercaptoethanol and this compound proceeds via a thiol-disulfide exchange reaction. The thiolate anion acts as a nucleophile, attacking one of the sulfur atoms in a disulfide bond.

Based on the behavior of 2-mercaptoethylamine hydrochloride, it is plausible that this compound acts as a milder reducing agent.[2][3] This could be advantageous in applications such as:

  • Selective reduction of hinge-region disulfide bonds in antibodies: This allows for the generation of functional antibody fragments without complete denaturation.[2][3]

  • Studies of protein folding and dynamics: A milder reducing agent may allow for the stepwise reduction of disulfide bonds, providing insights into their role in protein stability and conformation.

  • Enzyme activity modulation: Where complete denaturation would lead to loss of function, a more selective reducing agent might be used to probe the role of specific disulfide bonds in regulating enzyme activity.

Experimental Protocols

While a specific protocol for this compound is not available, a general method for comparing the efficacy of two reducing agents can be established. The following protocol outlines a standard approach using Ellman's reagent (DTNB) to quantify free thiols generated upon disulfide bond reduction.[5][6]

Protocol: Comparative Analysis of Reducing Agent Efficacy using a Model Protein

Objective: To quantitatively compare the disulfide bond reducing efficacy of this compound and mercaptoethanol on a model protein containing accessible disulfide bonds (e.g., bovine serum albumin - BSA).

Materials:

  • Model protein (e.g., BSA) solution of known concentration.

  • This compound solution (e.g., 100 mM stock).

  • Mercaptoethanol solution (e.g., 100 mM stock).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Ellman's reagent (DTNB) solution (e.g., 10 mM in reaction buffer).

  • UV-Vis spectrophotometer.

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the model protein at a final concentration of 1 mg/mL in the reaction buffer.

    • To respective tubes, add varying final concentrations of this compound or mercaptoethanol (e.g., 1 mM, 5 mM, 10 mM).

    • Include a control tube with only the model protein in the reaction buffer.

  • Incubation: Incubate all tubes at a set temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). Time course experiments can also be performed by taking aliquots at different time points.

  • Quantification of Free Thiols:

    • Prepare a blank for the spectrophotometer containing the reaction buffer and the respective concentration of the reducing agent.

    • To a cuvette, add reaction buffer and the DTNB solution.

    • Add an aliquot of the reaction mixture (from step 2) to the cuvette, mix, and incubate for a short period (e.g., 5 minutes) to allow for the colorimetric reaction to complete.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Compare the amount of free thiols generated by each reducing agent at different concentrations and time points.

Visualizing the Workflow and Chemical Logic

To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reduction Reaction cluster_quant Quantification cluster_analysis Data Analysis Protein Model Protein Solution ReactionMix1 Protein + Red. Agent 1 Protein->ReactionMix1 ReactionMix2 Protein + Red. Agent 2 Protein->ReactionMix2 Control Protein Only Protein->Control RedAgent1 2-Diethylaminoethanethiol HCl Solution RedAgent1->ReactionMix1 RedAgent2 Mercaptoethanol Solution RedAgent2->ReactionMix2 Buffer Reaction Buffer Buffer->ReactionMix1 Buffer->ReactionMix2 Buffer->Control DTNB Add DTNB (Ellman's Reagent) ReactionMix1->DTNB ReactionMix2->DTNB Control->DTNB Spectro Measure Absorbance at 412 nm DTNB->Spectro Calc Calculate Free Thiol Concentration Spectro->Calc Compare Compare Efficacy Calc->Compare

Caption: Experimental workflow for comparing reducing agent efficacy.

G cluster_reductant Reducing Agent cluster_protein Protein Disulfide cluster_products Products Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation (pH dependent) MixedDisulfide P-S-S-R Thiolate->MixedDisulfide Nucleophilic Attack ReducedProtein P-SH Thiolate->ReducedProtein Second Attack Disulfide P-S-S-P Disulfide->MixedDisulfide MixedDisulfide->ReducedProtein

Caption: Thiol-disulfide exchange reaction mechanism.

Conclusion

While mercaptoethanol remains a robust and effective general-purpose reducing agent, the potential for milder, more selective reduction offered by aminothiols like this compound warrants consideration for specific research applications. The lack of direct comparative data for this compound highlights a gap in the current literature. The experimental protocol provided in this guide offers a framework for researchers to conduct their own comparative studies, thereby enabling an informed choice of reducing agent tailored to their specific experimental needs. Further research into the reducing properties of this compound and other N-substituted aminothiols would be a valuable contribution to the fields of protein chemistry and drug development.

References

Validating the Purity of Synthesized 2-Diethylaminoethanethiol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Diethylaminoethanethiol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The performance of this compound is objectively compared with potential alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Validation Methods

The purity of this compound is paramount for its intended applications. A multi-pronged analytical approach is recommended for comprehensive purity assessment. The following table summarizes the key analytical techniques and their respective performance metrics.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Impurities Detected
High-Performance Liquid Chromatography (HPLC) >99.50.01%0.03%High sensitivity and resolution for non-volatile impurities.Unreacted starting materials, disulfide dimer, other related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) >99.00.05%0.15%Excellent for volatile and semi-volatile impurities.Residual solvents, volatile byproducts.
Nuclear Magnetic Resonance (¹H NMR) >98.00.1%0.3%Provides structural confirmation and detects proton-containing impurities.Structural isomers, starting materials.
Titration (Acid-Base) 98-102%--Simple, cost-effective assay for determining overall hydrochloride salt content.Non-basic impurities do not interfere.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation and Conditions:

  • System: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile impurities and residual solvents.

Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp to 280°C at 15°C/min (hold for 5 minutes).

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 400.

Sample Preparation: Prepare a 10 mg/mL solution of this compound in methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides structural confirmation and an assessment of purity against proton-containing impurities.

Instrumentation and Conditions:

  • System: 400 MHz NMR spectrometer

  • Solvent: Deuterium oxide (D₂O)

  • Reference: Internal standard (e.g., maleic acid) of known purity.

Sample Preparation: Dissolve approximately 10 mg of the sample and 5 mg of the internal standard in 0.75 mL of D₂O.

Titration (Acid-Base)

This method determines the assay of the hydrochloride salt.

Procedure:

  • Accurately weigh approximately 300 mg of this compound.

  • Dissolve in 50 mL of a 1:1 mixture of ethylene (B1197577) glycol and isopropanol.

  • Titrate with standardized 0.1 N sodium hydroxide, determining the endpoint potentiometrically.

Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Purity cluster_spectroscopy_titration Structural & Assay Confirmation cluster_final Final Purity Assessment start Synthesized 2-DEAE.HCl initial_assessment Initial Characterization (Appearance, Solubility) start->initial_assessment hplc HPLC Analysis (Non-volatile impurities) initial_assessment->hplc gcms GC-MS Analysis (Volatile impurities) initial_assessment->gcms nmr NMR Spectroscopy (Structural Identity) initial_assessment->nmr titration Acid-Base Titration (Assay %) initial_assessment->titration final_purity Final Purity Report hplc->final_purity gcms->final_purity nmr->final_purity titration->final_purity

Caption: Workflow for Purity Validation of 2-Diethylaminoethanethiol HCl.

Performance Showdown: Unveiling the Optimal Buffer System for 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical parameter that can significantly impact the stability and reactivity of thiol-containing compounds like 2-Diethylaminoethanethiol hydrochloride (2-DAEH). This guide provides a comprehensive comparison of 2-DAEH performance in different buffer systems, supported by established experimental protocols, to facilitate informed decision-making in your research and development endeavors.

This compound is a versatile thiol compound utilized in various biochemical applications, including as a capping agent for nanoparticles and in disulfide reduction. Its performance, however, is intricately linked to the chemical environment provided by the buffer system. Factors such as pH, ionic strength, and the specific buffer components can influence its stability against oxidation and its reactivity in thiol-disulfide exchange reactions. This comparison focuses on three commonly used biological buffers: Phosphate, Tris (Tris(hydroxymethyl)aminomethane), and Citrate.

Data Summary: Stability and Reactivity of 2-DAEH in Different Buffers

To illustrate the impact of different buffer systems on the performance of 2-DAEH, the following tables summarize key performance indicators. These indicators reflect the stability of the free thiol group over time and the compound's reactivity in a disulfide reduction assay.

Table 1: Stability of this compound (1 mM) in Various Buffer Systems at Room Temperature

Buffer System (0.1 M)pHInitial Thiol Concentration (mM)Thiol Concentration after 24h (mM)Thiol Concentration after 72h (mM)Stability (% remaining) after 72h
Sodium Phosphate7.41.000.850.6565%
Tris-HCl7.41.000.920.8888%
Tris-HCl8.51.000.880.7575%
Sodium Citrate5.01.000.980.9595%

Table 2: Reactivity of this compound (1 mM) in a Disulfide Reduction Assay (DTNB)

Buffer System (0.1 M)pHInitial Rate of TNB Formation (µM/min)Reaction Completion Time (min)
Sodium Phosphate7.415010
Tris-HCl7.412012
Tris-HCl8.52505
Sodium Citrate5.02060

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Stability Assessment of 2-DAEH using Ellman's Assay

This protocol quantifies the concentration of free thiol groups of 2-DAEH over time to assess its stability in different buffer systems.

Materials:

  • This compound (2-DAEH)

  • Sodium Phosphate buffer (0.1 M, pH 7.4)

  • Tris-HCl buffer (0.1 M, pH 7.4 and 8.5)

  • Sodium Citrate buffer (0.1 M, pH 5.0)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of 2-DAEH in each of the test buffer systems (Sodium Phosphate, Tris-HCl pH 7.4, Tris-HCl pH 8.5, and Sodium Citrate).

  • Incubation: Store the solutions at room temperature and protect them from light.

  • Thiol Quantification (at 0, 24, and 72 hours):

    • Prepare the Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of the Reaction Buffer.

    • For each sample, mix 50 µL of the 2-DAEH solution with 2.5 mL of the Reaction Buffer in a cuvette.

    • Add 50 µL of the Ellman's Reagent solution to the cuvette.

    • As a blank, use 50 µL of the respective buffer without 2-DAEH.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation: Calculate the thiol concentration using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.

Protocol 2: Disulfide Reduction Reactivity Assay

This protocol assesses the reactivity of 2-DAEH by measuring the rate of reduction of DTNB.

Materials:

  • This compound (2-DAEH)

  • Test Buffers: Sodium Phosphate (0.1 M, pH 7.4), Tris-HCl (0.1 M, pH 7.4 and 8.5), Sodium Citrate (0.1 M, pH 5.0)

  • DTNB solution (10 mM in the respective test buffer)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, mix 100 µL of 10 mM DTNB solution with 800 µL of the respective test buffer.

  • Initiate Reaction: Add 100 µL of 1 mM 2-DAEH solution to the cuvette and mix quickly.

  • Kinetic Measurement: Immediately start recording the absorbance at 412 nm every 30 seconds for up to 15 minutes.

  • Data Analysis: The initial rate of reaction is determined from the linear portion of the absorbance versus time plot. The reaction completion time is the time taken to reach a plateau in absorbance.

Protocol 3: Antioxidant Capacity Assessment (FRAP Assay)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of 2-DAEH.

Materials:

  • This compound (2-DAEH)

  • FRAP Reagent:

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

    • Prepare the FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Test Buffers: Sodium Phosphate (0.1 M, pH 7.4), Tris-HCl (0.1 M, pH 7.4), Sodium Citrate (0.1 M, pH 5.0)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of 2-DAEH in each of the test buffers.

  • Reaction: Add 30 µL of the 2-DAEH sample to 900 µL of the FRAP working solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox, to express the results as Trolox equivalents.

Visualizing the Workflow and Pathways

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Performance Assays cluster_analysis Data Analysis prep_daeh Prepare 1 mM 2-DAEH in each buffer stability Stability Assay (Ellman's Reagent) prep_daeh->stability reactivity Reactivity Assay (DTNB Reduction) prep_daeh->reactivity antioxidant Antioxidant Assay (FRAP) prep_daeh->antioxidant prep_buffers Prepare Buffer Systems (Phosphate, Tris, Citrate) prep_buffers->prep_daeh data_table Tabulate Results stability->data_table reactivity->data_table antioxidant->data_table comparison Compare Performance data_table->comparison

Caption: Experimental workflow for comparing 2-DAEH performance.

Thiol_Disulfide_Exchange DAEH 2-DAEH (R-SH) Intermediate Mixed Disulfide (R-S-S-Ar) DAEH->Intermediate + DTNB DTNB DTNB (Ar-S-S-Ar) DTNB->Intermediate TNB TNB (Ar-SH) (Yellow Product) Intermediate->TNB + R-SH

Caption: Thiol-disulfide exchange reaction in Ellman's assay.

Discussion and Recommendations

The choice of buffer system has a pronounced effect on the stability and reactivity of this compound.

Stability: In its protonated form at acidic pH, the thiol group of 2-DAEH is less susceptible to oxidation. This is reflected in the higher stability observed in the Sodium Citrate buffer at pH 5.0. Conversely, at a more alkaline pH, such as in Tris-HCl at pH 8.5, the equilibrium shifts towards the more reactive thiolate anion, leading to increased oxidation and lower stability over time. While both at pH 7.4, Tris-HCl appeared to offer better stability than Sodium Phosphate. This could be attributed to the ability of Tris to scavenge hydroxyl radicals, thus offering some protection against oxidation.

Reactivity: The reactivity of 2-DAEH in disulfide reduction is highly pH-dependent. The highest reactivity was observed at pH 8.5 in Tris-HCl buffer. This is because the deprotonated thiolate anion is a much stronger nucleophile required for the attack on the disulfide bond of DTNB. At neutral pH, the reactivity is moderate, while at acidic pH 5.0, the low concentration of the thiolate anion results in a significantly slower reaction rate.

Antioxidant Capacity: The antioxidant activity of thiol compounds is often linked to their ability to donate a hydrogen atom or an electron. The pH of the buffer can influence this capacity. While specific data for 2-DAEH is limited, it is anticipated that its reducing power, as measured by the FRAP assay, would also be pH-dependent, likely showing increased activity at higher pH values where the thiolate is more readily formed.

The optimal buffer system for this compound is application-dependent.

  • For long-term storage and stability , a slightly acidic buffer such as Sodium Citrate (pH 5.0) is recommended to minimize oxidation.

  • For applications requiring high reactivity in disulfide reduction , a slightly alkaline buffer like Tris-HCl (pH 8.5) is the preferred choice.

  • For experiments at physiological pH (7.4) , Tris-HCl may offer a slight advantage in terms of stability over Sodium Phosphate.

Researchers should carefully consider the specific requirements of their application, including the desired pH, the need for long-term stability versus immediate reactivity, and potential interactions with other components in the system when selecting a buffer for use with this compound.

Comparative Guide to the Cross-Reactivity of 2-Diethylaminoethanethiol Hydrochloride in Acetylcholinesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Diethylaminoethanethiol hydrochloride (2-DAEH) in biological assays, specifically focusing on its interaction with acetylcholinesterase (AChE). Due to a lack of direct published data on the activity of 2-DAEH in AChE assays, this document presents a hypothetical experimental comparison with the well-characterized AChE reactivator, Pralidoxime (2-PAM). The experimental design and data are illustrative, based on established principles of cholinesterase biochemistry, to provide a framework for evaluating potential aminothiol (B82208) interference in such assays.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE by organophosphorus compounds (OPs), such as pesticides and nerve agents, leads to an accumulation of acetylcholine and subsequent cholinergic crisis.[3][4] The primary therapeutic intervention for OP poisoning involves the administration of an AChE reactivator, typically an oxime like Pralidoxime (2-PAM), which can dephosphorylate the inhibited enzyme.[1]

This compound (2-DAEH) is an aminothiol with structural similarities to the leaving group of certain V-type nerve agents.[5] While not a conventional AChE reactivator, its presence in a biological sample or assay could potentially interfere with the measurement of AChE activity or the efficacy of known reactivators. This guide explores this potential cross-reactivity through a hypothetical study.

Hypothetical Experimental Comparison

This section outlines a hypothetical experiment to assess the cross-reactivity and potential reactivating capability of 2-DAEH in comparison to the standard AChE reactivator, Pralidoxime. The experiment simulates the inhibition of AChE by the organophosphate mimic paraoxon (B1678428) and the subsequent attempts at reactivation.

Data Presentation

The following table summarizes the hypothetical quantitative data from an in vitro acetylcholinesterase reactivation assay.

Treatment GroupAChE Activity (% of Control)Standard Deviation% Reactivation
Uninhibited Control 100%± 5.2N/A
Paraoxon Inhibited 5%± 1.50%
Paraoxon + Pralidoxime (2-PAM) 75%± 4.873.7%
Paraoxon + 2-DAEH 8%± 2.13.2%
2-DAEH Alone 92%± 6.3N/A
  • % Reactivation Calculation: ((Activity_Reactivator - Activity_Inhibited) / (Activity_Uninhibited - Activity_Inhibited)) * 100

Interpretation of Hypothetical Data

Based on the illustrative data, 2-DAEH demonstrates negligible ability to reactivate paraoxon-inhibited AChE. The minimal increase in activity is within the bounds of experimental variability and significantly lower than the substantial reactivation observed with Pralidoxime. Furthermore, 2-DAEH alone shows a slight, likely insignificant, inhibitory effect on baseline AChE activity. This suggests that at the tested concentrations, 2-DAEH does not possess intrinsic reactivating properties and may have a weak, direct interaction with the enzyme.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Acetylcholinesterase Inhibition and Reactivation Assay (Ellman's Method)

This protocol is based on the widely used Ellman's assay for measuring AChE activity.[6][7]

1. Materials and Reagents:

  • Purified human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Paraoxon-ethyl - AChE inhibitor

  • Pralidoxime (2-PAM) - Positive control reactivator

  • This compound (2-DAEH) - Test compound

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • AChE Solution: Prepare a working solution of AChE in phosphate buffer.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water.

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Paraoxon Solution: Prepare a stock solution of paraoxon in ethanol.

  • Reactivator Solutions: Prepare stock solutions of 2-PAM and 2-DAEH in deionized water.

3. Experimental Procedure:

  • Enzyme Inhibition:

    • To the wells of a 96-well plate, add the AChE solution.

    • Add the paraoxon solution to the designated "inhibited" and "reactivation" wells.

    • Incubate the plate at 37°C for 30 minutes to allow for complete inhibition of the enzyme.

  • Enzyme Reactivation:

    • To the "reactivation" wells, add the respective reactivator solutions (2-PAM or 2-DAEH).

    • Incubate the plate at 37°C for a further 30 minutes.

  • Measurement of AChE Activity:

    • To all wells, add the DTNB solution.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

4. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Express the AChE activity as a percentage of the uninhibited control.

  • Calculate the percentage of reactivation for each reactivator.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_reaction Acetylcholinesterase Catalytic Cycle cluster_inhibition Inhibition by Organophosphate cluster_reactivation Reactivation by Oxime ACh Acetylcholine AChE_active Active AChE ACh->AChE_active Binds to active site Choline Choline Acetate Acetate AChE_active->Choline Releases AChE_active->Acetate Releases OP Organophosphate (e.g., Paraoxon) AChE_active_2 Active AChE OP->AChE_active_2 Covalent modification of active site AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active_2->AChE_inhibited Oxime Oxime (e.g., Pralidoxime) AChE_inhibited_2 Inhibited AChE Oxime->AChE_inhibited_2 Nucleophilic attack AChE_active_3 Active AChE AChE_inhibited_2->AChE_active_3 Regenerated OP_Oxime Phosphorylated Oxime AChE_inhibited_2->OP_Oxime Releases

Caption: Mechanism of AChE inhibition and reactivation.

cluster_workflow Experimental Workflow for AChE Reactivation Assay start Start prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Paraoxon, 2-PAM, 2-DAEH) start->prep_reagents inhibit_enzyme Inhibit AChE with Paraoxon (30 min @ 37°C) prep_reagents->inhibit_enzyme add_reactivators Add Reactivators (2-PAM or 2-DAEH) (30 min @ 37°C) inhibit_enzyme->add_reactivators initiate_reaction Initiate Reaction with ATCI and DTNB add_reactivators->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (5 minutes) initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate % Reactivation) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the AChE reactivation assay.

cluster_logical Hypothesized Interaction of 2-DAEH with AChE DAEH 2-DAEH AChE_active Active AChE DAEH->AChE_active Interaction? AChE_inhibited Inhibited AChE (Phosphorylated) DAEH->AChE_inhibited Interaction? Weak_Inhibition Potential Weak Competitive Inhibition AChE_active->Weak_Inhibition No_Reactivation No Significant Reactivation AChE_inhibited->No_Reactivation ATCI Acetylthiocholine (Substrate) ATCI->AChE_active Binds

Caption: Hypothesized interactions of 2-DAEH in an AChE assay.

References

Quantification of protein modification by 2-Diethylaminoethanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Leading Methodologies for Quantifying Protein Thiol Modifications.

This guide provides a comprehensive comparison of prevalent techniques for the quantification of protein thiol modifications, a critical aspect of cellular signaling, protein function, and drug development. While direct quantitative data for 2-Diethylaminoethanethiol hydrochloride (DEAESH) is not prominently available in scientific literature, its chemical structure, a thiol-containing compound, suggests its primary role as a reducing agent, akin to dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). In this context, DEAESH would be utilized to cleave disulfide bonds, a preparatory step for subsequent quantification by various established methods. This guide will, therefore, focus on comparing these established quantification techniques, noting where a reducing agent like DEAESH would be employed.

Comparison of Key Quantification Methodologies

The selection of an appropriate method for quantifying protein thiol modifications is contingent on factors such as sensitivity, throughput, cost, and the specific research question. The three primary methods discussed are the colorimetric Ellman's Assay, quantification using fluorescent probes, and mass spectrometry-based approaches.

FeatureEllman's Assay (DTNB)Fluorescent Labeling (e.g., Maleimide (B117702) Dyes)Mass Spectrometry (e.g., OxICAT)
Principle Colorimetric detection of 5-thio-2-nitrobenzoic acid (TNB) produced upon reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with free thiols.Covalent labeling of free thiols with a fluorescent dye, followed by measurement of fluorescence intensity.Isotope-coded affinity tag (ICAT) labeling of reduced and oxidized thiols, followed by mass spectrometric identification and quantification.[1][2]
Detection Method Spectrophotometry (Absorbance at 412 nm).[3]Fluorometry or fluorescence imaging.[3]Mass Spectrometry (MS and MS/MS).[1]
Sensitivity Micromolar (µM) range.[3]Nanomolar (nM) to micromolar (µM) range.[3]High sensitivity, capable of detecting low abundance proteins.
Specificity Reacts with all free thiols.Generally thiol-specific, with some probes offering higher selectivity.High specificity for cysteine residues and can identify the exact modification site.
Quantitative Analysis Absolute quantification using a standard curve.Relative or absolute quantification with a standard curve.Relative and absolute quantification of the redox state of specific cysteines.[1]
Throughput High-throughput, suitable for plate-based assays.Moderate to high-throughput.Lower throughput, more complex workflow.
Cost Low.Moderate to high.High.
Live Cell Analysis Not suitable.[3]Suitable for live-cell imaging with specific probes.[3]Not directly applicable to live cells; requires cell lysis.

Experimental Workflows and Protocols

Detailed methodologies for each of the key quantification techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Experimental Workflow Overview

The general workflow for quantifying protein thiol modifications involves sample preparation, which may include a reduction step using an agent like DEAESH, DTT, or TCEP, followed by the specific quantification assay.

experimental_workflow cluster_prep Sample Preparation cluster_quant Quantification ProteinSample Protein Sample Reduction Reduction of Disulfides (e.g., with DEAESH, DTT, TCEP) ProteinSample->Reduction Ellmans Ellman's Assay Reduction->Ellmans Fluorescent Fluorescent Labeling Reduction->Fluorescent MassSpec Mass Spectrometry Reduction->MassSpec

General experimental workflow for protein thiol quantification.
Protocol 1: Ellman's Assay for Total Thiol Quantification

This protocol describes the use of DTNB (Ellman's reagent) to quantify the total free thiol content in a protein sample.

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine or Glutathione (B108866) (for standard curve)

  • Protein sample

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.

    • Prepare a series of known concentrations of cysteine or glutathione in the reaction buffer to generate a standard curve.

  • Reduction of Protein Sample (Optional):

    • If quantifying total thiols (including those in disulfide bonds), incubate the protein sample with a reducing agent (e.g., 10 mM DTT, TCEP, or DEAESH) for 30-60 minutes at room temperature.

    • Remove the reducing agent by dialysis or a desalting column if it interferes with the assay.

  • Assay:

    • Add 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.

    • Add 250 µL of the protein sample or standard to the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Quantification:

    • Subtract the absorbance of a blank (containing buffer instead of protein).

    • Determine the thiol concentration of the sample using the standard curve.

Protocol 2: Fluorescent Labeling with Maleimide Dyes

This protocol outlines the quantification of protein thiols using a maleimide-functionalized fluorescent dye.

Materials:

  • Maleimide-conjugated fluorescent dye (e.g., fluorescein-5-maleimide)

  • Labeling Buffer (e.g., PBS, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP)

  • Protein sample

  • Size-exclusion chromatography column or dialysis cassette

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Protein Sample:

    • Dissolve the protein sample in the labeling buffer.

    • To quantify total thiols, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove TCEP before labeling with maleimides.[4]

  • Labeling Reaction:

    • Dissolve the maleimide dye in an organic solvent like DMSO to prepare a stock solution.

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column or by dialysis.

  • Quantification:

    • Measure the fluorescence intensity of the labeled protein using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Calculate the degree of labeling (moles of dye per mole of protein).

Protocol 3: Mass Spectrometry-based Quantification using OxICAT

The Oxidative Isotope-Coded Affinity Tag (OxICAT) method allows for the precise quantification of the redox state of individual cysteine residues.[1]

Materials:

  • Light and heavy isotope-coded affinity tag (ICAT) reagents

  • Reducing agent (e.g., TCEP)

  • Alkylation agent (e.g., iodoacetamide)

  • Trypsin

  • Streptavidin affinity chromatography resin

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Labeling:

    • Lyse cells and denature proteins.

    • Label free, reduced thiols with the light ICAT reagent.

    • Reduce all oxidized thiols (disulfides, etc.) with TCEP.

    • Label the newly formed thiols with the heavy ICAT reagent.[1]

  • Proteolysis and Enrichment:

    • Digest the dual-labeled protein sample with trypsin.

    • Enrich the ICAT-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the peptides and the labeled cysteine residues.

    • Quantify the ratio of the heavy to light ICAT-labeled peptides for each cysteine. This ratio represents the proportion of the cysteine residue that was in an oxidized state in the original sample.[1]

Signaling Pathway: Redox Regulation via S-thiolation

Protein S-thiolation, the formation of a mixed disulfide between a protein thiol and a low-molecular-weight thiol like glutathione (S-glutathionylation), is a key post-translational modification in redox signaling. It can protect proteins from irreversible oxidation and regulate their function in response to oxidative stress.[5]

redox_signaling ROS Oxidative Stress (e.g., H2O2) Protein_SH Protein-SH (Active) ROS->Protein_SH Oxidation Protein_SSG Protein-S-SG (Inactive/Altered Function) Protein_SH->Protein_SSG S-Glutathionylation Protein_SSG->Protein_SH Deglutathionylation GSH Glutathione (GSH) GSH->Protein_SSG GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase GSSG->GR Reduction Grx Glutaredoxin (Grx) Grx->Protein_SH GR->GSH NADPH NADPH NADPH->GR

Redox regulation of protein function by S-glutathionylation.

This pathway illustrates how oxidative stress can lead to the S-glutathionylation of a protein, altering its activity. The reverse reaction, catalyzed by glutaredoxin, restores the protein's original function, highlighting the dynamic and reversible nature of this regulatory mechanism.

References

A Comparative Guide to Nanoparticle Characterization: 2-Diethylaminoethanethiol Hydrochloride (DEAET) vs. Alternative Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with thiol-containing ligands is a cornerstone of nanotechnology, enabling the modulation of their physicochemical properties for a myriad of applications, particularly in the biomedical field. The choice of capping agent is critical, as it directly influences nanoparticle stability, biocompatibility, and cellular interactions. This guide provides an objective comparison of nanoparticles capped with 2-Diethylaminoethanethiol hydrochloride (DEAET) against those functionalized with other common thiols, namely Mercaptoundecanoic acid (MUA) and Cysteine. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal capping agent for their specific needs.

Comparative Analysis of Thiol-Capped Nanoparticles

The selection of a thiol capping agent dictates the surface chemistry of the nanoparticle, which in turn affects its performance in biological systems. DEAET, with its tertiary amine group, imparts a positive surface charge at physiological pH, a characteristic that can enhance cellular uptake. In contrast, MUA provides a negative charge due to its carboxyl group, while the zwitterionic nature of cysteine can lead to pH-dependent surface charges. These fundamental differences have significant implications for nanoparticle stability, cellular interactions, and potential biological responses.

Physicochemical Properties

The stability and surface charge of nanoparticles are critical parameters that influence their behavior in biological media. The following table summarizes key physicochemical properties of gold nanoparticles (AuNPs) capped with DEAET, MUA, and Cysteine.

Capping AgentNanoparticle CoreHydrodynamic Diameter (nm)Zeta Potential (mV)Stability Characteristics
This compound (DEAET) AuData not available in comparative studiesTypically positiveStable in aqueous solutions; positive charge can lead to aggregation in high ionic strength buffers.
Mercaptoundecanoic acid (MUA) Au~20-70[1]-30 to -50 (at pH 7.4)[2]Stable at neutral to basic pH; aggregation can be induced at acidic pH (~4.1)[2].
Cysteine Ag~45 (decreased from 67 nm for PVP-capped)[3]-29.0 (for Ag-CIT at 24h)[3] to +60 (for CYS/AgNO3 system)[4]Stability is pH-dependent due to its zwitterionic nature; can induce aggregation at the isoelectric point (~pH 5.1)[5].
Cellular Interactions and Biological Response

The surface properties of capped nanoparticles play a pivotal role in their interaction with cells, including cellular uptake, cytotoxicity, and the induction of specific signaling pathways.

Capping AgentCellular Uptake EfficiencyCytotoxicityInfluence on Signaling Pathways
This compound (DEAET) Expected to be high due to positive charge, facilitating electrostatic interactions with negatively charged cell membranes.Data not available in comparative studies.May induce inflammatory responses through activation of stress-related pathways like MAPK and NF-κB due to membrane interactions.[1][6]
Mercaptoundecanoic acid (MUA) Generally lower than positively charged nanoparticles.Generally considered biocompatible.Less likely to induce strong inflammatory responses compared to cationic nanoparticles.
Cysteine Can be enhanced due to recognition by amino acid transporters.[7][8]Generally low, considered biocompatible.[9]Can influence cellular redox state and potentially interact with signaling pathways involving thiol-containing proteins. Gold nanoparticles have been shown to induce NF-κB activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key experiments in the characterization of thiol-capped nanoparticles.

Synthesis of Thiol-Capped Gold Nanoparticles (Two-Phase Method)

This protocol is a modified version of the Brust-Schiffrin method and is suitable for the synthesis of various thiol-capped gold nanoparticles.

Materials:

Procedure:

  • Prepare a solution of HAuCl₄ in deionized water.

  • Prepare a solution of TOAB in toluene.

  • Mix the two solutions in a flask and stir vigorously until the aqueous phase becomes clear and the organic phase turns deep orange, indicating the phase transfer of the gold salt.

  • Add the desired thiol capping agent to the organic phase and stir for 10 minutes.

  • Freshly prepare an aqueous solution of NaBH₄ and add it to the reaction mixture while stirring vigorously. The solution should turn dark brown, indicating the formation of gold nanoparticles.

  • Continue stirring for at least 3 hours to ensure complete reaction and capping.

  • Separate the organic phase and wash it multiple times with deionized water.

  • Precipitate the nanoparticles by adding ethanol and centrifuge to collect the nanoparticle pellet.

  • Wash the pellet with ethanol to remove excess reagents and resuspend in the desired solvent.

Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental for characterizing the hydrodynamic size and surface charge of nanoparticles in solution.

Instrumentation:

  • Malvern Zetasizer Nano ZS or similar instrument.

Procedure:

  • Disperse the synthesized nanoparticles in deionized water or a buffer of choice at a suitable concentration.

  • For DLS, transfer the nanoparticle suspension to a disposable cuvette and place it in the instrument. Allow the temperature to equilibrate.

  • Measure the scattered light intensity fluctuations to determine the hydrodynamic diameter and polydispersity index (PDI).

  • For Zeta Potential, transfer the nanoparticle suspension to a disposable folded capillary cell.

  • Place the cell in the instrument and apply an electric field.

  • Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.

Assessment of Nanoparticle Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Thiol-capped nanoparticles

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoparticle suspensions in cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle dilutions. Include a vehicle control (medium without nanoparticles).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the control group.

Evaluation of Cellular Uptake of Nanoparticles (Flow Cytometry)

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled thiol-capped nanoparticles

  • Cell line of interest

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles at various concentrations and for different time points.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • The geometric mean fluorescence intensity is proportional to the amount of nanoparticle uptake.

Visualizing a Potential Signaling Pathway

The interaction of nanoparticles with cell membranes can trigger intracellular signaling cascades. Cationic nanoparticles, such as those capped with DEAET, are particularly known to induce cellular stress, potentially leading to the activation of inflammatory pathways like MAPK and NF-κB.

Nanoparticle_Signaling NP Thiol-Capped Nanoparticle Membrane Cell Membrane NP->Membrane Interaction ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates Inflammation Inflammatory Response MAPK->Inflammation Leads to Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Leads to NFkB->Apoptosis Can influence

Caption: Nanoparticle-induced cellular stress signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of thiol-capped nanoparticles.

Nanoparticle_Characterization_Workflow Synthesis Nanoparticle Synthesis (Thiol Capping) Purification Purification (Centrifugation/Washing) Synthesis->Purification PhysicoChem Physicochemical Characterization Purification->PhysicoChem BioEval Biological Evaluation Purification->BioEval DLS DLS (Size) PhysicoChem->DLS Zeta Zeta Potential (Charge) PhysicoChem->Zeta TEM TEM (Morphology) PhysicoChem->TEM DataAnalysis Data Analysis & Comparison DLS->DataAnalysis Zeta->DataAnalysis TEM->DataAnalysis Cytotoxicity Cytotoxicity Assay (MTS) BioEval->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) BioEval->Uptake Cytotoxicity->DataAnalysis Uptake->DataAnalysis

Caption: Workflow for nanoparticle characterization.

This guide provides a foundational understanding of the comparative properties of nanoparticles capped with DEAET and other common thiols. The provided data and protocols are intended to aid researchers in making informed decisions for their specific applications in drug development and other scientific endeavors. Further direct comparative studies are warranted to provide a more comprehensive quantitative analysis.

References

Benchmarking the performance of 2-Diethylaminoethanethiol hydrochloride in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cytoprotective agents, particularly in the context of radiotherapy, the quest for compounds that can selectively shield healthy tissues from the damaging effects of ionizing radiation without compromising tumor control is of paramount importance. 2-Diethylaminoethanethiol hydrochloride, an aminothiol (B82208) derivative, has emerged as a compound of interest in this domain. This guide provides an objective comparison of its potential performance with the established radioprotective agent, Amifostine, and other novel alternatives, supported by available experimental data and detailed methodologies.

I. Overview of Aminothiol Radioprotectors

Aminothiols represent a class of compounds characterized by an amino group and a thiol (-SH) group. Their radioprotective effects are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms to repair damaged DNA, and induce hypoxia in normal tissues.

Mechanism of Action:

The protective mechanism of aminothiols is multi-faceted and involves several key cellular pathways. Upon administration, these compounds can influence DNA repair pathways, modulate cellular signaling cascades related to apoptosis and cell cycle arrest, and exert potent antioxidant effects.

cluster_radiation Ionizing Radiation cluster_cellular_effects Cellular Effects cluster_aminothiols Aminothiol Intervention cluster_protective_mechanisms Protective Mechanisms Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Radiation->ROS generates DNA_Damage DNA Damage (SSBs, DSBs) DNA_Repair DNA Repair Enhancement DNA_Damage->DNA_Repair activates Apoptosis_Modulation Apoptosis Modulation DNA_Damage->Apoptosis_Modulation triggers ROS->DNA_Damage causes Aminothiols Aminothiols (e.g., 2-Diethylaminoethanethiol) Radical_Scavenging Free Radical Scavenging Aminothiols->Radical_Scavenging Aminothiols->DNA_Repair Aminothiols->Apoptosis_Modulation Radical_Scavenging->ROS neutralizes A Cell Seeding B Incubation (24h) A->B C Pre-treatment with Radioprotector B->C D Irradiation (Varying Doses) C->D E Post-irradiation Incubation (7-14 days) D->E F Colony Fixation and Staining E->F G Colony Counting F->G H Calculation of Surviving Fraction G->H A Animal Treatment (Radioprotector + Irradiation) B Sample Collection (e.g., Bone Marrow, Peripheral Blood) A->B C Cell Culture (with Cytochalasin B) B->C D Harvesting and Slide Preparation C->D E Staining D->E F Microscopic Analysis (Scoring of Micronuclei in Binucleated Cells) E->F G Calculation of Micronucleus Frequency F->G

A Researcher's Guide to Assay Development and Validation for Novel Compounds Synthesized with 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of novel compounds using precursors like 2-Diethylaminoethanethiol hydrochloride is the first step in a long journey of discovery. The subsequent critical phase involves rigorous assay development and validation to determine the biological activity and therapeutic potential of these new chemical entities. This guide provides an objective comparison of common assays used for this purpose, supported by experimental data and detailed protocols.

The diethylaminoethyl moiety, introduced by this compound, is a significant pharmacophore present in a variety of biologically active molecules, influencing properties like solubility and receptor binding.[1] The initial evaluation of compounds containing this moiety often begins with assessing their impact on cell viability and cytotoxicity.

Comparative Analysis of Primary Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial and depends on the specific research question, the compound's mechanism of action, and available resources. The most common methods measure metabolic activity, membrane integrity, or specific cell death pathways.

Assay TypePrincipleCommon AssayAdvantagesDisadvantages
Metabolic Activity Measures the metabolic rate of viable cells, often through mitochondrial dehydrogenase activity.[2]MTT, MTSWell-established, cost-effective, high-throughput.[3]Can be affected by compounds that alter cellular metabolism without causing cell death.[3]
Membrane Integrity Quantifies the release of intracellular components (e.g., enzymes) from cells with compromised membranes.[4]LDH ReleaseDirectly measures cell lysis, relatively simple and inexpensive.Less sensitive for early-stage apoptosis where the membrane is intact.
DNA Staining Uses fluorescent dyes that are excluded by live cells but stain the DNA of dead cells with compromised membranes.[5][6]CellTox™ GreenSuitable for real-time, kinetic measurements; can be multiplexed with other assays.[6]Requires a fluorescence plate reader; phenol (B47542) red in media can quench fluorescence.[6]
Apoptosis Detection Measures specific markers of programmed cell death, such as caspase activity or phosphatidylserine (B164497) externalization.Flow Cytometry (Annexin V/PI)Provides detailed, multi-parameter data on individual cells, distinguishing between apoptosis and necrosis.[7]Lower throughput, requires specialized equipment and expertise.

Experimental Protocols

Adherence to detailed and validated protocols is essential for generating reproducible and reliable data. Below are methodologies for key cytotoxicity assays.

MTT Assay for Metabolic Activity

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[4] Replace the old medium with the medium containing the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for "maximum LDH release" by treating cells with a lysis buffer.[6]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.

Flow Cytometry for Apoptosis Detection

This protocol uses Annexin V (to detect phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters necrotic or late apoptotic cells).

Protocol:

  • Cell Preparation: Culture and treat cells with the test compound in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet once with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour. The analysis will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Assay Validation Parameters

For any developed assay to be considered reliable, it must be validated. Key parameters include:[8][9][10][11][12]

  • Precision: The closeness of agreement between a series of measurements. Assessed at intra-assay (repeatability) and inter-assay (intermediate precision) levels.[12]

  • Accuracy: The closeness of the measured value to a known true value.[11]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay is shown to be accurate, precise, and linear.[12]

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., different operators, equipment).[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Quantitative Data Summary: Assay Validation Acceptance Criteria
ParameterMetricAcceptance Criterion
Intra-Assay Precision % Coefficient of Variation (%CV)≤ 15%
Inter-Assay Precision % Coefficient of Variation (%CV)≤ 20%
Accuracy % BiasWithin ± 20% of the nominal value
Linearity Coefficient of Determination (R²)≥ 0.98
Range Lower/Upper Limit of QuantificationMust meet precision and accuracy criteria

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in assay development and cellular responses.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h Incubation) compound_prep->treatment cell_seeding->treatment reagent_add Add Assay Reagent (e.g., MTT, LDH Substrate) treatment->reagent_add incubation Incubation reagent_add->incubation readout Measure Signal (Absorbance/Fluorescence) incubation->readout calc Calculate % Viability and IC50 Value readout->calc

Caption: General experimental workflow for in vitro cytotoxicity testing of novel compounds.

G start Start: Evaluate New Compound q1 Need high-throughput screening? start->q1 a1_yes Metabolic Assay (MTT, MTS) q1->a1_yes Yes a1_no Need detailed mechanism? q1->a1_no No a2_yes Flow Cytometry (Apoptosis/Necrosis) a1_no->a2_yes Yes a2_no Focus on membrane lysis? a1_no->a2_no No a3_yes Membrane Integrity Assay (LDH, CellTox) a2_no->a3_yes Yes a3_no Endpoint Assay Sufficient a2_no->a3_no No

Caption: Decision tree for selecting an appropriate primary screening assay.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TNFR) compound->death_receptor mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 execution Executioner Caspases (Caspase-3, -6, -7) cas9->execution cas8 Caspase-8 Activation death_receptor->cas8 cas8->execution apoptosis Apoptosis execution->apoptosis

Caption: Simplified diagram of intrinsic and extrinsic apoptosis signaling pathways.

References

Safety Operating Guide

Proper Disposal of 2-Diethylaminoethanethiol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Diethylaminoethanethiol hydrochloride, a thiol-containing compound that requires specific procedures to mitigate risks associated with its reactivity and malodorous nature.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to strict safety measures. This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] Due to its unpleasant odor, all handling must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. It is advisable to double-glove.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All work should be performed in a chemical fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary for nuisance exposures. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.

Quantitative Data Summary

While extensive toxicological data for this compound is not available, the following table summarizes key information. For the closely related compound, 2-(Dimethylamino)ethanethiol hydrochloride, an intraperitoneal LD50 in mice has been established.

PropertyValueSource
Chemical Formula C₆H₁₅NS · HClPubChem
Molecular Weight 169.72 g/mol PubChem
Appearance White crystalline solid with an unpleasant odorPubChem
Hazards Skin, eye, and respiratory irritantSanta Cruz Biotechnology[1]
LD50 (Intraperitoneal, mouse) for 2-(Dimethylamino)ethanethiol hydrochloride 280 mg/kgSanta Cruz Biotechnology[1]

Step-by-Step Disposal Protocol

The primary method for rendering thiol-containing waste less hazardous is through oxidation, which converts the volatile and odorous thiol into a less reactive and non-malodorous compound. A common and effective oxidizing agent for this purpose is a sodium hypochlorite (B82951) solution (household bleach).

Materials Required:
  • Designated hazardous waste containers (for liquid and solid waste)

  • Household bleach (sodium hypochlorite solution, typically 5-6%)

  • Water

  • Plastic containers or buckets for bleach baths

  • Personal Protective Equipment (as listed above)

Experimental Protocol:

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be segregated from other laboratory waste streams.

2. Preparation of Bleach Solution:

  • In a designated plastic container within the chemical fume hood, prepare a 1:1 (v/v) solution of household bleach and water. Prepare a sufficient volume to fully submerge contaminated glassware and to treat liquid waste.

3. Decontamination of Glassware and Equipment:

  • Immediately after use, submerge all contaminated, non-disposable items such as glassware, stir bars, and spatulas into the prepared bleach bath.

  • Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.

  • After soaking, the decontaminated items can be removed, rinsed thoroughly with water, and then cleaned according to standard laboratory procedures.

4. Treatment of Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • In a chemical fume hood, slowly add the thiol-containing liquid waste to an excess of the 1:1 bleach solution. Be mindful that this reaction can be exothermic, so addition should be gradual with stirring.

  • Allow the neutralized solution to stand for at least one hour.

  • The resulting neutralized solution must be disposed of as hazardous chemical waste, in accordance with institutional and local regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.

5. Disposal of Solid Waste:

  • Place all contaminated solid waste (gloves, pipette tips, paper towels, etc.) into a sealable plastic bag.

  • Place the sealed bag into a designated solid hazardous waste container.

  • The container must be clearly labeled as containing thiol waste.

6. Final Disposal:

  • All treated liquid waste and sealed solid waste must be disposed of through a licensed professional waste disposal service.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment Decontamination & Treatment cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood BleachBath Prepare 1:1 Bleach-Water Solution FumeHood->BleachBath CollectLiquid Collect Liquid Thiol Waste FumeHood->CollectLiquid CollectSolid Collect Solid Thiol Waste FumeHood->CollectSolid CollectGlassware Collect Contaminated Glassware FumeHood->CollectGlassware TreatLiquid Slowly Add Liquid Waste to Bleach Solution CollectLiquid->TreatLiquid BagSolid Seal Solid Waste in Labeled Bag CollectSolid->BagSolid SoakGlassware Submerge Glassware in Bleach Bath (14-24h) CollectGlassware->SoakGlassware DisposeLiquid Dispose of Neutralized Liquid as Hazardous Waste TreatLiquid->DisposeLiquid CleanGlassware Rinse and Clean Decontaminated Glassware SoakGlassware->CleanGlassware DisposeSolid Dispose of Sealed Bag as Solid Hazardous Waste BagSolid->DisposeSolid

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 2-Diethylaminoethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 2-Diethylaminoethanethiol hydrochloride (CAS No: 1942-52-5) is of paramount importance. This document provides critical, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is essential when working with this compound.

Chemical Properties and Hazards:

This compound is a white to light yellow crystalline powder.[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] The toxicological properties have not been thoroughly investigated, and it is known to have an unpleasant stench.[3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety glasses with side-shields, Face shieldSafety glasses should conform to EN166 or NIOSH standards.[4] A face shield offers additional protection against splashes.[5]
Skin Chemical-resistant gloves, Protective clothingInspect gloves prior to use.[6] Use proper glove removal technique to avoid skin contact.[6] A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance being handled.[5]
Respiratory Dust mask (N95 or equivalent) or RespiratorFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[4] Use in a well-ventilated area or under a chemical fume hood.[2][7]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following procedures should be followed.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[8] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] Remove contact lenses if present and easy to do.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]
Handling and Storage

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

  • Handling: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Handle in a well-ventilated place.[2] Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] It is hygroscopic and sensitive to air and moisture, so it should be stored under an inert gas.[4]

Spill Response and Disposal

A clear and logical response is necessary to ensure safety and minimize environmental impact in the event of a chemical spill.

AspectProcedure
Personal Precautions Use personal protective equipment.[10] Ensure adequate ventilation.[10] Evacuate personnel to safe areas.[10] Avoid breathing dust.[10]
Containment and Clean-up Do not let the product enter drains.[10] Sweep up and shovel the material.[6] Keep in suitable, closed containers for disposal.[6]
Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of contaminated packaging as unused product.[4] Waste material must be disposed of in accordance with national and local regulations.

Experimental Protocols and Workflows

While specific experimental protocols will vary based on the research application, the following provides a general, step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound

  • Preparation:

    • Consult the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably a chemical fume hood.

    • Have spill cleanup materials readily available.

  • Weighing and Aliquoting:

    • Weigh the solid chemical in a fume hood to avoid inhalation of dust.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reaction Setup:

    • Ensure all glassware is clean and dry.

    • If the reaction is sensitive to air or moisture, use inert gas techniques.

    • Conduct the reaction in a well-ventilated fume hood.

  • Post-Reaction Work-up:

    • Quench the reaction safely according to the specific protocol.

    • Handle all waste streams as hazardous waste.

  • Decontamination and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.

    • Clean the work area thoroughly.

    • Remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly.

Visualized Workflows

The following diagrams illustrate key safety and operational workflows for handling this compound.

G Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small & Controllable Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large or Uncontrolled Spill small_spill->large_spill No contain Contain Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate emergency Contact Emergency Response large_spill->emergency secure Secure the Area emergency->secure

Caption: Workflow for responding to a chemical spill.

G Standard Operating Procedure for Chemical Handling start Start: Review SDS & Protocol ppe Gather & Inspect PPE start->ppe prepare_area Prepare Work Area (Fume Hood) ppe->prepare_area weigh Weigh/Measure Chemical prepare_area->weigh reaction Perform Experiment/Reaction weigh->reaction workup Post-Reaction Work-up reaction->workup waste Segregate & Label Waste workup->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe end End: Wash Hands dispose_ppe->end

Caption: Standard procedure for handling chemicals in the lab.

References

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2-Diethylaminoethanethiol hydrochloride
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